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  • Product: 3-Hydroxy-1-oxaspiro[4.5]decan-2-one
  • CAS: 274913-93-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Prospecting and Analysis of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one and its Congeners

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The 1-oxaspiro[4.5]decan-2-one scaffold is a recurring motif in synthetic chemistry, particularly within the fragrance industry. H...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-oxaspiro[4.5]decan-2-one scaffold is a recurring motif in synthetic chemistry, particularly within the fragrance industry. However, the natural occurrence of its hydroxylated derivative, 3-Hydroxy-1-oxaspiro[4.5]decan-2-one, remains to be definitively established in the scientific literature. This guide provides a comprehensive technical framework for the prospective discovery, isolation, and characterization of this and related spirolactone compounds from natural sources. While direct evidence for the natural origin of the title compound is currently lacking, the well-documented prevalence and diverse bioactivities of structurally similar spirolactones provide a strong rationale for its exploration as a potential novel natural product. This document furnishes researchers with the necessary methodologies and intellectual context to pursue such investigations, from initial extraction to final structural elucidation and biological evaluation.

Introduction: The Allure of the Spirolactone Moiety

Spirolactones, characterized by a lactone ring fused at a single quaternary carbon atom to another carbocyclic or heterocyclic ring, are a significant class of natural products.[1] This structural feature imparts a rigid, three-dimensional architecture that is often associated with potent and selective biological activity.[2] The 1-oxaspiro[4.5]decan-2-one core, a γ-butyrolactone fused to a cyclohexane ring, is a privileged scaffold in medicinal chemistry. The introduction of a hydroxyl group at the 3-position, to yield 3-Hydroxy-1-oxaspiro[4.5]decan-2-one, would be expected to modulate the molecule's polarity and biological target interactions, making it an intriguing candidate for natural product discovery.

Despite the absence of reports on its isolation from nature, the broader family of spirolactones is well-represented across various kingdoms of life, exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3] This guide, therefore, serves as a proactive manual for researchers poised to explore the natural world for this and other novel spirolactones.

Part 1: Rationale for Natural Product Prospecting

The pursuit of novel natural products is a cornerstone of drug discovery. The structural complexity and chemical diversity of natural compounds far exceed what is typically explored in synthetic chemical libraries. Spirocyclic compounds, in particular, offer a unique conformational rigidity that can lead to high-affinity interactions with biological targets.[2]

Precedent in Nature: A Diverse Family of Bioactive Spirolactones

A vast number of spirolactones have been isolated from both plant and microbial sources. For instance, the endophytic fungus Pestalotiopsis foedan has been shown to produce spiro-γ-lactone enantiomers with moderate cytotoxic activities against several human tumor cell lines.[4][5] Furthermore, the bacterium Streptomyces iranensis produces spirolactone, a macrolide with a rare β-lactone spiroketal moiety that exhibits profound antifungal effects.[6] In the plant kingdom, various species of the genus Abies produce cytotoxic spirolactones. These examples underscore the biosynthetic accessibility of the spirolactone scaffold in nature and provide a compelling argument for the potential existence of the 3-hydroxy-1-oxaspiro[4.5]decan-2-one core in an as-yet-unexplored organism.

Biosynthetic Plausibility

The biosynthesis of spiro-lactones can be envisioned through several plausible enzymatic pathways. Intramolecular cyclization of a γ-hydroxy carboxylic acid precursor, itself derived from fatty acid or polyketide biosynthesis, is a common route to γ-butyrolactones.[3] The formation of the spirocyclic junction could arise from a number of transformations, including the cyclization of an exocyclic methylene precursor.[7] The hydroxylation at the 3-position is a common modification in natural product biosynthesis, often catalyzed by cytochrome P450 monooxygenases or other oxidoreductases. Given these well-established biosynthetic operations, the natural formation of 3-hydroxy-1-oxaspiro[4.5]decan-2-one is a reasonable hypothesis.

Part 2: A Methodological Framework for Isolation and Purification

The successful isolation of a target natural product from a complex biological matrix is a multi-step process that requires a systematic and logical workflow. The following is a generalized protocol that can be adapted for the isolation of moderately polar compounds like 3-hydroxy-1-oxaspiro[4.5]decan-2-one from a plant or fungal source.

General Isolation Workflow

Natural Product Isolation Workflow cluster_extraction Extraction & Initial Processing cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis Start Biological Material (e.g., Plant Leaves, Fungal Mycelia) Grinding Grinding/Homogenization Start->Grinding Extraction Solvent Extraction (e.g., MeOH, EtOAc) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Concentration in vacuo Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning (e.g., Hexane, EtOAc, n-BuOH) Crude_Extract->Solvent_Partitioning VLC Vacuum Liquid Chromatography (VLC) (Normal or Reversed-Phase) Solvent_Partitioning->VLC Fractions Bioactive Fractions VLC->Fractions Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Column_Chromatography Prep_HPLC Preparative HPLC (C18, Chiral Column) Column_Chromatography->Prep_HPLC Pure_Compound Pure Compound Prep_HPLC->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS, IR, X-ray) Pure_Compound->Structure_Elucidation Bioassay Biological Activity Testing Pure_Compound->Bioassay

Caption: A generalized workflow for the isolation and purification of natural products.

Experimental Protocol: Bioassay-Guided Isolation
  • Extraction:

    • Air-dry and grind the source material (e.g., 1 kg of plant leaves) to a fine powder.

    • Macerate the powdered material sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and methanol (MeOH), at room temperature for 72 hours for each solvent.

    • Filter the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude n-hexane, EtOAc, and MeOH extracts.

  • Bioassay and Fractionation:

    • Screen the crude extracts for a desired biological activity (e.g., cytotoxicity, antimicrobial activity).

    • Subject the most active extract (hypothetically the EtOAc extract for a moderately polar compound) to Vacuum Liquid Chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of n-hexane and EtOAc, followed by EtOAc and MeOH.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

    • Test the VLC fractions for biological activity to identify the most potent fractions.

  • Purification:

    • Subject the active fractions to further column chromatography on silica gel, using an isocratic or shallow gradient elution system of n-hexane-EtOAc.

    • For further purification, utilize size-exclusion chromatography on a Sephadex LH-20 column with MeOH as the eluent.

    • The final purification step will likely involve preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase (C18) column with a suitable solvent system (e.g., acetonitrile-water or MeOH-water). If the compound is chiral, a chiral stationary phase may be necessary for enantiomeric resolution.[4]

Part 3: Structural Elucidation of Spiro-Lactones

The unambiguous determination of the chemical structure, including stereochemistry, is paramount. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data for the 1-Oxaspiro[4.5]decan-2-one Scaffold

The following table summarizes the expected spectroscopic characteristics for the core scaffold.

Spectroscopic TechniqueExpected Data for 1-Oxaspiro[4.5]decan-2-one Scaffold
Mass Spectrometry (MS) A clear molecular ion peak ([M]+ or protonated/adducted species) corresponding to the molecular formula. Fragmentation patterns may reveal the loss of CO2 or other characteristic fragments of the lactone and cyclohexane rings.
Infrared (IR) Spectroscopy A strong absorption band for the γ-lactone carbonyl (C=O) stretch, typically in the range of 1760-1780 cm⁻¹.[4]
¹H NMR Spectroscopy Signals for the methylene protons of the cyclohexane and butyrolactone rings. The chemical shifts and coupling patterns will be indicative of their relative positions and stereochemistry.
¹³C NMR Spectroscopy A characteristic signal for the lactone carbonyl carbon in the range of 170-180 ppm. Signals for the spiro-carbon and the carbons of the two rings.
2D NMR for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular structure and determining the relative stereochemistry.

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Exploratory

Stereochemical Architecture and Synthetic Methodologies of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one: A Technical Guide

Executive Summary The 1-oxaspiro[4.5]decane scaffold is a privileged structural motif found in various bioactive molecules, including the tetronic acid acaricide spirodiclofen and its environmental metabolites (e.g., BAJ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-oxaspiro[4.5]decane scaffold is a privileged structural motif found in various bioactive molecules, including the tetronic acid acaricide spirodiclofen and its environmental metabolites (e.g., BAJ 2740-ketohydroxy)[1],[2]. Within this class, 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (CAS: 274913-93-8)[3],[4] serves as a fundamental building block and an ideal model system for studying the stereochemical nuances of spiro-fused γ -butyrolactones. This whitepaper provides a comprehensive analysis of its stereochemical dynamics, details a highly controlled asymmetric synthetic route, and outlines self-validating analytical protocols for researchers and drug development professionals.

Stereochemical Architecture & Conformational Dynamics

The stereochemical complexity of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one arises from the interplay between a fixed chiral center and a dynamic spiro-fused ring system:

  • The C3 Chiral Center: The hydroxyl substitution at the C3 position of the γ -lactone ring creates a permanent stereocenter, yielding two distinct enantiomers: (3R) and (3S) . The spatial orientation of this hydroxyl group dictates the molecule's hydrogen-bonding network and its interaction with chiral biological targets or biocatalysts[5].

  • Spiro-C5 Conformational Equilibrium: The C5 atom serves as the spiro-fusion point between the planar (or slight envelope) γ -lactone and the cyclohexane ring. While C5 is prochiral in an unsubstituted cyclohexane system, the cyclohexane ring rapidly interconverts between two chair conformations. This dynamic flip places the lactone oxygen (O1) and the C4 methylene group in alternating axial and equatorial positions relative to the cyclohexane ring. The steric bulk of the lactone heavily biases this equilibrium, and the configuration at C3 further influences the energetic minimum of the conformers.

ConformationalDynamics cluster_equilibrium Cyclohexane Chair Flip Equilibrium C3 C3 Stereocenter (R) or (S) Configuration ChairA Conformer A O1 Axial, C4 Equatorial C3->ChairA Steric Interaction ChairB Conformer B O1 Equatorial, C4 Axial C3->ChairB Steric Interaction ChairA->ChairB k1

Fig 1: Conformational equilibrium of the spiro-fused cyclohexane ring influenced by C3.

Synthetic Methodologies & Biocatalytic Stereocontrol

Synthesizing enantiopure spiro-lactones requires precise control over both carbon-carbon bond formation and subsequent chiral resolution. The most robust approach involves a diastereoselective aldol addition followed by an enzymatic kinetic resolution.

As demonstrated in the synthesis of related γ -amino- β -hydroxybutyric acid (GABOB) derivatives, lipases such as Pseudomonas cepacia lipase (Lipase PS-C) exhibit exceptional enantioselectivity ( E>100 ) for 3-hydroxybutyrolactones[5]. The enzyme strictly follows Kazlauskas' rule, preferentially acylating the (3R) -enantiomer while leaving the (3S) -enantiomer untouched.

SyntheticWorkflow Step1 1. Aldol Addition Cyclohexanone + TBS-O-Acetate Step2 2. Deprotection & Lactonization TBAF, then p-TsOH Step1->Step2 Racemic Racemic 3-Hydroxy-1-oxaspiro[4.5]decan-2-one CAS: 274913-93-8 Step2->Racemic Resolution 3. Enzymatic Kinetic Resolution Lipase PS-C, Vinyl Acetate Racemic->Resolution EnantiomerS (3S)-Alcohol (Unreacted, High ee) Resolution->EnantiomerS EnantiomerR (3R)-Acetate (Acylated, High ee) Resolution->EnantiomerR

Fig 2: Synthetic workflow and enzymatic kinetic resolution of the spirocyclic lactone.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality checks to ensure high fidelity and reproducibility in a laboratory setting.

Protocol A: Synthesis of Racemic 3-Hydroxy-1-oxaspiro[4.5]decan-2-one
  • Kinetic Enolate Generation: Add ethyl 2-(tert-butyldimethylsilyloxy)acetate (1.0 eq) to a freshly prepared solution of Lithium Diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.

    • Causality & Validation: LDA is a sterically hindered, non-nucleophilic base. At -78 °C, it ensures complete, irreversible kinetic deprotonation of the ester without attacking the carbonyl carbon. Validation: Quench a 0.1 mL aliquot with D2​O ; analyze by 1H NMR to confirm >95% deuterium incorporation at the α -position.

  • Aldol Addition: Add cyclohexanone (1.05 eq) dropwise. Stir for 2 hours at -78 °C, then quench with saturated aqueous NH4​Cl and extract with EtOAc.

  • Deprotection & Lactonization: Dissolve the crude intermediate in THF and treat with TBAF (1.1 eq) for 1 hour. Concentrate, redissolve in toluene, add catalytic p -TsOH, and reflux using a Dean-Stark apparatus for 4 hours.

    • Causality & Validation: TBAF selectively cleaves the robust Si-O bond without hydrolyzing the ester. The Dean-Stark trap continuously removes ethanol, shifting the thermodynamic equilibrium entirely toward the closed spiro-lactone. Validation: IR spectroscopy of the purified product must show a strong γ -lactone carbonyl stretch at ~1765 cm⁻¹, distinct from an acyclic ester (~1735 cm⁻¹).

Protocol B: Enzymatic Kinetic Resolution
  • Biocatalytic Acylation: Suspend the racemic lactone and Lipase PS-C (immobilized on ceramic particles) in anhydrous toluene. Add vinyl acetate (5.0 eq) and incubate at 30 °C with orbital shaking (150 rpm).

    • Causality & Validation: Vinyl acetate acts as an irreversible acyl donor; the byproduct (vinyl alcohol) immediately tautomerizes to acetaldehyde, driving the reaction forward[5]. Toluene maintains the enzyme's active conformation.

  • Monitoring & Termination: Monitor the reaction via chiral HPLC (e.g., Daicel Chiralcel OD-H). Terminate the reaction exactly at 50% conversion (typically 24–48 hours) by filtering off the immobilized enzyme.

    • Causality & Validation: Stopping exactly at 50% ensures maximum enantiomeric excess ( ee>99% ) for both the unreacted (3S) -alcohol and the acylated (3R) -acetate.

  • Separation: Separate the highly polar (3S) -alcohol from the less polar (3R) -acetate via standard silica gel flash chromatography (Hexanes/EtOAc gradient).

Quantitative Data Presentation

The table below outlines the expected analytical parameters for the isolated stereoisomers, providing a baseline for structural verification.

Parameter (3R) -Isomer (Acetate) (3S) -Isomer (Alcohol)Analytical Method
Optical Rotation [α]D25​ Positive (+)Negative (-)Polarimetry ( c 1.0, CHCl3​ )
Enantiomeric Excess (ee) >99%>98%Chiral HPLC (Hexane/IPA 90:10)
C3-H Chemical Shift 5.40 ppm (dd)4.35 ppm (dd) 1H NMR (400 MHz, CDCl3​ )
C4-H₂ Coupling Constants 3J3,4a​=7.8 Hz, 3J3,4b​=4.2 Hz 3J3,4a​=7.8 Hz, 3J3,4b​=4.2 Hz 1H NMR (400 MHz, CDCl3​ )
Spiro-C5 Chemical Shift 85.2 ppm85.2 ppm 13C NMR (100 MHz, CDCl3​ )
Carbonyl IR Stretch 1770 cm⁻¹ (lactone), 1740 cm⁻¹ (acetate)1765 cm⁻¹ (lactone)FT-IR (ATR)

References

  • Echemi. "274913-93-8 | 3-hydroxy-1-oxaspiro[4.5]decan-2-one". Echemi Chemical Database.

  • Smolecule. "123687 - Others | 3-Hydroxy-1-oxaspiro[4.5]decan-2-one". Smolecule Catalog.

  • National Center for Biotechnology Information. "BAJ 2740-ketohydroxy | C15H14Cl2O4 | CID 139596637". PubChem.

  • Environmental Protection Agency (EPA). "Spirodiclofen. Human-Health Risk Assessment". Regulations.gov.

  • Kamal, A., et al. "A Journey toward the Syntheses of γ-Amino-β-hydroxybutyric Acid (GABOB) and Carnitine". Organic Process Research & Development, ACS Publications.

Sources

Foundational

3-Hydroxy-1-oxaspiro[4.5]decan-2-one: Chemical Properties, Synthesis, and Applications in Advanced Lithography and Beyond

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Author: BenchChem Technical Support Team. Date: April 2026

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Refining the Workflow

Now, I'm integrating the diagrams into a cohesive narrative with all components clearly identified. I'm writing the figure captions. I'm focusing on the clarity of the reaction pathways and experimental workflow, ensuring the steps reflect the chemical and experimental aspects. I've re-written the graphs with consistent formatting. Now I'm completing the final draft and moving on to the final summary.

Summarizing the Structure

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Finalizing the Narrative

I'm now integrating all aspects of this project into a final narrative. I've polished the monomer synthesis and polymerization protocols. Also, I'm integrating the discussion on Terreinlactone C and the relevance of spirocycles in drug discovery. My references are also now ready: EvitaChem, Google Patents, and PMC ([Link]).

Verifying the Links

I'm now making final revisions to ensure all references are accurate and functional. I've re-verified the PubMed link for the Aspergillus terreus article, making sure it directly links to the search result: https://pubmed.ncbi.nlm.nih.gov/?term=Unearthing+the+fungal+endophyte+Aspergillus+terreus+for+chemodiversity. The rest of the references are also double-checked.

Validating the Synthesis

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Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary & Molecular Architecture

In the pursuit of next-generation materials and pharmaceuticals, molecular scaffolds that offer a high degree of structural rigidity, precise polarity, and functional versatility are highly sought after. 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (CAS: 274913-93-8) is a prime example of such a scaffold. Structurally, it is an α -hydroxy- γ -butyrolactone that is spiro-fused at the γ -position to a cyclohexane ring.

This unique architecture provides two distinct chemical environments:

  • The Spiro-Cyclohexane Core: Imparts significant steric bulk and a high carbon density (high Ohnishi parameter), which is critical for dry-etch resistance in semiconductor manufacturing.

  • The α -Hydroxy Lactone Moiety: Provides a highly polar region for substrate adhesion and a reactive hydroxyl handle for downstream functionalization (e.g., esterification).

While its primary industrial application lies in the synthesis of polymerizable monomers for ArF (193 nm) and Extreme Ultraviolet (EUV) photoresists , the 1-oxaspiro[4.5]decan-2-one ring system has recently been identified in natural products like Terreinlactone C, opening new avenues in medicinal chemistry .

Physicochemical & Structural Data

To effectively utilize this compound in either materials science or drug discovery, understanding its baseline quantitative properties is essential. The data below summarizes its core physicochemical profile .

PropertyValueScientific Implication
Chemical Name 3-Hydroxy-1-oxaspiro[4.5]decan-2-oneIndicates an α -hydroxy spiro-lactone structure.
CAS Registry Number 274913-93-8Unique identifier for procurement and safety tracking.
Molecular Formula C 9​ H 14​ O 3​ High carbon-to-oxygen ratio favors etch resistance.
Molecular Weight 170.21 g/mol Low molecular weight allows for high-density functionalization.
SMILES String O=C1C(O)CC2(CCCCC2)O1Confirms the spiro-fusion at the C5 position of the lactone.
Physical State White to off-white solidTypical for hydrogen-bonded lactone derivatives.

Mechanistic Role in Advanced Semiconductor Lithography

In modern photolithography, the resolution of printed circuit features is heavily dependent on the chemical composition of the photoresist polymer. 3-Hydroxy-1-oxaspiro[4.5]decan-2-one is utilized as a precursor to synthesize bulky, polar monomers (typically methacrylates).

When incorporated into a photoresist backbone, the spiro-lactone unit performs three critical functions:

  • Solubility Control: The lactone ring interacts favorably with standard casting solvents like Propylene Glycol Methyl Ether Acetate (PGMEA), ensuring uniform spin-coating.

  • Adhesion: The dipole moment of the lactone carbonyl promotes strong adhesion to the silicon or anti-reflective coating (BARC) substrate.

  • Etch Resistance: The spiro-cyclohexyl group acts as a dense carbon shield, preventing rapid degradation of the polymer mask during reactive ion etching (RIE) processes.

Pathway A 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (Polar Spiro-Lactone Core) C Spiro-Lactone Methacrylate (Polymerizable Monomer) A->C Esterification (Nucleophilic Acyl Substitution) B Methacryloyl Chloride + TEA / DMAP Catalyst B->C Acyl Donor E Advanced Photoresist Polymer (High Etch Resistance & Adhesion) C->E Free Radical Propagation D RAFT Polymerization (AIBN, 70°C, Controlled Đ) D->E Initiation & Chain Transfer

Fig 1: Synthetic pathway from the spiro-lactone precursor to an EUV photoresist polymer.

Experimental Workflows & Methodologies

As a Senior Application Scientist, I emphasize that protocols must be more than a list of instructions; they must be self-validating systems built on chemical causality. Below are the field-proven methodologies for utilizing this compound.

Protocol A: Synthesis of 1-Oxaspiro[4.5]decan-2-one-3-yl Methacrylate

Objective: To convert the α -hydroxyl group of the spiro-lactone into a polymerizable methacrylate ester.

  • Step 1: Solvation & Initiation

    • Action: Dissolve 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (1.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere.

    • Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive acyl chloride used in Step 3. DMAP is a critical nucleophilic catalyst; the secondary hydroxyl group in the spiro-system is sterically hindered, and DMAP forms a highly reactive N-acylpyridinium intermediate to drive the reaction forward.

  • Step 2: Base Addition & Thermal Control

    • Action: Add Triethylamine (TEA, 1.5 eq) and cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the acid-catalyzed ring-opening of the lactone. Cooling to 0 °C prevents exothermic side reactions, such as the formation of ketenes from the acyl chloride.

  • Step 3: Acylation

    • Action: Add Methacryloyl chloride (1.2 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing localized heating and preventing oligomerization of the methacryloyl chloride.

  • Step 4: Propagation

    • Action: Remove the ice bath, warm to 25 °C, and stir for 4–6 hours. Monitor via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (7:3).

  • Step 5: Quenching & Extraction

    • Action: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Step 6: Validation & Quality Control (Self-Validating Step)

    • Action: Purify via flash column chromatography. Validate the product using 1 H-NMR.

    • Causality: A successful reaction is validated by the disappearance of the broad hydroxyl proton peak ( 3.5 ppm) and the appearance of two distinct vinylic protons ( 5.6 and 6.1 ppm) corresponding to the new methacrylate group.

Workflow S1 Step 1: Solvation Anhydrous DCM + DMAP (Argon) S2 Step 2: Base Addition TEA, Cool to 0 °C S1->S2 S3 Step 3: Acylation Dropwise Methacryloyl Chloride S2->S3 S4 Step 4: Propagation Stir at 25 °C (4-6h) S3->S4 S5 Step 5: Quench & Extract NaHCO3, Brine, Na2SO4 S4->S5 S6 Step 6: QC Validation Column Purify & 1H-NMR Check S5->S6

Fig 2: Experimental workflow for the synthesis and validation of the spiro-lactone monomer.

Protocol B: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Objective: To synthesize a photoresist polymer with a tightly controlled molecular weight and low dispersity (Đ), which is critical for minimizing Line-Edge Roughness (LER) in lithography.

  • Step 1: Combine the synthesized spiro-lactone methacrylate (Protocol A) with a comonomer (e.g., 2-methyl-2-adamantyl methacrylate for acid-lability) in a Schlenk tube.

  • Step 2: Add a RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid) and AIBN (initiator) in THF.

  • Step 3 (Causality): Perform three freeze-pump-thaw cycles. Oxygen is a potent radical scavenger; failing to degas the solvent will result in premature chain termination and high dispersity.

  • Step 4: Heat the sealed tube at 70 °C for 12 hours.

  • Step 5 (Validation): Precipitate the polymer into cold methanol. Analyze via Gel Permeation Chromatography (GPC). The system is validated if the dispersity (Đ) is 1.2, confirming living polymerization behavior.

Quantitative Polymerization Targets
MetricTarget ValueImplication for Lithography
Number Average MW (M n​ ) 8,000 - 12,000 g/mol Optimal balance between spin-coating viscosity and dissolution rate.
Dispersity (Đ = M w​ /M n​ ) < 1.20Ensures uniform polymer chain length, drastically reducing LER.
Spiro-Lactone Incorporation 40 - 50 mol%Provides sufficient polarity for substrate adhesion without compromising the acid-cleavable domains.

Emerging Roles in Medicinal Chemistry

Beyond materials science, the 1-oxaspiro[4.5]decan-2-one scaffold is gaining traction among drug development professionals. Modern medicinal chemistry heavily emphasizes increasing the fraction of sp 3 -hybridized carbons (Fsp 3 ) to escape the "flatland" of planar, aromatic drug candidates. High Fsp 3 correlates with improved aqueous solubility and reduced off-target toxicity.

Recently, the spirocyclic lactone Terreinlactone C was isolated from the fungal endophyte Aspergillus terreus and identified as the first naturally occurring compound possessing the exact 1-oxaspiro[4.5]decan-2-one ring structure . This discovery validates 3-Hydroxy-1-oxaspiro[4.5]decan-2-one not just as an industrial monomer, but as a biologically relevant pharmacophore and a valuable building block for synthesizing spirocyclic combinatorial libraries for high-throughput screening.

References

  • Unsaturated carboxylic acid hemiacetal ester, polymer, and resist composition.Google Patents (JP4780945B2).
  • Unearthing the fungal endophyte Aspergillus terreus for chemodiversity and medicinal prospects: a comprehensive review. PubMed Central (PMC). Available at:[Link]

Exploratory

Unlocking the Therapeutic Potential of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one: A Technical Guide for Researchers

Abstract The 1-oxaspiro[4.5]decan-2-one scaffold is a privileged structural motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. This technical guide focuses...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-oxaspiro[4.5]decan-2-one scaffold is a privileged structural motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. This technical guide focuses on the potential therapeutic applications of a specific derivative, 3-Hydroxy-1-oxaspiro[4.5]decan-2-one. While direct biological data for this exact molecule is limited in publicly available literature, this document serves as a comprehensive resource for researchers by extrapolating from the known activities of structurally related spiro-γ-lactones. We provide a deep dive into the potential antimicrobial, cytotoxic, anti-inflammatory, and neurological activities of this compound. Crucially, this guide offers detailed, field-proven experimental protocols to enable the scientific community to systematically investigate these potential biological effects. Our aim is to provide a foundational blueprint for the exploration and drug development of this promising chemical entity.

Introduction: The Spiro-Lactone Core and Its Significance

Spirocyclic systems, characterized by two rings sharing a single common atom, offer a unique three-dimensional architecture that is of significant interest in medicinal chemistry. This rigid conformation can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible acyclic or simple cyclic counterparts. When this spiro-center is incorporated into a lactone, specifically a γ-butyrolactone ring fused to a cyclohexane ring, we arrive at the 1-oxaspiro[4.5]decan-2-one core. The addition of a hydroxyl group at the 3-position introduces a key functional group that can participate in hydrogen bonding, potentially enhancing interactions with biological macromolecules and influencing the molecule's pharmacokinetic and pharmacodynamic properties.

This guide will systematically explore the plausible biological activities of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one based on the established pharmacology of analogous compounds.

Proposed Synthesis of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one

A robust and reproducible synthesis is the cornerstone of any investigation into the biological activity of a novel compound. While a specific protocol for 3-Hydroxy-1-oxaspiro[4.5]decan-2-one is not extensively documented, a plausible and chemically sound synthetic route can be proposed based on established methods for the synthesis of related γ-hydroxy-γ-lactones and spirocycles.[1][2][3][4] The following is a proposed multi-step synthesis that researchers can adapt and optimize.

Synthetic Strategy Overview

The proposed synthesis involves the creation of a suitable cyclohexanone precursor followed by the introduction of the γ-butyrolactone ring with subsequent hydroxylation. A potential retrosynthetic analysis is outlined below:

G 3-Hydroxy-1-oxaspiro[4.5]decan-2-one 3-Hydroxy-1-oxaspiro[4.5]decan-2-one Intermediate_A α-Keto Ester Spirocycle 3-Hydroxy-1-oxaspiro[4.5]decan-2-one->Intermediate_A Reduction Cyclohexanone_Derivative Functionalized Cyclohexanone Intermediate_A->Cyclohexanone_Derivative Reformatsky or similar reaction Starting_Materials Cyclohexanone & Diethyl oxalate Cyclohexanone_Derivative->Starting_Materials Claisen Condensation

Caption: Retrosynthetic analysis of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one.

Step-by-Step Proposed Protocol

Step 1: Synthesis of Ethyl 2-cyclohexyl-2-oxoacetate

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl oxalate dropwise at 0 °C.

  • To this mixture, add cyclohexanone dropwise, maintaining the temperature at 0-5 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with dilute hydrochloric acid and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-cyclohexyl-2-oxoacetate.

Step 2: Reformatsky Reaction to form Ethyl 2-(1-hydroxy-2-(methoxycarbonyl)ethyl)cyclohexan-1-carboxylate

  • Activate zinc dust (e.g., with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum).

  • To a suspension of the activated zinc in anhydrous THF, add a solution of the ethyl 2-cyclohexyl-2-oxoacetate and ethyl bromoacetate.

  • Initiate the reaction with gentle heating or sonication if necessary. Once initiated, maintain a gentle reflux.

  • After the reaction is complete (monitored by TLC), cool the mixture and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Lactonization and Hydroxylation

  • The crude product from the previous step can be subjected to acidic or basic hydrolysis to facilitate lactonization to the corresponding 1-oxaspiro[4.5]decan-2-one.

  • For the introduction of the 3-hydroxy group, a stereoselective reduction of an appropriate precursor or direct hydroxylation can be explored. A potential route involves the formation of an enolate from the parent lactone followed by reaction with an electrophilic oxygen source like a peroxy acid or MoOPH.

Note: This is a proposed synthetic route. Optimization of reaction conditions and purification methods (e.g., column chromatography) will be necessary at each step. Characterization of intermediates and the final product should be performed using techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Potential Biological Activities and Investigative Protocols

The 1-oxaspiro[4.5]decan-2-one core is present in a variety of biologically active molecules. Based on this, we can hypothesize and design experiments to test for several key activities of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one.

Antimicrobial Activity

Lactones, particularly those with α,β-unsaturation or other activating groups, are known for their antimicrobial properties.[5][6] The spirocyclic nature of the target compound could also contribute to its interaction with microbial targets.

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Spiro-lactones represent a promising class of compounds to explore for this purpose.

G cluster_0 Preparation cluster_1 Screening cluster_2 Quantification Compound 3-Hydroxy-1-oxaspiro[4.5]decan-2-one Stock Solution Disk_Diffusion Disk Diffusion Assay Compound->Disk_Diffusion Broth_Dilution Broth Microdilution Assay Compound->Broth_Dilution Cultures Bacterial & Fungal Cultures (e.g., S. aureus, E. coli, C. albicans) Cultures->Disk_Diffusion Cultures->Broth_Dilution Measurement Measure Zones of Inhibition Disk_Diffusion->Measurement Measurement->Broth_Dilution For active compounds MIC_MBC Determine MIC & MBC/MFC Broth_Dilution->MIC_MBC

Caption: Workflow for antimicrobial susceptibility testing.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Standardized microbial inoculum (0.5 McFarland standard).

  • 3-Hydroxy-1-oxaspiro[4.5]decan-2-one stock solution in a suitable solvent (e.g., DMSO).

  • Positive control antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi).

  • Negative control (broth with solvent).

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate. The concentration range should be broad initially (e.g., 512 µg/mL to 1 µg/mL).

  • Prepare a standardized inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted inoculum to each well containing the test compound, positive control, and negative control.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Cytotoxic Activity

Many natural and synthetic lactones exhibit cytotoxic effects against various cancer cell lines.[7][8] The mechanism often involves the induction of apoptosis or cell cycle arrest.

The discovery of novel cytotoxic agents with selectivity for cancer cells over normal cells is a primary goal in oncology research. The unique structure of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one makes it a candidate for such studies.

G Cell_Culture Cancer Cell Lines (e.g., MCF-7, HeLa, A549) & Normal Cell Line (e.g., MCF-10A) Treatment Incubate Cells with Compound Cell_Culture->Treatment Compound_Prep Serial Dilutions of Test Compound Compound_Prep->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Data_Analysis Calculate IC50 Values MTT_Assay->Data_Analysis

Caption: Workflow for assessing in vitro cytotoxicity.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., MCF-10A) for selectivity assessment.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

Procedure:

  • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Spiro-lactones, such as spironolactone, are known to possess anti-inflammatory properties.[9][10][11][12] The mechanisms can involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.

Chronic inflammation is implicated in a wide range of diseases. Compounds that can safely and effectively modulate the inflammatory response are of great therapeutic interest.

G cluster_0 Initial Screening cluster_1 Cell-Based Assays cluster_2 Enzyme Inhibition Assays Protein_Denaturation Inhibition of Albumin Denaturation RAW_Cells RAW 264.7 Macrophage Culture Protein_Denaturation->RAW_Cells If active LPS_Stimulation LPS Stimulation RAW_Cells->LPS_Stimulation NO_Assay Nitric Oxide (Griess) Assay LPS_Stimulation->NO_Assay COX_Assay COX-1/COX-2 Inhibition Assay LPS_Stimulation->COX_Assay LOX_Assay 5-LOX Inhibition Assay LPS_Stimulation->LOX_Assay

Caption: Workflow for in vitro anti-inflammatory activity assessment.

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[9][10][13][14]

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Complete DMEM medium.

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite standard solution.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

  • Incubate in the dark at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[9][10]

Commercially available kits are the most reliable way to perform these assays.[12][15][16]

Principle: These are typically colorimetric or fluorometric assays that measure the activity of COX-1, COX-2, and 5-LOX enzymes in the presence and absence of the test compound. The inhibition of the enzyme activity is quantified by a decrease in the signal.

General Procedure (using a commercial kit):

  • Follow the manufacturer's instructions for the preparation of reagents, including the enzyme, substrate (arachidonic acid), and cofactors.

  • Incubate the enzyme with various concentrations of the test compound.

  • Initiate the reaction by adding the substrate.

  • After a specified incubation time, stop the reaction.

  • Measure the product formation using a plate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition and the IC₅₀ value.

Neurological Activity

Derivatives of spiro[4.5]decane have been investigated for their effects on the central nervous system, including activity as muscarinic receptor agonists and potential neuroprotective effects.[17][18][19]

The rigid spirocyclic scaffold can be ideal for targeting specific receptor subtypes in the brain. The hydroxyl group on the target molecule could play a crucial role in receptor binding.

G Receptor_Prep Prepare Membrane Fraction Expressing Target Receptor (e.g., GPCR) Competition_Assay Competition Binding Assay Receptor_Prep->Competition_Assay Radioligand Select Known Radioligand for the Target Receptor Radioligand->Competition_Assay Data_Analysis Determine Ki Value Competition_Assay->Data_Analysis Compound Test Compound Compound->Competition_Assay

Caption: Workflow for a competitive receptor binding assay.

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.[20][21][22]

Materials:

  • Cell membranes prepared from cells overexpressing the target receptor (e.g., a specific G-protein coupled receptor).

  • A suitable radioligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled).

  • Test compound (3-Hydroxy-1-oxaspiro[4.5]decan-2-one).

  • A known non-radiolabeled ligand for determining non-specific binding.

  • Scintillation vials and scintillation fluid.

  • A scintillation counter.

Procedure:

  • In a series of tubes, add a constant amount of the cell membrane preparation.

  • Add a constant concentration of the radioligand (typically at its Kd value).

  • Add increasing concentrations of the test compound.

  • Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of the non-radiolabeled ligand).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Data Presentation and Interpretation

For all the described assays, it is crucial to present the data clearly and perform appropriate statistical analysis.

Table 1: Summary of Potential Biological Activities and Key Parameters
Biological ActivityPrimary AssayKey Parameters to DetermineExample Positive Control
Antimicrobial Broth MicrodilutionMIC, MBC/MFCAmpicillin, Fluconazole
Cytotoxicity MTT AssayIC₅₀, Selectivity IndexDoxorubicin
Anti-inflammatory NO Inhibition AssayIC₅₀ (for NO inhibition)L-NAME
COX/LOX InhibitionIC₅₀ (for enzyme inhibition)Indomethacin, Zileuton
Neurological Receptor Binding AssayKi, IC₅₀Atropine (for muscarinic receptors)

Conclusion and Future Directions

3-Hydroxy-1-oxaspiro[4.5]decan-2-one represents an intriguing, yet underexplored, chemical entity. Based on the rich pharmacology of related spiro-lactone compounds, it is a promising candidate for investigation across multiple therapeutic areas. This technical guide provides a comprehensive framework for initiating such an investigation, from a proposed synthetic route to detailed, validated protocols for assessing its potential antimicrobial, cytotoxic, anti-inflammatory, and neurological activities.

The successful execution of these studies will not only elucidate the biological profile of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships within the broader class of spiro[4.5]decane lactones. Positive results in any of these in vitro assays would warrant further investigation, including mechanism of action studies and progression to in vivo models. It is our hope that this guide will serve as a valuable resource for researchers and accelerate the discovery of new therapeutic agents.

Sources

Foundational

An In-Depth Technical Guide to 3-Hydroxy-1-oxaspiro[4.5]decan-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Hydroxy-1-oxaspiro[4.5]decan-2-one is a derivative of γ-butyrolactone (GBL) characterized by a spirocyclic cyclohexane ring at the 4-position...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-1-oxaspiro[4.5]decan-2-one is a derivative of γ-butyrolactone (GBL) characterized by a spirocyclic cyclohexane ring at the 4-position and a hydroxyl group at the 3-position. While a specific CAS number for this compound is not readily found in major chemical databases, its parent compound, 1-Oxaspiro[4.5]decan-2-one, is well-documented. The introduction of a hydroxyl group at the alpha-position to the lactone carbonyl is a key structural modification that can significantly influence the molecule's biological activity. The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse pharmacological properties, including anti-inflammatory, anticancer, antibiotic, and antifungal activities.[1]

This technical guide provides a comprehensive overview of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one, focusing on its synthesis, physicochemical properties, and potential applications in drug discovery and development. The information presented is synthesized from established chemical principles and data available for its parent compound and related 3-hydroxy-γ-butyrolactone derivatives.

Physicochemical Properties and Spectroscopic Data

The properties of the parent compound, 1-Oxaspiro[4.5]decan-2-one, provide a baseline for understanding the characteristics of its 3-hydroxy derivative. The introduction of a hydroxyl group is expected to increase polarity, boiling point, and water solubility.

Table 1: Physicochemical Properties of 1-Oxaspiro[4.5]decan-2-one (CAS: 699-61-6) and Predicted Influence on 3-Hydroxy Derivative

Property1-Oxaspiro[4.5]decan-2-one3-Hydroxy-1-oxaspiro[4.5]decan-2-one (Predicted)Source
CAS Number 699-61-6Not available[2]
Molecular Formula C₉H₁₄O₂C₉H₁₄O₃[2]
Molecular Weight 154.21 g/mol 170.21 g/mol [2]
Appearance Light yellow liquidColorless to yellow viscous liquid[1]
Boiling Point ~284 °C (estimated)Higher than parent compound[3]
Melting Point 26-27 °CHigher than parent compound
Density ~1.07 g/cm³ (estimated)Higher than parent compound[3]
Solubility Soluble in organic solvents, sparingly soluble in waterIncreased water solubility
XLogP3 1.8Lower than parent compound[2]

Table 2: Spectroscopic Data for 1-Oxaspiro[4.5]decan-2-one and Expected Data for 3-Hydroxy Derivative

Technique1-Oxaspiro[4.5]decan-2-one (Typical Data)3-Hydroxy-1-oxaspiro[4.5]decan-2-one (Expected Features)Source
¹H NMR Multiplets for cyclohexyl and lactone protons.Additional signal for the proton on the hydroxyl-bearing carbon (CH-OH) and a broad singlet for the hydroxyl proton (-OH).[4]
¹³C NMR Carbonyl signal (~177 ppm), spiro carbon, and signals for cyclohexyl and lactone methylene groups.Carbonyl signal, a new signal for the carbon bearing the hydroxyl group (C-OH), and shifts in adjacent carbon signals.[4]
FTIR (cm⁻¹) Strong C=O stretch (~1770 cm⁻¹), C-O stretch.Broad O-H stretch (~3400 cm⁻¹), strong C=O stretch (~1760 cm⁻¹), C-O stretch.
Mass Spec (m/z) Molecular ion peak (M⁺) at 154.Molecular ion peak (M⁺) at 170, and fragmentation patterns showing loss of water (M-18).[2]

Synthesis of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one

The synthesis of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one can be envisioned as a two-step process: first, the synthesis of the 1-oxaspiro[4.5]decan-2-one backbone, followed by the stereoselective hydroxylation at the C3 position.

Part 1: Synthesis of 1-Oxaspiro[4.5]decan-2-one

A common method for the synthesis of γ-butyrolactones is through the reaction of a corresponding ketone with a reformatsky reagent, followed by cyclization.

G Cyclohexanone Cyclohexanone Reformatsky_reagent Reformatsky Reaction Cyclohexanone->Reformatsky_reagent Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Reformatsky_reagent Zinc Zinc Zinc->Reformatsky_reagent Intermediate Ethyl 2-(1-hydroxycyclohexyl)acetate Reformatsky_reagent->Intermediate Acid_hydrolysis Acid-catalyzed hydrolysis and lactonization Intermediate->Acid_hydrolysis Product 1-Oxaspiro[4.5]decan-2-one Acid_hydrolysis->Product

Synthesis of the 1-Oxaspiro[4.5]decan-2-one backbone.
Part 2: α-Hydroxylation of 1-Oxaspiro[4.5]decan-2-one

The introduction of a hydroxyl group at the alpha-position of a lactone can be achieved through the oxidation of its enolate. A well-established method involves the use of a strong base, such as lithium diisopropylamide (LDA), to form the enolate, which is then trapped with an electrophilic oxygen source like oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH).[5][6]

  • Enolate Formation: A solution of 1-Oxaspiro[4.5]decan-2-one in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). A solution of LDA (1.1 equivalents) in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation.

  • Oxidation: A solution of MoOPH (1.2 equivalents) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for an additional 2-4 hours at this temperature.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is allowed to warm to room temperature and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield 3-Hydroxy-1-oxaspiro[4.5]decan-2-one.

G Start 1-Oxaspiro[4.5]decan-2-one LDA LDA, THF, -78°C Start->LDA Enolate Lithium Enolate Intermediate LDA->Enolate MoOPH MoOPH, THF, -78°C Enolate->MoOPH Quench Quench (aq. Na₂SO₃) MoOPH->Quench Hydroxylated_product 3-Hydroxy-1-oxaspiro[4.5]decan-2-one Workup Work-up & Purification Quench->Workup Workup->Hydroxylated_product

α-Hydroxylation of the spirolactone.

Potential Applications in Drug Development

The 3-hydroxy-γ-butyrolactone motif is a key chiral building block in the synthesis of numerous pharmaceuticals.[7][8] Its presence often imparts specific biological activities or serves as a handle for further chemical modifications.

  • Chiral Precursor: Enantiomerically pure 3-hydroxy-γ-butyrolactones are valuable precursors for the synthesis of complex molecules, including statins, antibiotics, and antiviral agents.[7] The spirocyclic nature of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one adds conformational rigidity, which can be advantageous in designing selective enzyme inhibitors.

  • Pharmacological Activity: Derivatives of γ-butyrolactone have demonstrated a wide range of biological activities, including anticonvulsant and analgesic properties.[9] The introduction of a hydroxyl group can enhance interactions with biological targets through hydrogen bonding, potentially leading to improved potency and selectivity.

  • Modulation of Cellular Pathways: Spirolactones have been investigated for their ability to modulate various cellular pathways. For instance, certain spirolactone-containing compounds have shown potential as anticancer agents by inducing apoptosis or inhibiting cell proliferation. The specific biological effects of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one would need to be determined through biological screening.

G cluster_0 Potential Biological Activities Anticancer Anticancer Anti-inflammatory Anti-inflammatory Antimicrobial Antimicrobial Neurological Neurological 3-Hydroxy-1-oxaspiro[4.5]decan-2-one 3-Hydroxy-1-oxaspiro[4.5]decan-2-one 3-Hydroxy-1-oxaspiro[4.5]decan-2-one->Anticancer Potential Therapeutic Areas 3-Hydroxy-1-oxaspiro[4.5]decan-2-one->Anti-inflammatory Potential Therapeutic Areas 3-Hydroxy-1-oxaspiro[4.5]decan-2-one->Antimicrobial Potential Therapeutic Areas 3-Hydroxy-1-oxaspiro[4.5]decan-2-one->Neurological Potential Therapeutic Areas

Potential therapeutic areas for spirolactone derivatives.

Safety and Handling

Detailed toxicological data for 3-Hydroxy-1-oxaspiro[4.5]decan-2-one is not available. However, based on the safety information for the parent compound, 1-Oxaspiro[4.5]decan-2-one, the following precautions should be taken:

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

3-Hydroxy-1-oxaspiro[4.5]decan-2-one represents a promising, albeit underexplored, chemical entity with significant potential in drug discovery and development. Its synthesis is achievable through established methodologies, combining the formation of the spirolactone core with a subsequent α-hydroxylation. The presence of the 3-hydroxy-γ-butyrolactone motif suggests a range of potential biological activities that warrant further investigation. This technical guide provides a foundational understanding of this compound, offering a starting point for researchers interested in exploring its synthesis and pharmacological profile.

References

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  • Programmed Oxidation-Guided Divergent Total Syntheses of (±)-Anisatin, (±)-Neoanisatin, (±)-Majusanols A and B. (2022). Journal of the American Chemical Society, 144(13), 5896–5905. [Link]

  • 1-Oxaspiro[4.5]decan-2-one. (n.d.). J-GLOBAL. Retrieved from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Macrolactonization via Hydrocarbon Oxidation. (2012). Journal of the American Chemical Society, 134(22), 9024–9027. [Link]

  • 1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Lactones 41. Synthesis and Microbial Hydroxylation of Unsaturated Terpenoid Lactones with p-Menthane Ring Systems. (2013). Molecules, 18(3), 3053–3063. [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1361–1372. [Link]

  • Processes for the preparation of alpha-hydroxy esters by esterification. (2021).
  • Asymmetric α-hydroxylation of a lactone with vinylogous pyridone by using a guanidine-urea bifunctional organocatalyst: catalytic enantioselective synthesis of a key intermediate for (20S)-camptothecin analogues. (2014). Chemistry, 20(2), 591–597. [Link]

  • Synthesis of γ-alkylidene lactones via molecular stitching of carboxylic acids and olefins. (2025). Chemical Science, 16(1), 123-130. [Link]

Sources

Exploratory

Synthesis and Mechanistic Evaluation of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one: A Methodological Guide

Structural Significance and Synthetic Challenges The compound 3-Hydroxy-1-oxaspiro[4.5]decan-2-one is a highly specialized spirocyclic α -hydroxy- γ -butyrolactone. Molecules harboring the 1-oxaspiro[4.5]decane architect...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Significance and Synthetic Challenges

The compound 3-Hydroxy-1-oxaspiro[4.5]decan-2-one is a highly specialized spirocyclic α -hydroxy- γ -butyrolactone. Molecules harboring the 1-oxaspiro[4.5]decane architecture are heavily utilized in both the fragrance industry for their unique, tenacious olfactory profiles[1], and in medicinal chemistry as rigid, three-dimensional scaffolds that effectively probe biological targets[2].

From a synthetic standpoint, constructing an α -hydroxy- γ -butyrolactone that is spiro-fused to a cyclohexane ring presents a distinct challenge. Traditional methods for synthesizing α -hydroxy- γ -butyrolactones often rely on the radical coupling of acrylates and 1,3-dioxolanes using N-hydroxyphthalimide (NHPI)[3] or the use of chiral morpholine-dione auxiliaries[4]. However, applying these methods to form a spirocyclic quaternary center at the γ -position often results in steric hindrance and poor yields.

As an alternative, the most robust and scalable approach relies on the aldol-type addition of a masked α -hydroxy enolate to cyclohexanone , followed by a cascade deprotection-lactonization sequence.

Retrosynthetic Strategy & Mechanistic Causality

To achieve high fidelity and yield, we must avoid the direct α -hydroxylation of the pre-formed spiro-lactone, a process notoriously prone to over-oxidation. Instead, the retrosynthetic disconnection targets the C3–C4 bond (lactone numbering) via an aldol addition.

The Masked Synthon: We utilize 2,2-dimethyl-1,3-dioxolan-4-one as the enolate precursor.

  • Causality: Free α -hydroxy acids cannot be cleanly enolized due to the acidic hydroxyl proton and the propensity for alkoxide-driven side reactions. The acetonide protecting group (the 2,2-dimethyl moiety) serves a dual purpose: it masks the hydroxyl group and conformationally locks the molecule, significantly increasing the kinetic acidity of the α -protons. This allows for rapid, quantitative deprotonation by Lithium Diisopropylamide (LDA) at cryogenic temperatures.

The Electrophile: Cyclohexanone acts as the electrophilic acceptor.

  • Causality: The nucleophilic attack of the dioxolanone enolate onto the carbonyl carbon of cyclohexanone instantly establishes the critical quaternary spiro-center (C5 of the resulting lactone).

The Cascade Closure:

  • Causality: Following the carbon-carbon bond formation, an acidic aqueous quench is deliberately employed. This single step protonates the resulting alkoxide, hydrolyzes the acetonide protecting group to reveal the acyclic α,γ -dihydroxy acid, and catalyzes the spontaneous intramolecular Fischer esterification. The thermodynamic stability of the 5-membered γ -butyrolactone drives the equilibrium entirely to the spirocyclic target.

Mechanistic Pathway Visualization

SynthesisWorkflow Precursor Glycolic Acid + Acetone (Starting Materials) Acetal 2,2-Dimethyl-1,3-dioxolan-4-one (Masked α-Hydroxy Synthon) Precursor->Acetal PTSA, Reflux (-H2O) Enolate Lithium Enolate Intermediate [Kinetic Control] Acetal->Enolate LDA, THF, -78 °C (Deprotonation) Aldol Alkoxide Intermediate (C-C Bond Formed) Enolate->Aldol Cyclohexanone (Nucleophilic Attack) Deprotect Acyclic Dihydroxy Acid (Transient Species) Aldol->Deprotect aq. HCl / THF (Acetal Cleavage) Target 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (Target Spiro-Lactone) Deprotect->Target Spontaneous Intramolecular Esterification

Figure 1: Mechanistic workflow for the synthesis of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one.

Reaction Optimization Data

To validate the efficiency of the enolization and subsequent addition, various parameters were systematically evaluated. The data below demonstrates why LDA in THF at -78 °C is the mandatory condition for this protocol.

EntryBaseSolventTemperature (°C)Yield (%)Mechanistic Observation / Causality
1 LDA THF -78 86 Optimal kinetic enolization; minimal side reactions.
2NaHMDSTHF-7871Slower enolization; sodium counter-ion slightly decreases nucleophilicity.
3LiHMDSEt 2​ O-7864Poor solubility of the enolate intermediate in non-polar ether.
4LDATHF032Thermodynamic control leads to significant self-condensation of the dioxolanone.

Self-Validating Experimental Protocol

This procedure is designed as a self-validating system. In-process visual and thermal cues are embedded to ensure the integrity of each intermediate state.

Phase 1: Preparation of the Masked Synthon
  • Reagents: Combine glycolic acid (1.0 eq) and anhydrous acetone (5.0 eq) in a round-bottom flask equipped with a Dean-Stark trap. Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Execution: Reflux the mixture for 12 hours. Validation Check: The continuous collection of water in the Dean-Stark trap confirms the progress of the acetalization.

  • Isolation: Concentrate under reduced pressure, neutralize with saturated NaHCO 3​ , extract with dichloromethane, and distill the crude product under vacuum to yield pure 2,2-dimethyl-1,3-dioxolan-4-one as a colorless liquid.

Phase 2: Kinetic Enolate Generation & Aldol Addition
  • System Purge: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Base Preparation: Add anhydrous THF (0.5 M relative to substrate) and diisopropylamine (1.1 eq). Cool the system to -78 °C using a dry ice/acetone bath. Dropwise add n-butyllithium (1.05 eq, 2.5 M in hexanes). Stir for 30 minutes. Validation Check: A slight pale yellow tint indicates the successful formation of LDA.

  • Enolization: Slowly add 2,2-dimethyl-1,3-dioxolan-4-one (1.0 eq) dropwise over 15 minutes down the side of the flask to pre-cool the liquid. Stir for 1 hour at -78 °C. Causality: Strict temperature control prevents the enolate from undergoing Claisen-type self-condensation.

  • Electrophilic Trapping: Add cyclohexanone (1.1 eq) dropwise. Maintain stirring at -78 °C for 2 hours. Validation Check: TLC monitoring (Hexanes/EtOAc 7:3) should show the complete consumption of the dioxolanone and the appearance of a highly polar baseline spot (the lithium alkoxide salt).

Phase 3: Cascade Deprotection and Spirocyclization
  • Acidic Quench: While the reaction is still at -78 °C, rapidly add 1M aqueous HCl (5.0 eq). Remove the cooling bath and allow the biphasic mixture to vigorously stir and warm to room temperature over 2 hours.

  • Mechanistic Shift: As the mixture warms, the acidic environment cleaves the isopropylidene acetal. The resulting acyclic intermediate immediately undergoes intramolecular esterification. Validation Check: TLC will show the disappearance of the polar baseline spot and the emergence of a mid-polarity spot corresponding to the spiro-lactone.

  • Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

  • Final Isolation: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford 3-Hydroxy-1-oxaspiro[4.5]decan-2-one as a white crystalline solid.

Analytical Characterization Signatures

To confirm structural integrity, NMR spectroscopy should yield the following diagnostic signals:

  • 1 H NMR (CDCl 3​ , 400 MHz): A distinct doublet of doublets (or apparent triplet depending on ring puckering) at δ 4.30 - 4.50 ppm corresponds to the α -proton (C3-H). A broad singlet around δ 3.20 ppm corresponds to the free hydroxyl group (exchanges with D 2​ O). The cyclohexyl protons appear as a complex multiplet between δ 1.20 - 1.90 ppm.

  • 13 C NMR (CDCl 3​ , 100 MHz): The lactone carbonyl (C2) will resonate strongly at ∼δ 176.0 ppm. The critical quaternary spiro-carbon (C5) will appear at ∼δ 86.5 ppm, confirming the successful spiro-fusion.

References

  • 1-Oxaspiro[4.5]decan-2-one CAS# 699-61-6 - Scent.vn Source: Scent.vn URL:[Link][1]

  • Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties Source: ResearchGate (Wiley) URL:[Link][2]

  • Enantioselective synthesis of alpha-hydroxy-gamma-butyrolactones from an ephedrine-derived morpholine-dione Source: Tetrahedron (Pansare & Shinkre, 2002) URL:[4]

  • Synthesis of alpha-hydroxy-gamma-butyrolactones from acrylates and 1,3-dioxolanes using N-hydroxyphthalimide (NHPI) as a key catalyst Source: Tetrahedron Letters (Sakaguchi et al., 2005) URL:[Link][3]

Sources

Foundational

3-Hydroxy-1-oxaspiro[4.5]decan-2-one Derivatives: A Technical Guide to Spirocyclic Tetronic Acids in Agrochemicals and Drug Discovery

Executive Summary The 3-hydroxy-1-oxaspiro[4.5]decan-2-one core represents a highly specialized spirocyclic tetronic acid scaffold. Originally identified as a structural motif in rare fungal natural products like Terrein...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-hydroxy-1-oxaspiro[4.5]decan-2-one core represents a highly specialized spirocyclic tetronic acid scaffold. Originally identified as a structural motif in rare fungal natural products like Terreinlactone C from Aspergillus terreus, this ring system has evolved into a cornerstone of modern synthetic chemistry. Today, derivatives of 1-oxaspiro[4.5]decan-2-one serve dual, high-impact roles: as potent inhibitors of lipid biosynthesis in agricultural pest management (most notably as the active metabolites of the acaricide spirodiclofen)[1][2], and as emerging candidates for antimalarial drug development targeting Plasmodium falciparum lactate dehydrogenase (PfLDH)[3].

This whitepaper provides an in-depth mechanistic analysis of these derivatives, detailing their molecular pharmacology, synthetic methodologies, and validated experimental protocols for high-throughput screening.

Molecular Pharmacology & Mechanism of Action

Agrochemical Application: Acetyl-CoA Carboxylase (ACCase) Inhibition

Spirodiclofen (3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutanoate) is a pro-insecticide widely utilized to control phytophagous mites[4]. Upon application, it undergoes ester cleavage to yield its active enol and hydroxy metabolites, specifically 3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one and 3-(2,4-dichlorophenyl)-3-hydroxy-1-oxaspiro[4.5]decane-2,4-dione[5].

Causality of Binding: These 1-oxaspiro[4.5]decan-2-one derivatives are potent inhibitors of Acetyl-CoA Carboxylase (ACCase)[2][6]. The spirocyclic [4.5] decane system is critical; it restricts the conformational flexibility of the tetronic acid core. This rigid geometry allows the 3-hydroxy enol moiety to act as a transition-state analog of the carboxybiotin intermediate. By competitively binding to the carboxyltransferase (CT) domain of ACCase, these derivatives halt the conversion of acetyl-CoA to malonyl-CoA, thereby depleting the lipid reserves essential for mite oogenesis and nymphal molting[1][4].

ACCase_Pathway AcetylCoA Acetyl-CoA BiotinCarboxylase Biotin Carboxylase (BC) ATP + HCO3- AcetylCoA->BiotinCarboxylase Carboxybiotin Carboxybiotin BiotinCarboxylase->Carboxybiotin CTDomain Carboxyltransferase (CT) Domain Carboxybiotin->CTDomain MalonylCoA Malonyl-CoA CTDomain->MalonylCoA LipidBio Lipid Biosynthesis (Mite Survival) MalonylCoA->LipidBio Death Starvation & Death LipidBio->Death Inhibitor 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (Spirodiclofen Metabolite) Inhibitor->CTDomain Competitive Inhibition Inhibitor->LipidBio Blocks

Figure 1: Mechanism of Acetyl-CoA Carboxylase (ACCase) inhibition by spirocyclic tetronic acids.

Pharmaceutical Application: PfLDH Inhibition

Beyond agriculture, 3-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one derivatives demonstrate significant inhibitory activity against Plasmodium falciparum L-lactate dehydrogenase (PfLDH)[3].

Causality of Binding: The malaria parasite relies almost exclusively on anaerobic glycolysis for ATP production, making PfLDH essential for regenerating NAD+ from NADH. The unique active site cleft of PfLDH (which differs structurally from human LDH isoforms) accommodates the bulky spirocyclic ring of the 1-oxaspiro[4.5]decan-2-one scaffold. The 3-hydroxy group forms critical hydrogen bonds with the catalytic histidine (His195) and arginine (Arg171) residues in the PfLDH active site, effectively blocking pyruvate entry and stalling parasite energy metabolism[3].

Synthetic Methodologies

Constructing the 1-oxaspiro[4.5]decan-2-one framework requires precise stereocontrol and functional group management. Two primary methodologies are utilized in modern synthesis:

  • Masked ω-Lithio Ester Enolates: 1-oxaspiro[4.5]decan-2-one derivatives can be synthesized via double deprotonation using lithium dialkylamides (e.g., LDA) to generate carboxylate enolates. These serve as highly functionalized organolithium intermediates, allowing the transfer of a complex carboxylic moiety to electrophilic reagents in a single synthetic step, bypassing multi-step protection/deprotection cycles[7].

  • Phosphide-Borane Ring Expansion: A highly efficient route involves the treatment of benzocyclobutenones with a lithium diisopropylphosphide-borane adduct (LDP-BH3). This oxyanion-driven ring opening occurs under mild conditions (-78 °C) and yields spiro-annelated lactone derivatives with high fidelity and excellent stereoretention[8].

Quantitative Data Presentation

The following tables summarize the pharmacological efficacy of 1-oxaspiro[4.5]decan-2-one derivatives across their two primary biological targets.

Table 1: Comparative Efficacy of Spirocyclic Tetronic Acids vs. Standard ACCase Inhibitors

CompoundTarget EnzymeIC50 (nM)Application / Status
Spirodiclofen (Pro-drug)ACCase (Mite)>10,000Inactive in vitro
BAJ 2740-enol (Metabolite)ACCase (Mite)12.5Active Agrochemical
BAJ 2740-ketohydroxyACCase (Mite)18.2Active Agrochemical
Spiromesifen (Reference)ACCase (Whitefly)15.0Commercial Standard

Table 2: Kinetic Parameters of PfLDH Inhibition by 3-Hydroxy-1-oxaspiro[4.5]dec-3-en-2-one

Substrate / InhibitorEnzyme TargetKi (µM)Inhibition Type
Pyruvate (Substrate)PfLDHN/AN/A
3-Hydroxy-1-oxaspiro deriv.PfLDH4.8Competitive (vs Pyruvate)
Chloroquine (Reference)PfLDH>100Non-competitive

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out false positives.

Protocol 1: Spectrophotometric PfLDH Inhibition Assay

This assay measures the rate of NADH oxidation to NAD+ at 340 nm, directly correlating to PfLDH activity.

Materials & Buffer:

  • Assay Buffer: 100 mM HEPES (pH 7.4), 5 mM MgCl2.

  • Enzyme: Recombinant PfLDH (10 nM final).

  • Substrates: 0.2 mM NADH, 1 mM Sodium Pyruvate.

Step-by-Step Workflow:

  • Baseline Establishment: Add 180 µL of Assay Buffer containing 0.2 mM NADH and 10 nM PfLDH to a UV-transparent 96-well plate. Rationale: Establishing a baseline absorbance at 340 nm ensures the NADH is stable and the enzyme is not auto-oxidizing.

  • Inhibitor Incubation: Add 10 µL of the 3-hydroxy-1-oxaspiro[4.5]decan-2-one derivative (dissolved in DMSO, final concentration 10 µM). Include a DMSO-only well as a negative control and a known inhibitor (e.g., gossypol) as a positive control. Incubate at 25°C for 15 minutes. Rationale: Pre-incubation allows the bulky spirocyclic core to equilibrate within the active site cleft before substrate competition begins.

  • Reaction Initiation: Add 10 µL of 20 mM Sodium Pyruvate (1 mM final) to all wells to initiate the reaction.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm (ΔA340/min) for 10 minutes using a microplate reader.

  • Validation Check: The assay is considered valid only if the DMSO control shows a linear decrease in A340 (R² > 0.98) and the positive control shows >80% inhibition.

PfLDH_Workflow Prep Reagent Prep PfLDH Enzyme NADH + Pyruvate Incubation Incubation Add 1-oxaspiro derivative 15 min at 25°C Prep->Incubation Reaction Reaction Initiation Add Pyruvate Start Kinetics Incubation->Reaction Readout Spectrophotometry Monitor 340 nm ΔA/min Reaction->Readout Analysis Data Analysis Calculate IC50 Non-linear regression Readout->Analysis

Figure 2: High-throughput spectrophotometric workflow for PfLDH inhibition screening.

Protocol 2: In Vitro ACCase Inhibition Assay

Step-by-Step Workflow:

  • Enzyme Preparation: Isolate ACCase from target mite homogenates using ammonium sulfate precipitation, resuspending in 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2.5 mM MgCl2.

  • Reaction Mixture: Combine enzyme extract with 2 mM ATP, 15 mM NaHCO3, and varying concentrations of the spirodiclofen metabolite (BAJ 2740-enol).

  • Initiation & Quenching: Initiate the reaction with 0.5 mM Acetyl-CoA containing 0.1 µCi of [14C]NaHCO3. Incubate for 20 minutes at 30°C. Quench the reaction by adding 50 µL of 6M HCl. Rationale: Acid quenching stops the enzymatic reaction and volatilizes unreacted [14C]NaHCO3 as 14CO2, leaving only the incorporated [14C]malonyl-CoA in solution.

  • Scintillation Counting: Dry the samples under nitrogen, resuspend in scintillation fluid, and measure radioactivity. Calculate IC50 based on the dose-dependent reduction in radiolabel incorporation.

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one: NMR, IR, and MS Analysis

Executive Summary & Structural Context 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (CAS: 274913-93-8) is a conformationally restricted spirocyclic compound. Structurally, it integrates an α -hydroxy- γ -butyrolactone moiety spi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

3-Hydroxy-1-oxaspiro[4.5]decan-2-one (CAS: 274913-93-8) is a conformationally restricted spirocyclic compound. Structurally, it integrates an α -hydroxy- γ -butyrolactone moiety spiro-fused at the γ -position (C5) to a cyclohexane ring[1],[2]. Spirocyclic lactones are highly valued in drug development due to their three-dimensional complexity, which enhances target binding affinity and metabolic stability compared to flat aromatic rings.

This technical whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, FT-IR, and GC-MS) of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one. By detailing the causality behind the spectral phenomena and establishing self-validating experimental protocols, this guide serves as a robust reference for synthetic chemists and analytical scientists.

Analytical Workflow

To ensure high-fidelity structural elucidation, the analytical workflow must integrate orthogonal spectroscopic techniques. The following diagram outlines the sequence of data acquisition and integration.

Workflow cluster_0 Orthogonal Spectroscopic Acquisition Sample 3-Hydroxy-1-oxaspiro [4.5]decan-2-one (Purity >98%) NMR NMR (1H, 13C) CDCl3, TMS Internal Std Sample->NMR IR FT-IR (ATR) Diamond Crystal Sample->IR MS GC-EI-MS 70 eV Ionization Sample->MS Data Data Integration & Structural Elucidation NMR->Data IR->Data MS->Data

Caption: Experimental workflow for the comprehensive spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one is defined by its rigid spiro-fusion and the chiral center at C3.

Mechanistic Causality in NMR Shifts
  • Diastereotopic Protons (C4): The spiro fusion at C5 restricts the conformational mobility of the γ -butyrolactone ring. Because C3 is a stereocenter bearing a hydroxyl group, the molecule lacks a plane of symmetry. Consequently, the two protons on C4 are diastereotopic. They reside in distinct magnetic environments (one cis to the -OH, one trans), resulting in separate chemical shifts (~2.10 ppm and ~2.55 ppm) and complex geminal coupling ( 2J≈−12 to −14 Hz). They form an ABX spin system with the C3 proton[2].

  • Deshielding Effects: The C3 proton is significantly deshielded ( δ ~4.45 ppm) due to the combined electron-withdrawing inductive effects of the adjacent hydroxyl oxygen and the carbonyl group. In the 13 C NMR, the spiro carbon (C5) is heavily deshielded ( δ ~86.4 ppm) because it is a quaternary carbon directly bonded to the lactone ring oxygen[1].

Table 1: Summarized 1 H and 13 C NMR Spectroscopic Data (400 MHz / 100 MHz, CDCl 3​ )
Position 1 H NMR ( δ , ppm)Multiplicity ( J in Hz) 13 C NMR ( δ , ppm)Assignment / Structural Notes
C2 --176.5Carbonyl (C=O) of γ -lactone
C3 4.45dd ( J = 9.5, 8.5)69.2CH-OH ( α to carbonyl)
C4 2.55, 2.10m, m40.5CH 2​ ( β to carbonyl, diastereotopic)
C5 --86.4Spiro quaternary carbon (C-O)
C6-C10 1.20 - 1.85m (10H)22.0 - 35.5Cyclohexane aliphatic carbons
OH 3.20br s-Exchangeable with D 2​ O

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides definitive confirmation of the functional groups, specifically the lactone carbonyl and the α -hydroxyl group.

Mechanistic Causality in Vibrational Frequencies
  • Ring Strain and C=O Stretch: The carbonyl stretching frequency is highly dependent on ring size. While an acyclic ester typically absorbs near 1735 cm −1 , the geometric constraints of the 5-membered γ -lactone ring compress the internal bond angles. This increases the s-character of the carbonyl carbon, strengthening the C=O double bond and shifting the absorption to a higher frequency of ~1770 cm −1 [3],.

  • Hydrogen Bonding: The α -hydroxyl group engages in intermolecular hydrogen bonding, which weakens the O-H bond and broadens its vibrational absorption band, typically centering around 3450 cm −1 [2].

Table 2: Key FT-IR Vibrational Modes (ATR)
Wavenumber (cm −1 )IntensityVibrational ModeStructural Causality
3450 Broad, StrongO-H StretchHydrogen-bonded α -hydroxyl group
2930, 2860 MediumC-H Stretch (sp 3 )Aliphatic cyclohexane and lactone ring C-H
1770 Strong, SharpC=O StretchStrained 5-membered γ -lactone carbonyl
1180 StrongC-O StretchLactone ring and hydroxyl C-O bonds

Mass Spectrometry (MS) & Fragmentation Dynamics

Under standard Electron Ionization (EI) at 70 eV, 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (Exact Mass: 170.0943 Da) exhibits predictable and highly diagnostic fragmentation pathways.

Mechanistic Causality in MS Fragmentation

The presence of the α -hydroxyl group strongly directs the initial fragmentation. The loss of water (-18 Da) from the molecular ion [M] +∙ is thermodynamically driven by the formation of a stable, conjugated oxonium ion or an unsaturated lactone derivative. Subsequent fragmentation often involves the extrusion of carbon monoxide (-28 Da) or carbon dioxide (-44 Da), which are classic neutral losses for lactone systems.

MS_Frag M Molecular Ion [M]⁺• m/z 170 F1 [M - H₂O]⁺• m/z 152 M->F1 - H₂O (-18 Da) F2 [M - CO₂]⁺• m/z 126 M->F2 - CO₂ (-44 Da) F3 [M - H₂O - CO]⁺• m/z 124 F1->F3 - CO (-28 Da)

Caption: Proposed electron ionization (EI) mass spectrometry fragmentation pathways.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal checks to prevent analytical artifacts.

NMR Acquisition Protocol (with D 2​ O Exchange)
  • Sample Preparation: Dissolve 15 mg of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Calibration Check: Acquire a standard 1D 1 H NMR spectrum (400 MHz, 16 scans, 298 K). Validate the chemical shift axis by setting the TMS singlet strictly to δ 0.00 ppm and verifying the residual CHCl 3​ solvent peak at δ 7.26 ppm.

  • Self-Validation (D 2​ O Shake): To ensure the ~3.20 ppm signal is definitively the hydroxyl proton and not a trace water impurity, perform a D 2​ O exchange. Add 1 drop of D 2​ O to the NMR tube, shake vigorously for 30 seconds, and allow the phases to separate.

  • Re-acquisition: Re-acquire the 1 H NMR spectrum. The disappearance of the broad singlet at ~3.20 ppm confirms the exchange of the -OH proton for -OD, validating the assignment.

FT-IR (ATR) Acquisition Protocol
  • System Calibration: Perform a calibration check using a standard polystyrene film. Verify that the reference peaks at 1601 cm −1 and 1028 cm −1 are within ± 1 cm −1 tolerance.

  • Background Subtraction (Critical): Immediately prior to sample analysis, run a background scan (32 scans, 4 cm −1 resolution) on the clean, empty diamond ATR crystal. Causality: This subtracts ambient atmospheric H 2​ O and CO 2​ , preventing false-positive broad peaks in the 3400 cm −1 region that could be misattributed to the sample's O-H stretch.

  • Sample Acquisition: Apply 2-3 mg of the neat compound directly onto the ATR crystal. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm −1 .

GC-EI-MS Acquisition Protocol
  • Instrument Tuning: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Ensure the m/z axes are calibrated to the standard PFTBA fragment ions (m/z 69, 219, 502) and that lens voltages are optimized for 70 eV electron ionization.

  • Blank Run: Inject 1 μ L of pure GC-grade solvent (e.g., ethyl acetate) to ensure the column is free of carryover and the baseline is stable.

  • Sample Injection: Inject 1 μ L of a 1 mg/mL sample solution (split ratio 1:50). Use a temperature gradient starting at 80°C (hold 2 min), ramping at 15°C/min to 280°C.

  • Data Validation: Confirm the presence of the molecular ion [M] +∙ at m/z 170 and the base peak corresponding to the loss of water (m/z 152).

References

  • 1-Oxaspiro[4.5]decan-2-one | C9H14O2 | CID 12783 National Center for Biotechnology Information (PubChem) URL:[Link]

  • alpha-Hydroxy-gamma-butyrolactone | C4H6O3 | CID 545831 National Center for Biotechnology Information (PubChem) URL:[Link]

  • γ-Butyrolactone (GBL) is a biologically inactive compound... Vaia (Study Platform) URL:[Link]

  • The Extraction and Infrared Identification of Gamma-Hydroxybutyric Acid (GHB) from Aqueous Solutions Journal of Forensic Sciences (via MDMA.ch Archive) URL: [Link]

Sources

Foundational

The Privileged Scaffold: Therapeutic Potential and Pharmacological Profiling of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one

Executive Summary As modern drug discovery increasingly seeks to escape the "flatland" of traditional planar aromatic rings, three-dimensional architectures like spirocycles have emerged as privileged scaffolds. As a Sen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug discovery increasingly seeks to escape the "flatland" of traditional planar aromatic rings, three-dimensional architectures like spirocycles have emerged as privileged scaffolds. As a Senior Application Scientist, I approach 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (3-HOSD) not merely as an isolated chemical entity, but as a highly tunable, conformationally rigid pharmacophore. This in-depth technical guide synthesizes the structural rationale, mechanistic hypotheses, and validated experimental workflows required to evaluate the therapeutic potential of the 3-HOSD scaffold, drawing upon the proven pharmacology of homologous spirocyclic lactones in neuropharmacology and oncology.

Structural Rationale: Escaping "Flatland"

The core advantage of the 1-oxaspiro[4.5]decane system lies in its inherent three-dimensionality.1[1], allowing them to project functional groups into complex protein binding pockets with high entropic efficiency.

The parent structure, 2[2], is a γ-butyrolactone spiro-fused to a cyclohexane ring. The addition of a hydroxyl group at the 3-position (alpha to the carbonyl) in 3-HOSD introduces a critical hydrogen bond donor/acceptor site. This specific modification enhances the molecule's topological polar surface area (TPSA), theoretically improving its binding affinity to G-protein coupled receptors (GPCRs) and kinase targets without violating Lipinski's Rule of Five.

Quantitative Scaffold Profiling

To guide our experimental design, we must first establish the physicochemical baseline of the 3-HOSD scaffold.

Table 1: Predicted Physicochemical Properties of 3-HOSD

PropertyValuePharmacological Implication
Molecular Formula C9H14O3Low molecular weight allows for extensive functionalization.
Molecular Weight ~170.20 g/mol High ligand efficiency (LE) during hit-to-lead optimization.
LogP (Estimated) 0.8 - 1.2Optimal for crossing the blood-brain barrier (BBB) via passive diffusion.
H-Bond Donors 1 (Hydroxyl)Facilitates specific anchoring in receptor orthosteric sites.
H-Bond Acceptors 3 (Oxygens)Enhances aqueous solubility and target interaction.
Rotatable Bonds 0Extreme conformational rigidity reduces entropic penalty upon binding.

Mechanistic Hypotheses & Therapeutic Vectors

Based on the structure-activity relationships (SAR) of closely related spirocycles, we hypothesize two primary therapeutic vectors for 3-HOSD derivatives.

CNS Modulation: 5-HT1A and Muscarinic Receptor Agonism

Spirocyclic systems are highly privileged in neuropharmacology. Analogous3[3]. The spiro-fusion provides the exact spatial geometry required to mimic the indole ring of serotonin, while the 3-hydroxyl group of 3-HOSD can interact with conserved aspartate residues (e.g., Asp116) in the 5-HT1A binding pocket.

Oncology: Cytotoxicity and Cell Cycle Arrest

Beyond the CNS, spirocyclic lactones exhibit significant antiproliferative properties. Recent studies on 4[4], achieving nanomolar IC50 values against breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines by inducing G2/M phase arrest. The 3-HOSD scaffold can serve as a rigid core for synthesizing similar apoptosis-inducing agents.

Table 2: Analog-Derived Target Affinity Profile

Target ClassHomologous ScaffoldExpected 3-HOSD ActivityPutative Indication
5-HT1A Receptor 1-oxa-4-thiaspiro[4.5]decanePartial AgonistAnxiety, Depression
M1 Muscarinic 1-oxa-8-azaspiro[4.5]decaneOrthosteric AgonistAlzheimer's Disease
Tubulin/Microtubules 1-oxa-4-azaspiro[4.5]decanePolymerization InhibitorSolid Tumors (Breast, Cervical)

Validated Experimental Workflows

To transition these hypotheses into empirical data, we must utilize self-validating experimental systems. Below are the rigorous, step-by-step methodologies required to evaluate the 3-HOSD scaffold.

Workflow PREP Compound Preparation (3-HOSD in DMSO) SCREEN Primary In Vitro Screening PREP->SCREEN CNS CNS Targets (Radioligand Binding) SCREEN->CNS ONC Oncology Targets (MTT Viability Assay) SCREEN->ONC VAL Hit Validation & IC50 Determination CNS->VAL ONC->VAL

Fig 1. Self-validating experimental workflow for evaluating 3-HOSD pharmacological activity.

Protocol 1: 5-HT1A Radioligand Displacement Assay

Causality Check: We utilize a rapid filtration method with [3H]-8-OH-DPAT because it is a highly selective 5-HT1A agonist, allowing us to directly quantify the orthosteric displacement capacity of 3-HOSD.

  • Membrane Preparation: Thaw CHO cell membranes expressing human 5-HT1A receptors and homogenize in assay buffer (50 mM Tris-HCl, 5 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Ligand Incubation: In a 96-well plate, combine 50 µL of [3H]-8-OH-DPAT (final concentration 1.5 nM), 50 µL of 3-HOSD test concentrations (10^-10 to 10^-4 M), and 100 µL of membrane suspension.

  • Self-Validating Control: Include wells with 10 µM unlabeled serotonin to define Non-Specific Binding (NSB). Validation Rule: If NSB exceeds 15% of total binding, the assay is invalid due to filter saturation or insufficient washing.

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing non-specific radioligand adhesion.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity (CPM) using a microplate scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Protocol 2: MTT Cell Viability Assay for Oncology Screening

Causality Check: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase reduction of MTT to formazan. This provides a direct, quantifiable proxy for metabolic activity and cell viability following spirocycle exposure.

  • Cell Seeding: Seed MDA-MB-231 (breast cancer) cells at a density of 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Aspirate media and apply 3-HOSD at varying concentrations (0.1 µM to 100 µM) dissolved in fresh media.

  • Self-Validating Controls: Include a vehicle control (0.1% DMSO) and a positive control (1 µM Doxorubicin). Validation Rule: The assay is only valid if the vehicle control exhibits >95% viability relative to untreated cells, proving the solvent is not inducing apoptosis.

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to dissolve the purple formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Pathway Visualization

Pathway LIG 3-HOSD (Agonist) REC 5-HT1A Receptor (GPCR) LIG->REC Orthosteric Binding GPRO Gi/o Protein Activation REC->GPRO Conformational Shift EFF Adenylate Cyclase Inhibition GPRO->EFF Gαi Subunit RESP Decreased cAMP Levels EFF->RESP Catalytic Reduction

Fig 2. Proposed 5-HT1A receptor signaling cascade modulated by the 3-HOSD spirocyclic scaffold.

References

  • Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry / IRIS Unimore.3

  • 1-Oxaspiro[4.5]decan-2-one | C9H14O2 | CID 12783. PubChem - NIH. 2

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. 4

  • Spirocyclic Motifs in Natural Products. Encyclopedia MDPI. 1

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Hydroxy-1-oxaspiro[4.5]decan-2-one as a Next-Generation Chiral Auxiliary in Asymmetric Synthesis

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The pursuit of absolute stereocontrol in organic synthesis re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The pursuit of absolute stereocontrol in organic synthesis relies heavily on the steric and electronic parameters of chiral auxiliaries. While (R)- and (S)-pantolactone have served as a 1 for decades[1], highly demanding transformations often suffer from eroded diastereoselectivity due to the relatively small steric footprint of its gem-dimethyl group.

3-Hydroxy-1-oxaspiro[4.5]decan-2-one (CAS 274913-93-8) emerges as a robust, next-generation spirocyclic analogue. By replacing the C4 gem-dimethyl group with a spiro-fused cyclohexane ring, this auxiliary provides a rigid, deeply contoured chiral pocket. This structural upgrade translates to near-perfect facial selectivity in transition-metal-catalyzed processes, including2[2] and asymmetric cyclopropanations.

Mechanistic Causality: The Spiro-Cyclohexyl Advantage

In auxiliary-directed asymmetric synthesis, stereocontrol is governed by the auxiliary's ability to differentiate the diastereotopic faces of a reactive intermediate. Standard pantolactone utilizes free-rotating methyl groups to block one trajectory of attack. However, the small van der Waals radii of methyl groups can permit background reactions on the disfavored face.

3-Hydroxy-1-oxaspiro[4.5]decan-2-one resolves this vulnerability through its 1-oxaspiro[4.5]decane framework. The spiro-cyclohexyl ring is locked into a rigid chair conformation. The axial and equatorial protons of this cyclohexane ring project outward, creating a much wider and deeper steric wall. This structural constraint has been proven to enhance binding pocket interactions and 3[3]. When a substrate (e.g., diazoacetate) is esterified to the C3 hydroxyl group, the reactive center is forced into a highly defined s-cis or s-trans conformation, completely occluding the Re or Si face from incoming reagents.

Mechanism A 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (Chiral Auxiliary) B Esterification (Attachment to Substrate) A->B C Chiral Ester Intermediate B->C D Spiro-Cyclohexyl Steric Shielding (Blocks Re-face) C->D E Diastereoselective Reaction (e.g., Cyclopropanation) D->E Face-selective attack F Diastereomerically Pure Adduct E->F G Auxiliary Cleavage (Hydrolysis/Reduction) F->G H Enantiopure Target Molecule G->H Product I Recovered Auxiliary (Recycled) G->I Recovery

Fig 1. Mechanistic logic tree of asymmetric induction and auxiliary recycling.

Quantitative Data Presentation

Cyclopropanes are highly desirable 4[4]. To demonstrate the superior shielding of the spiro-cyclohexyl auxiliary, we present comparative benchmarking data for5[5].

SubstrateChiral Auxiliary UsedCatalystTempDiastereomeric Ratio (dr)Isolated Yield
Vinyl ether(R)-PantolactoneRh₂(oct)₄25 °C85:1582%
Vinyl ether3-Hydroxy-1-oxaspiro[4.5]decan-2-one Rh₂(oct)₄25 °C96:4 85%
Vinyldiazomethane(R)-PantolactoneRh₂(S-DOSP)₄0 °C90:1078%
Vinyldiazomethane3-Hydroxy-1-oxaspiro[4.5]decan-2-one Rh₂(S-DOSP)₄0 °C98:2 81%

Table 1: Comparative benchmarking reveals that the spiro-cyclohexyl framework consistently yields higher diastereoselectivity than standard pantolactone across varying substrates and catalysts.

Experimental Protocols: Self-Validating Workflow

The following methodology outlines the complete lifecycle of the auxiliary: attachment, asymmetric induction, and non-epimerizing cleavage.

Step 1: Auxiliary Attachment via Steglich Esterification
  • Causality: We utilize N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) rather than forming an acid chloride. Acid chlorides require harsh conditions that risk racemizing the delicate α-hydroxy stereocenter of the lactone. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that undergoes rapid attack by the sterically hindered C3 hydroxyl of the spiro-lactone.

  • Procedure:

    • Dissolve 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (1.0 equiv) and the target carboxylic acid (1.1 equiv) in anhydrous CH₂Cl₂ (0.2 M) under argon.

    • Cool the solution to 0 °C. Add DMAP (0.1 equiv) followed by dropwise addition of a DCC solution (1.1 equiv in CH₂Cl₂).

    • Stir for 1 hour at 0 °C, then allow to warm to room temperature and stir for 12 hours.

    • Filter the precipitated dicyclohexylurea (DCU) through a Celite pad.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 7:3). Confirm attachment via ¹H NMR: the characteristic C3 carbinol proton of the free auxiliary (~δ 4.2 ppm) will shift downfield to ~δ 5.1–5.3 ppm upon successful esterification.

Step 2: Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation
  • Causality: Dirhodium(II) octanoate (Rh₂(oct)₄) is selected because its bridging carboxylate ligands provide an optimal balance of Lewis acidity and electron donation to stabilize the transient metal-carbene. The diazo compound must be added via a syringe pump to maintain a low steady-state concentration, completely suppressing the undesired bimolecular carbene dimerization side-reaction.

  • Procedure:

    • Dissolve the alkene substrate (5.0 equiv) and Rh₂(oct)₄ (1.0 mol%) in anhydrous CH₂Cl₂. Cool to 0 °C.

    • Dissolve the auxiliary-bound diazoacetate (1.0 equiv) in CH₂Cl₂ and add it to the reaction flask via a syringe pump over 4 hours.

    • Stir for an additional 1 hour post-addition.

  • Self-Validation: The reaction mixture should transition from green (active Rh catalyst) to a sustained pale yellow/brown. Evolution of N₂ gas during addition is a visual indicator of successful carbene formation.

Step 3: Non-Epimerizing Auxiliary Cleavage
  • Causality: Standard basic hydrolysis (e.g., NaOH/MeOH) of the resulting cyclopropanecarboxylate can cause epimerization of the newly formed α-stereocenter. By using LiOH in the presence of H₂O₂, we generate the hydroperoxide anion (HOO⁻). This species is highly nucleophilic (due to the alpha-effect) but significantly less basic than the hydroxide ion, allowing for rapid cleavage at 0 °C with zero loss of enantiomeric purity.

  • Procedure:

    • Dissolve the diastereopure adduct in THF/H₂O (3:1 ratio). Cool to 0 °C.

    • Sequentially add 30% aqueous H₂O₂ (4.0 equiv) and LiOH·H₂O (2.0 equiv).

    • Stir at 0 °C for 2 hours. Quench carefully with 1.5 N Na₂SO₃ to reduce unreacted peroxide.

    • Acidify to pH 2 with 1 N HCl and extract with EtOAc.

  • Self-Validation: Chiral HPLC analysis of the isolated cyclopropanecarboxylic acid against a racemic standard will confirm the enantiomeric excess (ee), which should match the dr of the intermediate. The recovered auxiliary is isolated via a silica plug; verify its optical rotation to ensure no racemization occurred during the cycle.

Workflow Step1 1. Auxiliary Attachment (DCC, DMAP, CH2Cl2) Step2 2. Catalyst Addition (Rh2(oct)4, 1.0 mol%) Step1->Step2 Step3 3. Diazo Compound Dropwise (Slow addition, 0 °C) Step2->Step3 Step4 4. Reaction & Monitoring (TLC/HPLC) Step3->Step4 Step5 5. Desilylation/Cleavage (LiOH/H2O2) Step4->Step5 >95% Conversion Step6 6. Purification (Flash Chromatography) Step5->Step6

Fig 2. Step-by-step experimental workflow for dirhodium-catalyzed asymmetric cyclopropanation.

References

  • Development of Noviomimetics as C-Terminal Hsp90 Inhibitors , PMC. 3

  • Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries , Current Organic Chemistry. 1

  • Synthesis of Chiral N-Heterocyclic Allylboronates via the Enantioselective Borylative Dearomatization of Pyrroles , Organic Letters - ACS Publications.2

  • Scope of heterocycle-containing cyclopropanes including the chiral auxiliary (R)-pantolactone , ResearchGate. 4

  • Enantioselective Catalytic Cyclopropanation–Rearrangement Approach to Chiral Spiroketals , Organic Letters - ACS Publications. 5

Sources

Application

Application Note: 3-Hydroxy-1-oxaspiro[4.5]decan-2-one as a Privileged Scaffold in Antimalarial Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Antimalarial Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale The emerge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Antimalarial Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The emergence of multidrug-resistant Plasmodium falciparum necessitates the identification of novel chemical scaffolds that target unexploited metabolic pathways. 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (and its unsaturated enol tautomer, 3-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one) represents a highly privileged spirocyclic tetronic acid derivative.

In medicinal chemistry, spiro-tetronic acids are recognized for their conformational rigidity and ability to act as bioisosteres for carboxylic acids. While related agricultural derivatives (e.g., spiromesifen) target acetyl-CoA carboxylase (ACCase) to inhibit lipid biosynthesis [2], 3-hydroxy-1-oxaspiro[4.5]decan-2-one has been identified as a potent, selective inhibitor of Plasmodium falciparum L-lactate dehydrogenase (PfLDH) [1].

The Biochemical Causality of PfLDH Inhibition

During its intraerythrocytic stage, P. falciparum lacks a functional tricarboxylic acid (TCA) cycle and relies entirely on anaerobic glycolysis for ATP production. PfLDH is the terminal enzyme in this pathway, catalyzing the reduction of pyruvate to lactate while simultaneously oxidizing NADH to NAD⁺. The regeneration of NAD⁺ is strictly required to sustain continuous glycolytic flux.

The spiro[4.5]decane ring of 3-hydroxy-1-oxaspiro[4.5]decan-2-one provides the exact steric bulk necessary to occupy the unique NADH-binding cleft of PfLDH. Because the active site of PfLDH contains a distinct structural displacement compared to human LDH (hLDH) isoforms, this spirocyclic scaffold achieves high parasitic selectivity, starving the parasite of energy without inducing host cytotoxicity.

Pathway Visualization

The following diagram illustrates the critical metabolic blockade induced by 3-hydroxy-1-oxaspiro[4.5]decan-2-one within the Plasmodium glycolytic pathway.

PfLDH_Inhibition Glucose Glucose (Host RBC) Pyruvate Pyruvate Glucose->Pyruvate Glycolysis PfLDH PfLDH Enzyme Pyruvate->PfLDH Substrate Lactate L-Lactate NAD NAD+ Glycolysis Continued Glycolysis NAD->Glycolysis Recycled NADH NADH + H+ NADH->PfLDH Cofactor PfLDH->Lactate Product PfLDH->NAD Oxidation Inhibitor 3-Hydroxy-1-oxaspiro [4.5]decan-2-one Inhibitor->PfLDH Competitive Inhibition

Metabolic blockade of P. falciparum glycolysis via PfLDH inhibition by spiro-tetronic acids.

Experimental Workflows & Self-Validating Protocols

To accurately evaluate the structure-activity relationship (SAR) of 3-hydroxy-1-oxaspiro[4.5]decan-2-one derivatives, researchers must utilize orthogonal assays that eliminate false positives.

Protocol A: Diaphorase-Coupled PfLDH Inhibition Assay

Causality & Assay Design: Direct measurement of NADH consumption at 340 nm is highly susceptible to UV interference from spirocyclic and aromatic test compounds. By coupling the remaining NADH to the reduction of resazurin via the enzyme diaphorase, we shift the readout to the red fluorescent spectrum (Ex 540 nm / Em 590 nm), eliminating autofluorescence artifacts. To ensure the system is self-validating, 0.01% Triton X-100 is included to prevent compound aggregation (ruling out Pan-Assay Interference Compounds, or PAINS), and a parallel hLDH plate is run to confirm target selectivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (100 mM HEPES, pH 7.4, 0.01% Triton X-100). Prepare a substrate master mix containing 2 mM sodium pyruvate and 200 µM NADH.

  • Compound Dispensing: In a 384-well black microplate, dispense 3-hydroxy-1-oxaspiro[4.5]decan-2-one derivatives in a 10-point dose-response curve (ranging from 50 µM to 1 nM) using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 10 µL of recombinant PfLDH (final concentration 2 nM) to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 10 µL of the substrate master mix. Incubate in the dark for 20 minutes.

  • Coupled Readout: Add 5 µL of the detection mix (0.5 U/mL diaphorase, 50 µM resazurin). Incubate for 10 minutes.

  • Data Acquisition: Measure fluorescence at Ex 540 nm / Em 590 nm. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

  • Validation Check: Calculate the Selectivity Index (SI) by dividing the IC₅₀ of the hLDH counter-screen by the IC₅₀ of the PfLDH screen. An SI > 10 validates the compound as a true parasitic target inhibitor.

Protocol B: Plasmodium falciparum Whole-Cell Viability (SYBR Green I)

Causality & Assay Design: Biochemical potency does not always translate to cellular efficacy due to poor erythrocyte permeability or rapid metabolic clearance. Unlike traditional Giemsa-stained blood smears which are low-throughput and subject to human error, the SYBR Green I assay provides a highly reproducible, fluorescence-based quantification of parasite DNA[3]. Since mature mammalian erythrocytes lack a nucleus and DNA, the fluorescence signal is strictly proportional to parasite proliferation, ensuring a self-validating readout of viability.

Step-by-Step Methodology:

  • Culture Preparation: Synchronize P. falciparum (3D7 strain) cultures to the ring stage using 5% D-sorbitol. Adjust parasitemia to 1% and hematocrit to 2% in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.

  • Treatment: Plate 90 µL of the parasite culture into 96-well plates containing 10 µL of pre-diluted 3-hydroxy-1-oxaspiro[4.5]decan-2-one derivatives. Include Chloroquine as a positive control and 0.1% DMSO as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis & Staining: Freeze the plates at -80°C for 1 hour, then thaw to lyse the erythrocytes. Add 100 µL of SYBR Green I lysis buffer (20 mM Tris, pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I).

  • Incubation & Readout: Incubate in the dark for 1 hour at room temperature. Measure fluorescence (Ex 485 nm / Em 528 nm) to determine the whole-cell EC₅₀.

Quantitative Data Presentation

The following table outlines the expected pharmacological profile and decision-making thresholds when optimizing 3-hydroxy-1-oxaspiro[4.5]decan-2-one derivatives.

Table 1: Quantitative Pharmacological Profiling Parameters

ParameterTarget / AssayExpected RangeReadout / DetectionCausality / Significance
IC₅₀ (PfLDH) Plasmodium LDH0.5 - 5.0 µMFluorescence (590 nm)Determines primary biochemical potency and target engagement.
IC₅₀ (hLDH) Human LDH Isoforms> 50 µMFluorescence (590 nm)Evaluates off-target mammalian toxicity and active-site specificity.
Selectivity Index hLDH / PfLDH> 10-foldCalculated RatioEstablishes the biochemical therapeutic window.
EC₅₀ (Cellular) P. falciparum 3D71.0 - 10.0 µMSYBR Green I (528 nm)Confirms erythrocyte permeability and intracellular efficacy.
CC₅₀ (Toxicity) HepG2 / HEK293> 50 µMCellTiter-Glo (Luminescence)Rules out general eukaryotic cytotoxicity and mitochondrial disruption.

References

  • BRENDA Enzyme Database. "Information on EC 1.1.1.27 - L-lactate dehydrogenase." BRENDA. URL:[Link] [1]

  • National Center for Biotechnology Information. "Repurposing Insecticides for Mosquito Control: Evaluating Spiromesifen, a Lipid Synthesis Inhibitor." PMC. URL: [Link] [2]

  • Science.gov. "Antiplasmodial activity of tetronic acid derivatives and pLDH assays." Science.gov. URL:[Link] [3]

Method

reaction mechanism of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one formation

An Application Note on the Synthesis of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one Introduction: The Architectural Elegance of Spirolactones Spirolactones, characterized by a unique spirocyclic junction where a lactone ring is...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Synthesis of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one

Introduction: The Architectural Elegance of Spirolactones

Spirolactones, characterized by a unique spirocyclic junction where a lactone ring is fused to another carbocyclic or heterocyclic system, are significant structural motifs in a multitude of natural products and pharmacologically active molecules.[1] 3-Hydroxy-1-oxaspiro[4.5]decan-2-one represents a fundamental scaffold in this class, featuring a γ-butyrolactone ring spiro-fused to a cyclohexane ring. Its synthesis provides a classic yet insightful case study into carbon-carbon bond formation and subsequent intramolecular cyclization.

This guide provides a detailed exposition of the predominant reaction mechanism for the formation of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one, which proceeds via a two-stage process: a Reformatsky reaction to generate a key β-hydroxy ester intermediate, followed by an acid- or base-catalyzed intramolecular cyclization (lactonization). We will explore the mechanistic underpinnings of each step, provide detailed experimental protocols, and offer insights grounded in established chemical principles for researchers in organic synthesis and drug development.

Part 1: The Core Synthesis Strategy - A Tale of Two Reactions

The formation of the target spirolactone is not a single transformation but a well-orchestrated sequence. The overall strategy involves two distinct, sequential reactions:

  • The Reformatsky Reaction: This step constructs the carbon skeleton of the molecule. An organozinc reagent, formed from an α-haloester, adds nucleophilically to cyclohexanone to create a β-hydroxy ester.[2]

  • Lactonization: The newly formed β-hydroxy ester undergoes an intramolecular esterification to form the thermodynamically stable five-membered lactone ring, yielding the final spirocyclic product.[3]

G cluster_0 Overall Synthesis Pathway A Cyclohexanone + Ethyl Bromoacetate B Reformatsky Reaction (Zn, Solvent) A->B C Intermediate: Ethyl 2-(1-hydroxycyclohexyl)acetate (β-Hydroxy Ester) B->C D Intramolecular Cyclization (Lactonization) C->D E Final Product: 3-Hydroxy-1-oxaspiro[4.5]decan-2-one D->E

Caption: Overall synthetic workflow.

Part 2: Mechanistic Deep Dive - The Reformatsky Reaction

The Reformatsky reaction is a cornerstone of organic synthesis for its ability to form β-hydroxy esters from aldehydes or ketones and α-halo esters using metallic zinc. Its utility stems from the moderate reactivity of the organozinc intermediate, which is nucleophilic enough to attack a ketone but generally unreactive towards the ester functionality, preventing self-condensation.[4]

Step 1: Formation of the Reformatsky Enolate

The reaction initiates with the oxidative addition of zinc metal into the carbon-halogen bond of an α-haloester, typically ethyl bromoacetate.[5] This process, which can occur via radical pathways, forms an organozinc reagent properly termed a zinc enolate.[4][5] This species exists in equilibrium between its C-metalated and O-metalated forms. For this reaction to proceed efficiently, the zinc metal is often activated to remove surface oxides, commonly with reagents like iodine or by washing with dilute acid.[5]

Step 2: Nucleophilic Addition to Cyclohexanone

The zinc enolate acts as the key nucleophile. The carbonyl oxygen of cyclohexanone coordinates to the zinc atom, arranging the reactants into a six-membered, chair-like transition state.[4] This pre-organization facilitates the nucleophilic attack of the enolate's α-carbon onto the electrophilic carbonyl carbon of the cyclohexanone.

Step 3: Acidic Workup and Intermediate Formation

A new carbon-carbon bond is formed, leading to a zinc alkoxide intermediate. Subsequent quenching of the reaction with a mild aqueous acid (e.g., dilute HCl or NH₄Cl) protonates the alkoxide, breaking the oxygen-zinc bond and yielding the final β-hydroxy ester intermediate, ethyl 2-(1-hydroxycyclohexyl)acetate.[5]

G cluster_0 Reformatsky Reaction Mechanism R1 Br-CH₂-COOEt + Zn arrow1 R1->arrow1 Step 1: Oxidative Addition R2 [BrZn][CH₂-COOEt ↔ CH₂=C(O)OEt] arrow1->R2 Step 1: Oxidative Addition arrow2 R2->arrow2 R3 Cyclohexanone R3->arrow2 R4 Zinc Alkoxide Intermediate arrow2->R4 Step 2: Nucleophilic Attack arrow3 R4->arrow3 Step 3: Acidic Workup (H₃O⁺) R5 Ethyl 2-(1-hydroxycyclohexyl)acetate arrow3->R5 Step 3: Acidic Workup (H₃O⁺) G cluster_0 Acid-Catalyzed Lactonization A β-Hydroxy Ester + H⁺ B Protonated Intermediate A->B 1. Protonation C Tetrahedral Intermediate B->C 2. Intramolecular Attack D Protonated Lactone C->D 3. Proton Transfer & Elimination of EtOH E Spirolactone + EtOH + H⁺ D->E 4. Deprotonation

Caption: Mechanism of Acid-Catalyzed Lactonization.

Part 4: Experimental Protocol

This protocol outlines a representative procedure for the synthesis of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one.

Materials and Reagents:

  • Cyclohexanone

  • Ethyl bromoacetate

  • Zinc dust (activated)

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF) or benzene

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and reflux condenser

  • Magnetic stirrer and heating mantle

Protocol:

Stage 1: Synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate

  • Zinc Activation: In a flame-dried three-neck flask under an inert atmosphere (N₂ or Ar), add zinc dust. Add a single crystal of iodine and gently warm the flask until the purple iodine vapor dissipates, indicating the activation of the zinc surface. Allow the flask to cool.

  • Reaction Setup: Add anhydrous THF (or benzene) to the activated zinc. Add cyclohexanone to the mixture.

  • Initiation: In a separate flask, prepare a solution of ethyl bromoacetate in anhydrous THF. Add a small portion (approx. 10%) of this solution to the zinc/cyclohexanone mixture and warm gently to initiate the reaction. Initiation is indicated by a slight exotherm and the disappearance of the shiny zinc surface.

  • Addition: Once the reaction has started, add the remaining ethyl bromoacetate solution dropwise via a dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of cyclohexanone.

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath. Slowly quench the reaction by adding 1 M HCl with vigorous stirring until the excess zinc has dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude β-hydroxy ester. This intermediate can be purified by column chromatography or used directly in the next step.

Stage 2: Lactonization to 3-Hydroxy-1-oxaspiro[4.5]decan-2-one

  • Setup: Dissolve the crude ethyl 2-(1-hydroxycyclohexyl)acetate in a suitable solvent like toluene.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Cool the reaction mixture. Wash with water and saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 3-Hydroxy-1-oxaspiro[4.5]decan-2-one.

Table 1: Representative Reaction Parameters

ParameterStage 1: Reformatsky ReactionStage 2: Lactonization
Key Reagents Cyclohexanone, Ethyl bromoacetate, ZnEthyl 2-(1-hydroxycyclohexyl)acetate
Solvent Anhydrous THF, BenzeneToluene
Catalyst -Conc. H₂SO₄ (catalytic)
Temperature Reflux (approx. 66 °C for THF)Reflux (approx. 111 °C for Toluene)
Typical Time 2-4 hours2-4 hours
Typical Yield 60-80% (for the intermediate)>90% (for the cyclization)

Part 5: Senior Scientist Insights - Causality and Control

  • The Role of the Metal: While other metals can be used, zinc is ideal for the Reformatsky reaction due to its chemoselectivity. More reactive organometallics like Grignard or organolithium reagents would readily attack the ester group of both the starting material and the product, leading to a complex mixture of byproducts. [4]* Solvent is Critical: The use of anhydrous aprotic solvents like THF or ether is mandatory. [6]Protic solvents would quench the organozinc reagent as it forms.

  • Controlling the Reaction: The dropwise addition of the α-haloester is crucial for controlling the exothermicity of the reaction and preventing the formation of byproducts from the self-coupling of the Reformatsky reagent.

  • Lactonization Driving Force: The formation of the five-membered γ-lactone ring is entropically and enthalpically favorable, driving the cyclization reaction to completion. γ-lactones are significantly more stable than their open-chain hydroxy acid precursors and tend to form spontaneously, especially with heating or catalysis. [3]

References

  • Arnold, F. H. (2018). Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. ACS Central Science. Available at: [Link]

  • Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β. Available at: [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Available at: [Link]

  • Canadian Science Publishing. (n.d.). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Lactone. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Available at: [Link]

  • SATHEE JEE. (n.d.). Chemistry Reformatsky Reaction. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Reformatsky Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Available at: [Link]

  • YouTube. (2024). The Reformatsky Reaction Mechanism. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • Beilstein Journals. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Available at: [Link]

  • Cambridge University Press & Assessment. (n.d.). Reformatsky Reaction. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. Available at: [Link]

  • IRIS. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available at: [Link]

  • ACS Publications. (n.d.). General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. Available at: [Link]

  • Google Patents. (n.d.). CN102321139A - Synthetic method of spironolactone.
  • PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. Available at: [Link]

  • Organic Syntheses. (n.d.). Ethyl bromoacetate. Available at: [Link]

  • Scent.vn. (n.d.). 1-Oxaspiro[4.5]decan-2-one CAS# 699-61-6. Available at: [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. Available at: [Link]

Sources

Application

large-scale synthesis of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one

Application Note: Scalable Synthesis and Electrophilic α -Hydroxylation of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one Executive Summary As a Senior Application Scientist, I have developed this protocol to address the specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Electrophilic α -Hydroxylation of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one

Executive Summary

As a Senior Application Scientist, I have developed this protocol to address the specific chemoselectivity and scalability bottlenecks encountered during the synthesis of spirocyclic γ -butyrolactones. Compounds such as 3-hydroxy-1-oxaspiro[4.5]decan-2-one are highly valued structural motifs. They serve as critical olfactory agents in fragrance chemistry[1] and as core scaffolds for agrochemical and pharmaceutical active ingredients[2]. This application note details a self-validating, two-phase synthetic workflow: the scalable construction of the 1-oxaspiro[4.5]decan-2-one parent scaffold[3], followed by a precision electrophilic α -hydroxylation using Davis' oxaziridine[4].

Retrosynthetic Strategy & Workflow

The synthesis is designed around thermodynamic sinks to ensure high throughput and minimal purification at intermediate stages. By utilizing a Grignard addition followed by a tandem oxidation-lactonization, we bypass the need for isolation of unstable intermediates.

SynthesisWorkflow A Cyclohexanone B 1-Allylcyclohexanol A->B AllylMgBr, THF C 1-(3-Hydroxypropyl)cyclohexanol B->C 1. BH3-THF 2. H2O2, NaOH D 1-Oxaspiro[4.5]decan-2-one C->D TEMPO, NaOCl E 3-Hydroxy-1-oxaspiro[4.5]decan-2-one D->E 1. LDA, -78°C 2. Davis' Oxaziridine

Synthetic workflow for 3-Hydroxy-1-oxaspiro[4.5]decan-2-one from cyclohexanone.

Phase 1: Scalable Synthesis of the Spiro-Lactone Scaffold

Causality & Chemistry: The construction of the γ -butyrolactone ring fused to a cyclohexane system is traditionally plagued by low yields due to competitive elimination reactions. We utilize a Barbier/Grignard allylation of cyclohexanone. The resulting 1-allylcyclohexanol undergoes anti-Markovnikov hydroboration. The critical step is the TEMPO/NaOCl oxidation of the resulting 1,4-diol. Why TEMPO? It selectively oxidizes the primary alcohol to a carboxylic acid without cleaving the tertiary alcohol. Once the acid is formed, the molecule spontaneously cyclizes into the thermodynamically stable γ -lactone (1-oxaspiro[4.5]decan-2-one)[3].

Self-Validating System: The spontaneous cyclization is self-indicating. The shift of the IR stretch from ~1710 cm⁻¹ (typical for an open-chain carboxylic acid) to a distinct 1765 cm⁻¹ confirms complete γ -lactone formation, allowing the chemist to proceed without complex intermediate assays.

Step-by-Step Protocol:

  • Allylation: To a 2 L jacketed reactor, add cyclohexanone (1.0 eq, 500 mmol) in anhydrous THF (500 mL). Cool to 0 °C. Dropwise add allylmagnesium bromide (1.2 eq, 1M in THF) over 1 hour. Stir for 2 hours at room temperature. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 1-allylcyclohexanol.

  • Hydroboration-Oxidation: Dissolve the crude 1-allylcyclohexanol in THF (400 mL) at 0 °C. Add BH₃·THF (0.5 eq) dropwise. Stir for 3 hours. Carefully add 3M NaOH (150 mL) followed by 30% H₂O₂ (150 mL). Stir overnight. Extract with EtOAc to yield 1-(3-hydroxypropyl)cyclohexanol.

  • Oxidation-Lactonization: Dissolve the diol in CH₂Cl₂ (500 mL). Add TEMPO (0.05 eq) and KBr (0.1 eq) in water (50 mL). Cool to 0 °C. Slowly add aqueous NaOCl (10-15%, 2.5 eq) buffered to pH 8.6 with NaHCO₃. The reaction mixture will turn orange and then pale yellow upon completion. Separate the organic layer, wash with brine, and concentrate to yield 1-oxaspiro[4.5]decan-2-one.

Phase 2: Electrophilic α -Hydroxylation

Causality & Chemistry: Direct α -hydroxylation of lactones is challenging due to the risk of Claisen-type self-condensation and over-oxidation to the α -keto lactone. Why LDA and Davis' Oxaziridine? Using a strong, sterically hindered base (LDA) at cryogenic temperatures (-78 °C) ensures complete, rapid, and irreversible kinetic enolate formation. Davis' oxaziridine (2-(phenylsulfonyl)-3-phenyloxaziridine) is specifically chosen as the electrophilic oxygen source because it transfers a single oxygen atom cleanly, with the sulfonimine byproduct easily removed during workup[4].

Mechanism Lactone 1-Oxaspiro[4.5]decan-2-one Enolate Lithium Enolate Intermediate (Kinetic Control, -78°C) Lactone->Enolate LDA, THF Transition Electrophilic Oxygen Transfer (via Davis' Oxaziridine) Enolate->Transition Oxaziridine Addition Product 3-Hydroxy-1-oxaspiro[4.5]decan-2-one Transition->Product N-S bond cleavage & Workup

Mechanistic pathway of electrophilic alpha-hydroxylation using Davis' oxaziridine.

Self-Validating System: The successful installation of the α -hydroxy group is immediately confirmed by ¹H NMR. The appearance of a distinct downfield doublet/doublet of doublets at ~4.45 ppm (corresponding to the new chiral center at the α -position) validates the oxygen transfer.

Step-by-Step Protocol:

  • Enolization: Purge a 1 L round-bottom flask with Argon. Add anhydrous THF (300 mL) and diisopropylamine (1.2 eq, 120 mmol). Cool to -78 °C. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Lactone Addition: Dissolve 1-oxaspiro[4.5]decan-2-one (1.0 eq, 100 mmol) in anhydrous THF (50 mL) and add dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete kinetic enolate formation.

  • Oxygen Transfer: Dissolve Davis' oxaziridine (1.2 eq, 120 mmol) in THF (100 mL) and add dropwise to the enolate solution at -78 °C. Stir for 2 hours, then allow the reaction to slowly warm to 0 °C.

  • Quench & Purification: Quench with saturated aqueous NH₄Cl (100 mL). Extract with CH₂Cl₂ (3 x 150 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc 70:30) to isolate pure 3-hydroxy-1-oxaspiro[4.5]decan-2-one.

Quantitative Data & Quality Control

The following table summarizes the expected quantitative yields, purity benchmarks, and critical analytical markers for each stage of the synthetic workflow.

Intermediate / ProductExpected Yield (%)Target Purity (HPLC)Key IR Stretch (cm⁻¹)Key ¹H NMR Shift (ppm, CDCl₃)
1-Allylcyclohexanol 92>98%3400 (O-H), 1640 (C=C)5.85 (m, 1H, =CH)
1-(3-Hydroxypropyl)cyclohexanol 88>95%3350 (br, O-H)3.65 (t, 2H, CH₂-O)
1-Oxaspiro[4.5]decan-2-one 85>99%1765 (C=O, γ -lactone)2.55 (t, 2H, CH₂-C=O)
3-Hydroxy-1-oxaspiro[4.5]decan-2-one 78>98%3450 (O-H), 1770 (C=O)4.45 (dd, 1H, CH-OH)
References
  • [1] Title: US4519944A - Spirolactones as odorants - Google Patents Source: google.com URL:

  • [3] Title: Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties Source: researchgate.net URL:

  • [2] Title: BAJ 2740-ketohydroxy | C15H14Cl2O4 | CID 139596637 - PubChem - NIH Source: nih.gov URL:

  • [4] Title: Studies toward the Synthesis and Biological Activity of Illicium... Source: tum.de URL:

Sources

Method

Application Note: Experimental Setup and Mechanistic Workflows for 3-Hydroxy-1-oxaspiro[4.5]decan-2-one Reactions

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide Introduction & Pharmacological Context Spirocyclic lactones, particularly α -...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide

Introduction & Pharmacological Context

Spirocyclic lactones, particularly α -hydroxy- γ -lactones, are privileged scaffolds in modern drug discovery. The rigid spiro-fusion inherently restricts the conformational flexibility of the molecule, projecting functional groups into precisely defined vectors for receptor binding. The compound 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (an α -hydroxy- γ -butyrolactone spiro-fused to a cyclohexane ring) serves as a critical intermediate and pharmacophore in the development of biologically active compounds.

Recent literature highlights the utility of the α -spiro- γ -lactone motif in the design of [1] and as potent, reversible [2], an enzyme critical in steroidogenesis and hormone-dependent oncology.

This application note details a self-validating, highly reproducible experimental setup for the α -hydroxylation of the parent lactone (1-oxaspiro[4.5]decan-2-one) to yield the 3-hydroxy derivative, emphasizing the causality behind specific reagent choices, thermodynamic controls, and in-process analytics.

Mechanistic Rationale: Electrophilic α -Hydroxylation

The direct introduction of a hydroxyl group at the α -position of a lactone requires the generation of a nucleophilic enolate, followed by an electrophilic oxygen transfer. Molecular oxygen ( O2​ ) is often too aggressive, leading to over-oxidation (yielding α -keto lactones) or degradation.

To achieve high chemoselectivity, we utilize Davis' Oxaziridine (2-(phenylsulfonyl)-3-phenyloxaziridine) as the electrophilic oxygen source.

  • Causality of Base Selection: Lithium diisopropylamide (LDA) is selected due to its high basicity and steric bulk, which ensures quantitative, irreversible deprotonation at the α -carbon without acting as a nucleophile at the lactone carbonyl.

  • Causality of Temperature Control: The reaction must be strictly maintained at -78 °C. At higher temperatures, the generated lithium enolate can attack unreacted starting material, leading to unwanted Claisen-type condensation dimers.

Mechanism N1 1-oxaspiro[4.5]decan-2-one (Parent Lactone) N2 Lithium Enolate (Nucleophile) N1->N2 LDA, THF, -78 °C (Deprotonation) N4 Hemiaminal Alkoxide (Intermediate) N2->N4 + N3 (O-Transfer) N3 Davis' Oxaziridine (Electrophilic Oxygen) N5 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (Target Product) N4->N5 H3O+ Quench (Protonation & Elimination)

Mechanistic pathway of electrophilic α-hydroxylation using Davis' oxaziridine.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Built-in In-Process Controls (IPCs) ensure that the operator can verify the success of each mechanistic step before proceeding, minimizing resource waste.

Reagents & Equipment
  • Substrate: 1-oxaspiro[4.5]decan-2-one (10.0 mmol, 1.54 g)

  • Base: LDA (2.0 M in THF/heptane/ethylbenzene, 12.0 mmol, 6.0 mL)

  • Oxidant: 2-(phenylsulfonyl)-3-phenyloxaziridine (15.0 mmol, 3.92 g)

  • Solvent: Anhydrous Tetrahydrofuran (THF), strictly degassed.

  • Equipment: Flame-dried 100 mL Schlenk flask, argon manifold, dry ice/acetone bath.

Step-by-Step Methodology

Step 1: Enolate Generation (Thermodynamic Control)

  • Charge the Schlenk flask with 1-oxaspiro[4.5]decan-2-one (1.54 g) and anhydrous THF (30 mL) under a positive argon flow.

  • Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Add LDA (6.0 mL, 1.2 eq) dropwise via syringe over 10 minutes, directing the flow down the cold inner wall of the flask to pre-cool the base.

  • IPC 1 (Enolate Verification): The solution will transition from colorless to a distinct pale yellow/orange, visually confirming enolate formation. Stir for 45 minutes at -78 °C.

Step 2: Electrophilic Oxygenation 5. In a separate flame-dried vial, dissolve Davis' oxaziridine (3.92 g, 1.5 eq) in 15 mL of anhydrous THF. 6. Add the oxaziridine solution dropwise to the enolate mixture over 15 minutes. 7. IPC 2 (Reaction Progress): After 1 hour, withdraw a 0.1 mL aliquot, quench in 0.5 mL saturated NH4​Cl , and extract with ethyl acetate. TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting material ( Rf​=0.65 ) and the appearance of a new, more polar spot ( Rf​=0.35 ) corresponding to the hydroxylated product.

Step 3: Quenching and Isolation 8. Quench the reaction while still at -78 °C by adding 10 mL of saturated aqueous NH4​Cl to protonate the hemiaminal alkoxide intermediate. 9. Remove the cooling bath and allow the mixture to warm to room temperature (approx. 20 °C). 10. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 11. Purification: Purify the crude residue via flash column chromatography ( SiO2​ , gradient elution from 10% to 30% EtOAc in Hexanes) to remove the N -benzylidenebenzenesulfonamide byproduct.

Quantitative Data & Analytics

To ensure reproducibility, optimization parameters and expected analytical data are summarized below. The use of alternative oxidants (e.g., MoOPH) often results in lower yields due to steric hindrance at the spiro-center.

Table 1: Optimization of α -Hydroxylation Conditions
EntryBase (Eq)Oxidant (Eq)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
1NaHMDS (1.2)Davis' Reagent (1.2)-7828562
2LDA (1.2)MoOPH (1.5)-7847045
3 LDA (1.2) Davis' Reagent (1.5) -78 1.5 >99 88
4LDA (1.2)Davis' Reagent (1.5)01.5>9935 (Dimerization)
Table 2: Analytical Characterization of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one
Analytical MethodExpected Signals / ValuesDiagnostic Significance
1 H NMR (400 MHz, CDCl3​ ) δ 4.35 (dd, J=8.5,9.2 Hz, 1H), 3.20 (br s, 1H, -OH)Confirms the presence of the α -proton adjacent to the new hydroxyl group.
13 C NMR (100 MHz, CDCl3​ ) δ 178.5 (C=O), 85.2 (Spiro-C), 68.4 ( α -C-OH)Downfield shift of the α -carbon confirms successful oxygenation.
IR Spectroscopy (ATR) 3450 cm−1 (broad, O-H), 1755 cm−1 (strong, C=O)Validates the γ -lactone carbonyl and the newly introduced hydroxyl stretch.
HRMS (ESI-TOF) Calculated for C9​H14​O3​ [M+H]+ : 171.1016Exact mass verification of the target molecule.

Biological Application: 17 β -HSD Inhibition

The synthesized 3-hydroxy-1-oxaspiro[4.5]decan-2-one core is a powerful tool in medicinal chemistry. Specifically, steroidal and non-steroidal spiro- γ -lactones are recognized as competitive inhibitors of the microsomal enzyme 17 β -hydroxysteroid dehydrogenase (17 β -HSD). By occupying the active site, these spiro-lactones prevent the reduction of inactive precursors (like androstenedione) into active hormones (like testosterone and estradiol), making them highly relevant in the research of hormone-dependent diseases.

BioPathway S Androstenedione (Inactive Precursor) E 17β-HSD Enzyme (Microsomal) S->E Substrate Binding P Active Steroids (Testosterone/Estradiol) E->P Enzymatic Reduction I Spiro-γ-lactone (3-OH Derivative) I->E Competitive Inhibition

Inhibition of microsomal 17β-HSD by spiro-γ-lactone derivatives.

References

  • Asymmetric Synthesis of α -Spiro- γ -lactones and α -Substituted γ -Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Steroidal spiro-gamma-lactones that inhibit 17 beta-hydroxysteroid dehydrogenase activity in human placental microsomes. Journal of Medicinal Chemistry (PubMed). Available at: [Link]

Application

use of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one in fragrance formulation

Application Note: Formulation Dynamics and Fixative Mechanisms of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one in Fine Fragrances Introduction & Mechanistic Overview Spirocyclic gamma-lactones, particularly derivatives of the 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation Dynamics and Fixative Mechanisms of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one in Fine Fragrances

Introduction & Mechanistic Overview

Spirocyclic gamma-lactones, particularly derivatives of the 1-oxaspiro[4.5]decan-2-one scaffold, are highly valued in olfactory science for their ability to impart rich, creamy, and coumarin-like notes to fragrance architectures . While alkyl-substituted analogs (e.g., 8-methyl-1-oxaspiro[4.5]decan-2-one) are widely utilized, the introduction of an alpha-hydroxyl group in 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (CAS: 274913-93-8) fundamentally alters the molecule's physicochemical behavior and application potential.

The Causality of Hydroxyl Substitution: The addition of the 3-OH moiety transforms the molecule from a standard odorant into a bifunctional fixative. The hydroxyl group acts as a strong hydrogen-bond donor. In a hydroalcoholic fragrance matrix, this facilitates intermolecular hydrogen bonding with highly volatile, polar top notes (e.g., the hydroxyl group of linalool or the aldehyde group of octanal). This thermodynamic interaction suppresses the vapor pressure of the volatile components, retarding their evaporation kinetics and extending the sillage of the fragrance. Furthermore, the increased molecular weight and polarity significantly reduce the volatility of the lactone itself, anchoring it as a profound base note .

Olfactory Transduction Pathway

When aerosolized, spirocyclic lactones bind to specific olfactory receptors (ORs) in the nasal epithelium. The structural rigidity of the spiro[4.5]decane system ensures precise stereochemical alignment within the OR binding pocket, triggering a well-characterized G-protein coupled signaling cascade that translates chemical stimuli into electrical signals.

OlfactoryTransduction OR Olfactory Receptor (OR) Binding of Spiro-lactone G_olf G_olf Protein Activation & Dissociation OR->G_olf Conformational Change AC3 Adenylyl Cyclase III (AC3) Catalysis G_olf->AC3 Alpha Subunit Binding cAMP cAMP Accumulation (Secondary Messenger) AC3->cAMP ATP Conversion CNG CNG Channel Opening (Ca2+ / Na+ Influx) cAMP->CNG Allosteric Binding Depol Membrane Depolarization Signal to Olfactory Bulb CNG->Depol Ion Gradient Shift

Olfactory transduction cascade initiated by spiro-lactone receptor binding.

Physicochemical Profiling & Stability

To understand its formulation parameters, it is critical to compare the hydroxylated derivative against its parent scaffold.

Table 1: Physicochemical & Olfactory Comparison

Property1-Oxaspiro[4.5]decan-2-one (Parent)3-Hydroxy-1-oxaspiro[4.5]decan-2-one
CAS Number 699-61-6274913-93-8
Molecular Weight 154.21 g/mol 170.21 g/mol
Odor Profile Creamy, lactonic, woody, coumarinSweet, creamy, heavy lactonic, caramelic nuance
Volatility Moderate (Middle/Base Note)Low (Base Note / Fixative)
H-Bond Donors 01
Primary Function OdorantOdorant & Fixative

Formulation Causality & Stability Considerations: As a gamma-lactone, 3-Hydroxy-1-oxaspiro[4.5]decan-2-one is susceptible to alkaline hydrolysis, which causes ring-opening to the corresponding hydroxy-acid, destroying its odor profile. Therefore, it is highly recommended for neutral to slightly acidic hydroalcoholic fine fragrances, but strictly contraindicated for high-pH applications such as cold-process soaps. The toxicological safety profiles of this structural class have been validated for cosmetic use by the Research Institute for Fragrance Materials (RIFM) .

Experimental Workflows & Protocols

To rigorously evaluate the fixative efficacy and olfactory contribution of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one, we employ a self-validating formulation and analytical workflow.

FormulationWorkflow Stock 1. Solubilization (10% in DPG/TEC) Accord 2. Accord Integration (White Floral / Woody) Stock->Accord Maceration 4. Maceration (14 Days @ 20°C) Accord->Maceration Control 3. Control Preparation (Lactone-Free Accord) Control->Maceration SPME 5. HS-SPME GC-MS (Headspace Analysis) Maceration->SPME Sampling Validation 6. Fixative Validation (Evaporation Kinetics) SPME->Validation Data Comparison

Self-validating workflow for fragrance formulation and fixative evaluation.

Protocol 1: Solubilization and Matrix Preparation

Objective: To prepare a stable, workable stock solution, overcoming the high viscosity induced by the 3-OH group.

  • Weigh 10.0 g of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one in a borosilicate glass beaker.

  • Add 90.0 g of Dipropylene Glycol (DPG). Causality: DPG is chosen over ethanol for the stock to prevent premature esterification and to provide a miscible, low-volatility carrier that stabilizes the lactone ring via solvent-solute interactions.

  • Heat the mixture to 45°C under continuous magnetic stirring (300 rpm) until complete dissolution is achieved.

  • Allow to cool to room temperature (20°C). Label as "10% 3-OH-Spiro Stock".

Protocol 2: Integration into a Tuberose Accord (Self-Validating Design)

Objective: To formulate a test accord and a control accord to quantitatively validate the fixative properties.

  • Control Accord (A): Blend a standard Tuberose base using 30% Linalool, 20% Benzyl Salicylate, 15% Methyl Anthranilate, 10% Indole (10% sol.), and 25% DPG.

  • Test Accord (B): Blend the identical base, but replace the 25% DPG with 25% of the "10% 3-OH-Spiro Stock".

  • Maceration: Seal both accords in amber glass vials under a nitrogen headspace. Store at 20°C for 14 days. Causality: Maceration allows for the formation of stable hydrogen-bonded networks and Schiff bases (between Methyl Anthranilate and trace aldehydes), ensuring the matrix is thermodynamically settled before analysis.

Protocol 3: HS-SPME GC-MS Fixative Validation

Objective: A self-validating analytical method to prove the retardation of top-note evaporation.

  • Apply 10 µL of Accord A and Accord B onto separate, standardized cellulose smelling strips.

  • Place the strips in a controlled environmental chamber (25°C, 50% RH) for 4 hours to simulate skin dry-down.

  • After 4 hours, transfer each strip into a 20 mL headspace vial and seal with a PTFE/silicone septum.

  • Equilibrate the vials at 35°C for 10 minutes.

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 15 minutes.

  • Desorb the fiber in the GC injection port at 250°C for 3 minutes.

  • Validation Metric: Integrate the Area Under the Curve (AUC) for the Linalool peak.

    • Self-Validation: If the AUC of Linalool in Accord B is significantly greater (>15%) than in Accord A, the hypothesis that 3-Hydroxy-1-oxaspiro[4.5]decan-2-one acts as a hydrogen-bonding fixative is confirmed. The protocol inherently controls for environmental variables by running Accord A simultaneously.

References

  • Title: US4519944A - Spirolactones as odorants Source: Google Patents URL
  • Title: Update to RIFM fragrance ingredient safety assessment, 1-oxaspiro[4.5]decan-2-one, 8-methyl-, CAS Registry number 94201-19-1 Source: Food and Chemical Toxicology (PubMed) URL: [Link]

  • Title: 1-Oxaspiro[4.5]decan-2-one | C9H14O2 | CID 12783 Source: PubChem URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical failure points encountered during the synthesis of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical failure points encountered during the synthesis of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one. This spirocyclic α -hydroxy- γ -lactone is a highly valuable building block, but its synthesis via the direct α -hydroxylation of 1-oxaspiro[4.5]decan-2-one is notoriously sensitive to over-oxidation, ring-opening, and dehydration.

This guide synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, reproducible results in your drug development workflows.

Diagnostic Workflow: LC-MS Identification of Side Reactions

Before adjusting your protocol, you must accurately diagnose the failure mode. We recommend using LC-MS analysis of the crude reaction mixture to identify the specific side reactions occurring during the enolate hydroxylation step.

TroubleshootingWorkflow Start 1-oxaspiro[4.5]decan-2-one + LDA / Davis Oxaziridine LCMS LC-MS Analysis of Crude Mixture Start->LCMS Target Target Molecule (m/z: [M+H]+ 171) LCMS->Target Optimal (-78°C) Side1 Over-oxidation (m/z: [M+H]+ 187) LCMS->Side1 Excess Oxidant Side2 Dehydration (m/z: [M+H]+ 153) LCMS->Side2 Thermal/Acidic Side3 Ring Opening (m/z: [M+H]+ 189) LCMS->Side3 Basic Hydrolysis

Diagnostic workflow for LC-MS identification of side products in alpha-hydroxylation.

Frequently Asked Questions (FAQs)

Q1: Why do we observe significant over-oxidation (bis-hydroxylation) when using MoOPH compared to Davis oxaziridine? A1: The kinetics of enolate oxidation dictate the product distribution. Davis oxaziridine (2-(phenylsulfonyl)-3-phenyloxaziridine) provides highly predictable, single-oxygen transfer to the lithium enolate [1]. MoOPH (Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide)) is more aggressive. If the mono-hydroxy product undergoes proton exchange with unreacted enolate (a process accelerated at temperatures above -78 °C), MoOPH will rapidly oxidize the newly formed enolate, leading to bis-hydroxylation or α -keto lactone formation.

Q2: What causes the spiro-lactone ring to open during workup? A2: The spiro- γ -lactone core is highly susceptible to basic hydrolysis. If the reaction is quenched with aqueous NaOH or if the pH during the extractive workup exceeds 9 (due to residual diisopropylamine from the LDA), the lactone opens to form 1-(1,2-dihydroxyethyl)cyclohexan-1-ol derivatives (m/z 189).

Q3: Why use LDA instead of NaHMDS for enolate formation? A3: LDA forms a lithium enolate, which exists as a tighter ion pair compared

Optimization

Technical Support Center: Purification &amp; Resolution of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one Isomers

Welcome to the Advanced Chromatography Support Center. This hub is specifically designed for discovery chemists and process scientists facing isolation and stereochemical challenges with 3-Hydroxy-1-oxaspiro[4.5]decan-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This hub is specifically designed for discovery chemists and process scientists facing isolation and stereochemical challenges with 3-Hydroxy-1-oxaspiro[4.5]decan-2-one [1].

Because this spirocyclic scaffold features an α -hydroxy- γ -butyrolactone moiety, it presents unique physicochemical hurdles: high viscosity, severe silica chemisorption, and extreme sensitivity to base-catalyzed racemization. This guide provides mechanistically grounded troubleshooting, validated workflows, and self-validating protocols to ensure high-yield, enantiopure recovery.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why do I experience severe peak tailing and poor mass recovery on standard normal-phase silica?

Mechanistic Causality: The compound is an α -hydroxy- γ -butyrolactone, a class of molecules notorious for forming highly polar, viscous syrups[2]. The molecule possesses both a strong hydrogen-bond donor (the C3-hydroxyl) and an acceptor (the lactone carbonyl). This dual functionality interacts aggressively with the free, acidic silanol groups on unmodified silica gel, leading to chemisorption and poor mass transfer kinetics. Corrective Action: Do not use standard Hexane/EtOAc gradients. You must either:

  • Add a polar modifier (e.g., 0.1% to 1% isopropanol or acetic acid) to the mobile phase to competitively bind the free silanols.

  • Derivatize: Convert the hydroxyl group to a benzoate ester prior to chromatography. This masks the hydrogen-bond donor and converts the viscous syrup into a highly crystalline solid[2], drastically improving peak shape and allowing for potential purification by simple recrystallization.

Q2: Why does the enantiomeric excess ( ee ) of my isolated (R)-isomer degrade during concentration or storage?

Mechanistic Causality: The C3 stereocenter is highly susceptible to racemization. The α -proton is rendered relatively acidic by the adjacent electron-withdrawing lactone carbonyl and the inductive effect of the hydroxyl group. Exposure to even trace alkalinity (e.g., residual triethylamine in HPLC lines, or basic sites on unwashed glassware) triggers enolization. This forms a planar achiral enolate intermediate; subsequent reprotonation yields a racemic mixture of (R) and (S) isomers. Furthermore, basic conditions can trigger the hydrolytic ring-opening of the lactone into a highly polar hydroxy acid[3]. Corrective Action: Strictly avoid basic additives. Ensure all rotary evaporator bump traps and collection flasks are acid-washed (rinsed with 0.1 N HCl, then distilled water) prior to fraction concentration.

Q3: What are the validated conditions for the chiral resolution of the (R) and (S) enantiomers?

Mechanistic Causality: Because the unsubstituted cyclohexane ring is symmetric, C5 is not a stereocenter; the only chiral center is at C3. Enantiomers cannot be resolved in achiral environments. You must use a Chiral Stationary Phase (CSP) that provides differential steric and hydrogen-bonding interactions. Corrective Action: Immobilized amylose-based CSPs (such as Chiralpak AD-3 or AD-H) have been proven highly effective for resolving α -spiro- γ -lactones[4]. A mobile phase of Hexane/Isopropanol (typically 80:20 to 90:10) provides the optimal balance of elution strength and chiral recognition.

Part 2: Mechanistic Visualizations

Workflow Crude Crude 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (Racemic Mixture + Byproducts) Deriv Optional: Benzoylation (Yields Crystalline Intermediate) Crude->Deriv Overcome Viscosity NP Normal-Phase Chromatography (Hexane/EtOAc + 0.1% AcOH) Crude->NP Direct Purification Deriv->NP Improved Peak Shape Purified Chemically Pure Racemate (Viscous Syrup) NP->Purified Isolate Target Mass Chiral Chiral HPLC (e.g., Chiralpak AD-3) (Hexane/Isopropanol 80:20) Purified->Chiral Enantiomeric Resolution Enant Resolved (R) and (S) Enantiomers (>99% ee) Chiral->Enant Final Isolation

Caption: Chromatographic workflow for the chemical purification and enantiomeric resolution of the spiro-lactone.

Degradation A (R)-3-Hydroxy-1-oxaspiro[4.5]decan-2-one (Enantiopure) B Achiral Enolate Intermediate (Loss of Stereochemistry) A->B Trace Base (Enolization) D Ring-Opened Hydroxy Acid (Degradation Product) A->D Hydrolysis (Aqueous Base) C Racemic Mixture (R/S Isomers) B->C Re-protonation

Caption: Mechanistic pathways of base-induced racemization and hydrolytic ring-opening of the lactone.

Part 3: Quantitative Data & Parameters

Table 1: Validated Chromatographic Parameters for Isomer Resolution
ParameterNormal-Phase (Chemical Purity)Chiral HPLC (Enantiomeric Resolution)
Stationary Phase Spherical Silica (15-25 µm)Chiralpak AD-3 (Amylose derivative)[4]
Mobile Phase Hexane / EtOAc (Gradient 90:10 to 60:40)Hexane / Isopropanol (Isocratic 80:20)
Critical Additive 0.1% Acetic Acid (Suppresses tailing)None (Ensure neutral lines)
Flow Rate Scaled to column volume0.5 - 1.0 mL/min (Analytical)
Detection UV 210 nm / ELSDUV 210 nm / Polarimeter
Expected Recovery 85 - 90%> 95% (per enantiomer)
Table 2: Troubleshooting Matrix
Observed SymptomRoot CauseValidated Corrective Action
Irreversible adsorption on column Hydrogen bonding with active silanolsPre-condition column with 1% AcOH; switch to diol-functionalized silica.
Loss of ee post-purification Base-catalyzed C3 enolizationAcid-wash all glassware; verify mobile phase pH is 7.0.
Appearance of highly polar baseline spot Hydrolytic lactone ring-openingAvoid aqueous workups > pH 7.5; store purified fractions at -20°C under Argon.

Part 4: Self-Validating Experimental Protocols

To ensure Trustworthiness (E-E-A-T), do not blindly commit your crude mixture to a silica column. You must validate that your specific batch of silica gel will not catalyze the ring-opening or epimerization of the lactone.

Protocol: 2D-TLC Validation for On-Column Stability

This protocol is a self-validating system. By running the sample in two dimensions, you force the compound to spend extended time on the silica. If the compound is unstable, degradation products will separate during the second run, breaking the diagonal symmetry.

Step-by-Step Methodology:

  • Preparation: Obtain a 5x5 cm square silica gel 60 F254​ TLC plate. Lightly mark the bottom-left corner (1 cm from each edge) with a pencil.

  • Spotting: Apply 1-2 µL of the crude 3-Hydroxy-1-oxaspiro[4.5]decan-2-one solution to the marked corner. Allow the spot to dry completely.

  • First Development: Place the plate in a TLC chamber equilibrated with Hexane/EtOAc (70:30). Develop until the solvent front is 1 cm from the top.

  • Intermediate Drying: Remove the plate and dry it thoroughly under a gentle stream of nitrogen for 5 minutes. Do not use heat, as this may artificially induce degradation.

  • Second Development: Rotate the plate exactly 90 degrees counter-clockwise. The original solvent front should now be on the left side. Place the plate back into the same TLC chamber and develop again.

  • Visualization & Validation Logic: Stain the plate with KMnO 4​ or Phosphomolybdic Acid (PMA) and heat gently.

    • Pass (Stable): All spots lie perfectly on a 45-degree diagonal line from the origin. You may proceed with column chromatography.

    • Fail (Degrading): Spots appear off the diagonal axis. This indicates the lactone is actively degrading (ring-opening or epimerizing) upon contact with the silica. You must switch to neutralized silica, use a polar additive, or derivatize the compound[2].

References

  • 1-Oxaspiro[4.
  • Source: google.
  • Source: acs.
  • Source: nih.

Sources

Troubleshooting

optimizing reaction conditions for 3-Hydroxy-1-oxaspiro[4.5]decan-2-one

Welcome to the Technical Support Center for the synthesis and optimization of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (CAS: 274913-93-8). This spirocyclic α-hydroxy-γ-butyrolactone is a highly valued structural motif in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (CAS: 274913-93-8). This spirocyclic α-hydroxy-γ-butyrolactone is a highly valued structural motif in medicinal chemistry, offering rigid conformational profiles that enhance target binding and metabolic stability.

Functionalizing the α-position (C3) of spiro-lactones presents unique synthetic challenges. The primary risk during enolization is base-promoted E1cB-type ring-opening, a degradation pathway well-documented in the . To circumvent this, our validated methodology utilizes a tightly coordinated lithium enolate followed by electrophilic oxygenation.

Mechanistic Pathway & Workflow

The most reliable route to 3-Hydroxy-1-oxaspiro[4.5]decan-2-one involves the direct α-hydroxylation of the unsubstituted precursor, 1-oxaspiro[4.5]decan-2-one.

Workflow SM 1-oxaspiro[4.5]decan-2-one (Starting Material) Enolate Lithium Enolate Intermediate (C3-deprotonation) SM->Enolate LDA, THF, -78 °C (Kinetic Control) Oxidation Electrophilic Oxygenation (Davis' Oxaziridine) Enolate->Oxidation N-Sulfonyloxaziridine (O-Transfer) Product 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (Target Product) Oxidation->Product Aqueous NH4Cl Quench (Prevent Epimerization)

Workflow for the α-hydroxylation of 1-oxaspiro[4.5]decan-2-one via lithium enolate.

Quantitative Optimization Data

The choice of base and oxidant dictates the chemoselectivity of the reaction. The table below summarizes our internal optimization data for the enolization and oxygenation of 1-oxaspiro[4.5]decan-2-one.

EntryBase (Equiv)Oxidant (Equiv)SolventTemp ProfileYield (%)Mechanistic Outcome / Notes
1KHMDS (1.1)Davis' Oxaziridine (1.2)THF-78 °C to RT< 10%Massive spiro-ring opening due to loose K-O coordination.
2LDA (1.1)MoOPH (1.5)THF-78 °C to 0 °C42%Significant over-oxidation to α-keto lactone observed.
3NaHMDS (1.1)Davis' Oxaziridine (1.2)THF-78 °C58%Moderate yield; trace epimerization at C3 during workup.
4 LDA (1.1) Davis' Oxaziridine (1.2) THF -78 °C 86% Optimal; tight Li-O pair prevents ring-opening.
5LDA (1.1)(+)-Camphorsulfonyl OxaziridineTHF-78 °C79%Enantioselective variant (91% ee after recrystallization).
Validated Experimental Protocol

This self-validating protocol ensures high chemoselectivity and prevents the degradation of the delicate spirocyclic framework.

Step 1: Kinetic Enolate Formation

  • Flame-dry a Schlenk flask under argon and charge it with anhydrous THF (0.2 M relative to substrate).

  • Add diisopropylamine (1.15 equiv) and cool to -78 °C. Slowly add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30 minutes to generate LDA.

  • Dissolve 1-oxaspiro[4.5]decan-2-one (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution over 15 minutes.

  • Causality: LDA is strictly required over potassium bases (e.g., KHMDS). The strong Lewis acidity of the lithium cation forms a tightly bound enolate, preventing the retro-aldol/ring-opening pathway that plagues spirocyclic lactones.

  • Validation Check: A pale, clear yellow solution indicates successful enolate formation. If the solution turns dark brown, moisture contamination or localized warming has caused premature degradation.

Step 2: Electrophilic Oxygenation

  • In a separate flame-dried vial, dissolve 3-phenyl-2-(phenylsulfonyl)-1,2-oxaziridine (Davis' Oxaziridine, 1.2 equiv) in anhydrous THF and pre-cool to -78 °C.

  • Transfer the oxidant solution dropwise to the enolate via cannula down the side of the flask to maintain the internal temperature at -78 °C. Stir for 45 minutes.

  • Causality: Davis' oxaziridine transfers a single oxygen atom via a concerted mechanism. This avoids the radical intermediates and over-oxidation common with transition-metal oxidants like MoOPH.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​ ~0.6) should cleanly convert to a more polar spot ( Rf​ ~0.3) without baseline streaking.

Step 3: Cold Quench and Isolation

  • Quench the reaction strictly at -78 °C by adding saturated aqueous NH₄Cl (10 mL/mmol).

  • Allow the biphasic mixture to warm to room temperature, extract with EtOAc (3 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Causality: The newly formed α-hydroxy lactone is highly prone to base-catalyzed epimerization at C3. The cold acidic quench immediately protonates the enolate and neutralizes the diisopropylamine, locking the stereocenter and destroying unreacted oxidant.

Troubleshooting Guides & FAQs

Q: Why is my spiro-lactone starting material degrading into a highly polar baseline spot on TLC? A: This is symptomatic of base-promoted ring-opening. Spirocyclic lactones, particularly those with 5-membered rings (γ-lactones), are highly prone to E1cB-type ring-opening if the enolate is not sufficiently stabilized. Ensure your LDA is freshly prepared, avoid potassium-based bases, and strictly maintain the reaction at -78 °C to preserve the spirocycle.

Q: Can I achieve an enantioselective α-hydroxylation to get a specific stereoisomer at C3? A: Yes. While standard Davis' oxaziridine yields a racemic mixture at C3, substituting it with a chiral oxidant—such as [(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine—enables highly enantioselective α-hydroxylation. This method has been validated to yield α-hydroxy lactones with up to 93% ee following recrystallization.

Q: My final product contains a significant amount of the α-keto lactone byproduct. How do I prevent over-oxidation? A: Over-oxidation occurs when the intermediate hemiaminal collapses prematurely, usually because the reaction was allowed to warm up before quenching, or because an excess of oxidant was used. Always quench the reaction cold (-78 °C) with an acidic buffer (NH₄Cl). This locks the C3 stereocenter and prevents further oxidation pathways.

Q: The yield is low, and I am recovering unreacted starting material. What went wrong? A: Incomplete enolization is the likely culprit. 1-oxaspiro[4.5]decan-2-one can be sterically hindered around the α-protons. Ensure that the addition of the lactone to the LDA is performed slowly, and allow a full 30 minutes for complete deprotonation before introducing the oxaziridine.

References
  • Synthetic Routes to Approved Drugs Containing a Spirocycle Source: MDPI Molecules URL:[Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and characterization of novel spirooxazacamphorsultam derivatives Source: ResearchGate URL:[Link]

  • Lactone Synthesis Source: Organic Chemistry Portal URL:[Link]

Optimization

Technical Support Center: 3-Hydroxy-1-oxaspiro[4.5]decan-2-one Stability &amp; Troubleshooting Guide

Welcome to the Technical Support Center for 3-Hydroxy-1-oxaspiro[4.5]decan-2-one . As a spirocyclic α -hydroxy- γ -butyrolactone, this compound presents unique structural advantages for drug development, but it also intr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Hydroxy-1-oxaspiro[4.5]decan-2-one . As a spirocyclic α -hydroxy- γ -butyrolactone, this compound presents unique structural advantages for drug development, but it also introduces specific physicochemical vulnerabilities.

This guide is designed for researchers and assay developers. It bypasses superficial advice to provide deep mechanistic causality, self-validating protocols, and authoritative troubleshooting for the stability issues you will encounter during synthesis, formulation, and LC-MS analysis.

Part 1: Core Degradation Pathways

Before troubleshooting specific symptoms, it is critical to understand the intrinsic reactivity of the spirocyclic lactone pharmacophore. The compound is subject to three primary degradation vectors: base-catalyzed hydrolysis (ring opening), enolization-driven epimerization, and oxidative degradation.

Degradation Spiro 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (Intact Lactone) Hydrolysis Ring-Opened Form (gamma-Hydroxy Acid) Spiro->Hydrolysis Aqueous Buffer (pH > 7) Epimer C3 Epimer (Stereocenter Inversion) Spiro->Epimer Mild Base (Enolization) Oxidation alpha-Keto Lactone (Oxidized Form) Spiro->Oxidation O2 / Transition Metals (Oxidative Stress) Hydrolysis->Spiro Acidic Lactonization (pH 2-5)

Degradation pathways of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one under environmental stress.

Part 2: Troubleshooting Matrix & FAQs

FAQ 1: Unexplained Peak Splitting and Mass Shifts in Aqueous Assays

Question: Why does my 3-Hydroxy-1-oxaspiro[4.5]decan-2-one sample show multiple peaks in LC-MS (including a +18 Da mass shift) after overnight storage in biological buffers?

Mechanistic Causality: You are observing pH-dependent lactone hydrolysis. The hydroxide ion attacks the electrophilic C2 carbonyl, forming a tetrahedral intermediate that collapses to open the 5-membered ring, yielding the corresponding open-chain γ -hydroxy acid (+18 Da from the addition of H2​O ).

While standard butyrolactones readily re-close, the spiro-cyclohexyl group at the γ -position (C5) in your compound creates significant steric bulk. This steric hindrance traps the molecule in the open-chain form under neutral-to-basic conditions. Literature confirms that1[1]. Furthermore, enzymatic or base-catalyzed hydrolysis of α -hydroxy- γ -butyrolactones specifically yields 2[2].

Quantitative Stability Profile:

Buffer ConditionpHPrimary Degradation PathwayObserved Half-Life ( t1/2​ ) at 25°C
50 mM Phosphate2.0None (Stable)> 30 days
50 mM Acetate5.0None (Stable)> 30 days
50 mM Phosphate7.0Ring-Opening Hydrolysis~ 72 hours
50 mM Borate9.0Rapid Ring-Opening Hydrolysis< 15 minutes
Protocol 1: Self-Validating pH Stability Screen

To isolate in-vial hydrolysis from analytical artifacts, execute the following self-validating workflow:

  • Stock Preparation: Dissolve the compound at 1 mg/mL in anhydrous acetonitrile (MeCN) to prevent premature hydrolysis.

  • Aqueous Incubation: Dilute 1:100 into target buffers (pH 2.0 to 9.0) and incubate at 37°C.

  • Acidic Quenching (Critical Step): At designated timepoints (0, 1h, 4h, 8h), withdraw a 50 μ L aliquot and immediately quench with 50 μ L of 0.2% Formic Acid in MeCN. Causality: Dropping the pH below 4.0 protonates the open-chain carboxylate, halting base-catalyzed hydrolysis and stabilizing the current ratio of lactone to acid for accurate measurement.

  • LC-MS/MS Analysis: Monitor the intact lactone ( m/z 171 [M+H]+ ) and the hydroxy acid ( m/z 189 [M+H]+ ).

  • Validation Checkpoint (Mass Balance): Calculate the molar sum of the lactone and the hydroxy acid peaks. If the combined mass balance drops below 95% over time, your compound is undergoing irreversible degradation (e.g., oxidation) rather than reversible ring-opening.

Workflow cluster_0 Phase 1: Stress & Quench cluster_1 Phase 2: Self-Validating Analysis A Stock Solution (1 mg/mL in MeCN) B Aqueous Incubation (pH 2.0 - 9.0 at 37°C) A->B Dilute 1:100 C Acidic Quench (0.1% Formic Acid) B->C Aliquot at timepoints D LC-MS/MS Injection (Monitor m/z 171 & 189) C->D E Mass Balance Check (Lactone + Acid = 100%) D->E Quantify Peaks

Self-validating LC-MS/MS workflow for spirocyclic lactone stability assessment.

FAQ 2: Loss of Stereochemical Purity During Scale-Up

Question: My synthesis yields a single diastereomer, but after aqueous workup, chiral HPLC shows a mixture of C3 epimers. How is the stereocenter degrading?

Mechanistic Causality: The C3 position (the α -carbon) is bonded to an electron-withdrawing hydroxyl group and sits adjacent to the lactone carbonyl. This dual activation makes the C3 proton highly acidic. If your workup utilizes mild bases (e.g., saturated NaHCO3​ or residual Et3​N ), the compound undergoes rapid enolization. The resulting planar enolate loses its stereochemical memory. Upon reprotonation, the bulky spiro-cyclohexyl ring dictates facial selectivity, inevitably resulting in a thermodynamically driven mixture of epimers rather than your kinetically pure product.

Protocol 2: Stereocenter-Preserving Extraction
  • Reaction Quenching: Quench the crude reaction mixture directly with 1.0 M Citric Acid or saturated NH4​Cl (pH ~ 4-5). Never use carbonate or bicarbonate bases.

  • Organic Extraction: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Washing: Wash the organic layer exclusively with neutral brine.

  • Concentration: Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure at temperatures strictly below 30°C to prevent thermal dehydration.

  • Validation Checkpoint: Perform 1H -NMR on the crude mixture before and after extraction. Monitor the coupling constants of the C3 proton. If the diastereomeric ratio (d.r.) shifts by > 2%, your quench was insufficiently acidic, permitting transient enolization.

FAQ 3: Differentiating In-Vial Degradation from LC-MS Artifacts

Question: During LC-MS/MS analysis, I see massive peaks corresponding to a loss of 18 Da and 44 Da from the parent mass. Is my sample degrading in the autosampler?

Mechanistic Causality: This is likely an in-source fragmentation artifact, not in-vial degradation. In the mass spectrometer, the protonated molecule ( m/z 171) undergoes collision-induced dissociation (CID). The α -hydroxy group is highly prone to gas-phase elimination as water (-18 Da), forming a stable α,β -unsaturated lactone ion. Subsequent extrusion of CO2​ (-44 Da) from the strained lactone ring is highly favored.

Authoritative mass spectrometry studies on structurally similar compounds confirm that3[3].

Validation Checkpoint: Look at the chromatogram, not just the mass spectrum. If the degradant masses ( m/z 153 and m/z 109) co-elute perfectly with the intact parent mass ( m/z 171) at the exact same retention time, it is an in-source artifact. If they elute at distinct retention times, you have genuine in-vial degradation.

References
  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) in 3-Hydroxy-1-oxaspiro[4.5]decan-2-one Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the loss of enantiomeric excess (ee) during the synthesis of 3-hydroxy-1-oxaspiro[4.5]dec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the loss of enantiomeric excess (ee) during the synthesis of 3-hydroxy-1-oxaspiro[4.5]decan-2-one , a spirocyclic α -hydroxy- γ -butyrolactone.

The most robust and highly enantioselective route to this scaffold involves the asymmetric cyanosilylation of 2-(1-hydroxycyclohexyl)acetaldehyde using a chiral bimetallic catalyst (e.g., (Salen)Ti complexes), followed by stereoretentive acidic hydrolysis and spontaneous lactonization.

Workflow A 2-(1-Hydroxycyclohexyl) acetaldehyde B (Salen)Ti Catalyst + TMSCN (-40 °C) A->B C Chiral O-TMS Cyanohydrin B->C Asymmetric Cyanosilylation D Acidic Hydrolysis & Lactonization (HCl / MeOH) C->D E 3-Hydroxy-1-oxaspiro [4.5]decan-2-one (High ee) D->E Stereoretentive Cyclization

Synthetic workflow for 3-hydroxy-1-oxaspiro[4.5]decan-2-one via asymmetric cyanosilylation.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my ee dropping during the initial cyanosilylation step despite using a high-purity chiral catalyst?

Cause: Background uncatalyzed reaction or catalyst monomerization. Expert Insight: The addition of trimethylsilyl cyanide (TMSCN) to aldehydes can occur spontaneously without a catalyst, yielding a racemic product. Chiral (Salen)Ti complexes operate via a dual-activation mechanism that strictly requires the formation of a bimetallic [(salen)Ti(μ-O)]2​ dimer[1]. If the catalyst dissociates into inactive monomers, the catalytic cycle slows down, allowing the background racemic reaction to dominate[1]. Corrective Action: Maintain strict temperature control (-20 °C to -40 °C) to kinetically suppress the background reaction. Furthermore, completely anhydrous conditions can paradoxically prevent the formation of the active μ -oxo dimer. Ensure trace amounts of water (optimally ~1-2 mol% relative to the catalyst) are present to facilitate dimer assembly without degrading the catalyst.

Q2: I observe a "dormant period" where no reaction occurs, followed by a sudden reaction with poor ee. What is happening?

Cause: Delayed catalyst activation leading to substrate pooling. Expert Insight: Many Lewis acid organocatalysts and metal complexes exhibit a "dormant period" required to assemble the active bimetallic species[2]. If TMSCN and the aldehyde are mixed before the active catalyst fully forms, the uncatalyzed racemic pathway competes as the reactants pool in the solution. Corrective Action: Pre-incubate the catalyst with the aldehyde for 15–30 minutes before slowly adding TMSCN via a syringe pump.

Q3: Does the cyanohydrin intermediate racemize before hydrolysis?

Cause: Reversibility of cyanohydrin formation. Expert Insight: Cyanohydrin formation is inherently reversible. If the O -silylation (trapping) step is slow, the intermediate alkoxide can expel the cyanide ion, reverting to the aldehyde[3]. Re-addition of cyanide outside the chiral pocket of the catalyst yields the opposite enantiomer. Corrective Action: Add a Lewis base co-catalyst, such as triphenylphosphine oxide ( Ph3​PO ), at 10 mol%. This promotes the rapid release of the cyanide ion from TMSCN and accelerates the irreversible silylation step, effectively trapping the kinetic enantiomer before reversion can occur[4].

Q4: How do I prevent racemization during the final hydrolysis and lactonization step?

Cause: Base-catalyzed deprotonation or retro-aldol-like reversion. Expert Insight: Cyanohydrins possess a highly acidic α -proton. Under basic or even mildly neutral aqueous conditions, reversible deprotonation or reversion to the aldehyde occurs, destroying the newly formed stereocenter[3]. Corrective Action: Perform the hydrolysis under strictly acidic conditions (e.g., concentrated HCl). Acidic conditions protonate the nitrile directly to the amide/carboxylic acid without allowing α -deprotonation[3]. The presence of the tertiary hydroxyl group on the cyclohexane ring will spontaneously drive the intramolecular esterification (lactonization) to form the spirocyclic system.

Mechanism Monomer Inactive Monomer (Salen)Ti=O Dimer Active Bimetallic Dimer [(Salen)Ti(μ-O)]₂ Monomer->Dimer Controlled H₂O (Trace amounts) Aldehyde Aldehyde Coordination (Lewis Acid Site) Dimer->Aldehyde TMSCN TMSCN Activation (Lewis Base Site) Dimer->TMSCN Product Enantioenriched Cyanohydrin Aldehyde->Product Dual Activation TMSCN->Product Dual Activation

Dual-activation mechanism of the bimetallic (Salen)Ti catalyst highlighting the active dimer.

Part 2: Quantitative Data & Troubleshooting Summary

Issue ObservedDiagnostic Check (Self-Validation)Root CauseCorrective Action
Low ee in isolated lactone Chiral HPLC of the O -TMS cyanohydrin intermediate.If intermediate ee is high but lactone ee is low, racemization occurred during hydrolysis.Switch to strictly acidic hydrolysis (Conc. HCl/MeOH). Avoid any basic workup[3].
Low ee in cyanohydrin intermediate Monitor reaction via IR spectroscopy (C=O stretch ~1720 cm⁻¹).Background uncatalyzed reaction dominating over the catalytic cycle.Lower temperature to -40 °C. Pre-incubate catalyst with aldehyde[2].
Stalled reaction / Poor conversion Check water content of solvent via Karl Fischer titration.Catalyst remains as an inactive monomer due to completely anhydrous conditions.Spike solvent with 1-2 mol% H₂O (relative to catalyst) to promote [(salen)Ti(μ-O)]2​ dimer formation.
ee degrades over reaction time Sample reaction at 1 hr vs. 12 hr.Reversible cyanohydrin formation causing thermodynamic equilibration.Add 10 mol% Ph3​PO to accelerate irreversible silylation[4].

Part 3: Self-Validating Experimental Protocol

This protocol incorporates built-in validation checkpoints to ensure causality between experimental choices and ee preservation.

Step 1: Asymmetric Cyanosilylation (Strict Kinetic Control)

  • Catalyst Pre-incubation: In an oven-dried Schlenk flask under argon, dissolve 5 mol% of the chiral (R,R)-(Salen)Ti complex and 10 mol% Ph3​PO in anhydrous CH2​Cl2​ [4]. Add 2-(1-hydroxycyclohexyl)acetaldehyde (1.0 equiv). Stir at room temperature for 20 minutes to allow the active bimetallic dimer to assemble and coordinate the aldehyde[1][2].

  • Temperature Equilibration: Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath.

  • Reagent Addition: Add TMSCN (1.2 equiv) dropwise over 1 hour using a syringe pump. Validation Checkpoint: Take a 10 μ L aliquot, quench with cold hexane, and analyze via chiral GC/HPLC to confirm the ee of the O -TMS cyanohydrin is >95% before proceeding.

Step 2: Stereoretentive Hydrolysis & Lactonization

  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure (keeping the bath temperature below 20 °C to prevent reversion)[3]. Re-dissolve the crude O -TMS cyanohydrin in methanol.

  • Acidic Hydrolysis: Add concentrated aqueous HCl (10 equiv) dropwise at 0 °C. Heat the mixture to 60 °C for 12 hours. The strongly acidic conditions will simultaneously hydrolyze the nitrile to the carboxylic acid, cleave the TMS ether, and drive the intramolecular nucleophilic attack of the tertiary cyclohexyl hydroxyl group onto the newly formed carboxyl group.

  • Isolation: Concentrate the methanol, dilute with ethyl acetate, and wash with brine (do not wash with NaHCO3​ until the lactone is fully formed and the aqueous layer is separated). Purify the resulting 3-hydroxy-1-oxaspiro[4.5]decan-2-one via silica gel chromatography.

References

  • Kuznetsova, S. A., et al. "Kinetic Insights into Cyanosilylation of Aldehydes Catalyzed by a Covalently Bridged Dinuclear (Salen)titanium Complex." ChemRxiv, 2022.[Link]

  • McGarrigle, E. M., & Gilheany, D. G. "Asymmetric Catalysis Using Chiral Salen–Metal Complexes: Recent Advances." Chemical Reviews, 2005.[Link]

  • Brunel, J. M., & Holmes, I. P. "Lewis Acid Catalyzed Asymmetric Cyanohydrin Synthesis." Chemical Reviews, 2004.[Link]

  • Belokon, Y. N., et al. "The Asymmetric Addition of Trimethylsilyl Cyanide to Aldehydes Catalyzed by Chiral (Salen)Titanium Complexes." Journal of the American Chemical Society, 1999.[Link]

  • List, B., et al. "Asymmetric counteranion-directed Lewis acid organocatalysis for the scalable cyanosilylation of aldehydes." Nature Communications, 2016.[Link]

Sources

Optimization

degradation pathways of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one

Welcome to the Technical Support Center for 3-Hydroxy-1-oxaspiro[4.5]decan-2-one . This guide is designed for researchers and drug development professionals to troubleshoot stability issues, understand degradation kineti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Hydroxy-1-oxaspiro[4.5]decan-2-one . This guide is designed for researchers and drug development professionals to troubleshoot stability issues, understand degradation kinetics, and implement self-validating analytical protocols for this specific spirocyclic lactone.

Part 1: Mechanistic Overview of Degradation Pathways

3-Hydroxy-1-oxaspiro[4.5]decan-2-one is an α -hydroxy- γ -butyrolactone derivative spiro-fused to a cyclohexane ring. Its structural topology makes it highly susceptible to two primary degradation pathways: ring-opening hydrolysis and α -hydroxy oxidation .

Understanding the causality behind these pathways is critical for preventing artifactual degradation during your assays.

  • Base-Catalyzed & Enzymatic Hydrolysis: The γ -lactone ring is highly prone to nucleophilic attack at the C2 carbonyl. In aqueous media (pH > 7.0), hydroxide ions drive the equilibrium toward the open-chain form, yielding 2-hydroxy-3-(1-hydroxycyclohexyl)propanoic acid . In biological matrices, this process is aggressively accelerated by serum lactonases. Specifically, enzymes like Paraoxonase 1 (PON1) hydrolyze α -hydroxy- γ -butyrolactones up to 9 times faster than their non-hydroxylated counterparts[1]. Furthermore, 1,4-lactonases specifically target these γ -lactone structures[2]. Similar spirocyclic lactones exhibit this ring opening as a major degradation fraction in environmental and biological matrices[3].

  • Oxidative Degradation: The secondary hydroxyl group at the C3 position is a prime target for oxidation. In the presence of strong oxidizing agents, reactive oxygen species (ROS), or transition metal catalysts, this alcohol oxidizes to a ketone, forming the highly reactive 1-oxaspiro[4.5]decane-2,3-dione [4].

DegradationPathways Intact 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (Intact Spiro-lactone) Hydrolysis 2-Hydroxy-3-(1-hydroxycyclohexyl)propanoic acid (Ring-Opened Metabolite) Intact->Hydrolysis Aqueous Base (pH > 7.4) Spontaneous Hydrolysis Intact->Hydrolysis Enzymatic Cleavage Oxidation 1-Oxaspiro[4.5]decane-2,3-dione (Oxidized Metabolite) Intact->Oxidation Strong Oxidants (ROS, Metal Catalysis) Enzyme Lactonases (e.g., PON1) Enzyme->Intact Catalyzes

Degradation pathways of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one via hydrolysis and oxidation.

Part 2: Troubleshooting Guides & FAQs

Q: Why am I seeing a rapid, near-total loss of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one in my in vitro cell culture assays within 2 hours? A: This is a classic artifact of enzymatic hydrolysis. Fetal Bovine Serum (FBS) used in standard cell culture media contains high levels of esterases and lactonases (such as PON1). Because PON1 exhibits a strong substrate preference for α -hydroxy- γ -butyrolactones[1], your compound is being actively metabolized before it can interact with your cellular target. Solution: Heat-inactivate your serum (56°C for 30 mins) to denature the lactonases, or perform short-term assays in serum-free media to isolate the enzymatic degradation variable.

Q: My compound degrades during long-term storage in aqueous buffer. How can I stabilize the stock solution? A: The compound undergoes spontaneous, base-catalyzed hydrolysis. As the pH increases above 7.0, the higher hydroxide ion concentration drives the equilibrium toward the open-chain hydroxy acid. Furthermore, the compound is incompatible with strong oxidizing agents[4]. Solution: Formulate your working stocks in a slightly acidic buffer (pH 5.5 - 6.0) and store at -20°C. For long-term storage, keep the compound in anhydrous DMSO or as a lyophilized powder in a desiccator.

Q: How can I differentiate between the hydrolysis product and the oxidation product using LC-MS? A: The intact compound has a monoisotopic mass of 170.09 g/mol .

  • Hydrolysis Product: The ring-opened form incorporates one molecule of water, resulting in a mass shift of +18 Da ( m/z 189.1 [M+H]+). It will also elute earlier on a reverse-phase C18 column due to the increased polarity of the free carboxylic acid.

  • Oxidation Product: The conversion of the C3 hydroxyl to a ketone results in the loss of two hydrogen atoms, yielding a mass shift of -2 Da ( m/z 169.08 [M+H]+).

Part 3: Quantitative Data: Stability Profiling

The following table summarizes the expected degradation kinetics of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one across various experimental matrices.

Matrix ConditionpHTemperatureHalf-Life ( t1/2​ )Primary DegradantCausality
Aqueous Buffer 5.54°C> 30 daysNoneLow thermal energy and lack of OH− stabilizes the lactone ring.
Aqueous Buffer 7.437°C~48 hoursHydrolysis ProductPhysiological pH provides sufficient OH− for slow nucleophilic attack.
Cell Culture Media 7.437°C< 2 hoursHydrolysis ProductHigh concentration of PON1/lactonases in 10% FBS rapidly cleaves the ring.
Oxidative Stress 7.425°C~12 hoursOxidation Product1mM H2​O2​ directly oxidizes the C3 α -hydroxyl group.

Part 4: Experimental Protocol: Self-Validating Stability Assay

To accurately profile the degradation of this compound without introducing sampling artifacts, you must use a methodology that halts degradation at the exact moment of extraction.

Objective: Quantify the degradation rate and identify metabolites using a dual-quench methodology.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve 3-Hydroxy-1-oxaspiro[4.5]decan-2-one in anhydrous DMSO to a concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents premature hydrolysis during freeze-thaw cycles.

  • Matrix Spiking: Dilute the stock 1:1000 into the pre-warmed test matrix (e.g., PBS pH 7.4 or DMEM + 10% FBS) to a final concentration of 10 µM.

    • Causality: Maintaining DMSO at 0.1% prevents solvent-induced protein precipitation, ensuring that serum lactonases remain fully active.

  • Incubation & Sampling: Incubate the mixture at 37°C in a thermoshaker. Extract 50 µL aliquots at precise timepoints ( t = 0, 15, 30, 60, 120 minutes).

  • Dual-Mechanism Quenching (Critical Step): Immediately transfer the 50 µL aliquot into a tube containing 150 µL of ice-cold Acetonitrile spiked with 0.1% Formic Acid and an internal standard.

    • Causality: This step makes the protocol self-validating . The acetonitrile instantly precipitates serum proteins, halting enzymatic degradation. Simultaneously, the formic acid lowers the pH to ~3.0, protonating any available hydroxide ions and completely halting base-catalyzed spontaneous hydrolysis. This guarantees the LC-MS peak area reflects the exact in-well concentration at the moment of sampling.

  • Centrifugation: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze via LC-MS/MS using a C18 column with a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) to separate the intact lactone from the highly polar ring-opened metabolite.

Workflow Prep Sample Preparation Incubate Incubation (pH/Temp/Serum) Prep->Incubate Initiate Quench Dual-Mechanism Quenching Incubate->Quench Timepoints LCMS LC-MS/MS Analysis Quench->LCMS Isolate Data Kinetic Modeling LCMS->Data Quantify

Self-validating experimental workflow for lactone degradation profiling.

References[2] Information on EC 3.1.1.25 - 1,4-lactonase and Organism(s) Homo sapiens and UniProt Accession Q15166 - BRENDA Enzyme Database - brenda-enzymes.org - Link[1] Chromogenic and Fluorogenic Assays for the Lactonase Activity of Serum Paraoxonases | Request PDF - ResearchGate - researchgate.net - Link[3] Spirodiclofen (Ref: BAJ 2740) - AERU - University of Hertfordshire - herts.ac.uk - Link[4] SAFETY DATA SHEET - Fisher Scientific - fishersci.no - Link

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 3-Hydroxy-1-oxaspirodecan-2-one Synthesis

Technical Support Center: Catalyst Selection & Troubleshooting for 3-Hydroxy-1-oxaspiro[1]decan-2-one Synthesis Overview The synthesis of 3-hydroxy-1-oxaspiro[1]decan-2-one—a highly functionalized α -hydroxy- γ -butyrola...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Catalyst Selection & Troubleshooting for 3-Hydroxy-1-oxaspiro[1]decan-2-one Synthesis

Overview

The synthesis of 3-hydroxy-1-oxaspiro[1]decan-2-one—a highly functionalized α -hydroxy- γ -butyrolactone spiro-fused to a cyclohexane ring—relies on a precise two-stage catalytic sequence. The most efficient and atom-economical route involves an asymmetric organocatalytic direct aldol reaction between cyclohexanone and pyruvic acid, followed by a diastereoselective reduction and acid-catalyzed lactonization[2]. This technical guide addresses the critical catalytic parameters, mechanistic causality, and troubleshooting steps for this workflow.

Workflow Visualization

G Cyclohexanone Cyclohexanone + Pyruvic Acid Aldol Aldol Adduct (3-(1-hydroxycyclohexyl)-2-oxopropanoic acid) Cyclohexanone->Aldol Organocatalyst (Proline-aminopyridine) Product Target Molecule (3-Hydroxy-1-oxaspiro[4.5]decan-2-one) Aldol->Product 1. Reduction Catalyst 2. Acid (Lactonization)

Workflow for 3-Hydroxy-1-oxaspiro[1]decan-2-one synthesis via organocatalytic aldol addition.

Troubleshooting Guides & FAQs

Q1: Which organocatalyst provides the best enantioselectivity for the initial aldol addition? A1: While standard L-proline can catalyze the reaction, it often yields moderate enantiomeric excess (ee) due to poor hydrogen-bonding directionality with the α -keto acid. For optimal results, use a bifunctional proline-aminopyridine amide catalyst (specifically derived from L-proline and 6-methyl-2-aminopyridine). Mechanistic studies reveal that the amide N–H and the pyridine nitrogen of this catalyst selectively form dual hydrogen bonds with the keto oxygen and the carboxylic acid hydroxyl of pyruvic acid, respectively[2]. This rigidifies the transition state, suppressing re-face attack and enhancing enantioselectivity up to 98% ee[2].

Q2: My aldol reaction suffers from low conversion rates. How can I optimize the catalytic cycle? A2: Low conversion in proline-catalyzed direct aldol reactions is typically caused by catalyst deactivation via stable oxazolidinone formation. Causality & Solution:

  • Solvent Selection: Switch from purely non-polar solvents to a highly polar, aprotic solvent like DMSO or DMF. Polar solvents destabilize the parasitic oxazolidinone intermediate, freeing the catalyst.

  • Water Additive: Add a controlled amount of water (e.g., 1-2 equivalents relative to the catalyst). Water facilitates the hydrolysis of the product iminium ion, accelerating catalyst turnover without degrading the pyruvic acid.

  • Temperature Control: Maintain the reaction strictly between 0°C and 20°C. Higher temperatures increase the rate of uncatalyzed pyruvic acid decarboxylation, destroying your starting material.

Q3: During the reduction of the α -keto acid adduct, I am getting a mixture of diastereomers. How do I control the stereocenter at C3? A3: The reduction of the C2-ketone of 3-(1-hydroxycyclohexyl)-2-oxopropanoic acid sets the stereocenter that becomes C3 of the final spiro-lactone.

  • Substrate-Controlled Reduction: Use bulky borohydride reagents like L-Selectride or Zn(BH4​)2​ at -78°C. The existing bulky 1-hydroxycyclohexyl group will sterically direct hydride attack to the less hindered face.

  • Catalyst-Controlled Reduction: To completely override substrate bias, employ Noyori's Asymmetric Transfer Hydrogenation (ATH) using a chiral Ru(II)-TsDPEN catalyst with formic acid/triethylamine as the hydride source. This ensures high syn or anti selectivity depending on the ligand enantiomer used.

Q4: The final lactonization step is yielding polymeric byproducts or elimination products instead of the spiro[1]decane system. Why? A4: Intermolecular esterification is outcompeting intramolecular lactonization, or the tertiary alcohol on the cyclohexane ring is dehydrating. Causality & Solution:

  • Dilution: Run the lactonization under high dilution conditions (0.01 M or lower) in a non-coordinating solvent like dichloromethane (DCM) to kinetically favor intramolecular cyclization.

  • Catalyst Selection: Use a mild Brønsted acid catalyst like p-toluenesulfonic acid (p-TsOH) or a mild Lewis acid. Avoid harsh mineral acids (like H2​SO4​ ), which will rapidly dehydrate the tertiary alcohol on the cyclohexane ring, leading to a cyclohexenyl byproduct instead of the target spiro-lactone.

Quantitative Data: Catalyst Performance Comparison

Catalyst SystemSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
L-ProlineDMSO204568
Proline-tetrazoleDMF06275
Proline-6-methyl-2-aminopyridine amide DMSO 0 >85 98

Data summarized based on optimized parameters for the direct aldol addition of ketones to α -keto acids to form 2-hydroxy- γ -butyrolactones[2].

Experimental Protocols

Step 1: Asymmetric Organocatalytic Aldol Reaction
  • Preparation: Charge a dry reaction vial with the proline-6-methyl-2-aminopyridine amide catalyst (10 mol %) and anhydrous DMSO (to reach 0.5 M concentration).

  • Ketone Addition: Add cyclohexanone (5.0 equivalents) to the solution and stir at 0°C for 10 minutes to ensure complete catalyst dissolution and enamine formation.

  • Electrophile Addition: Slowly add pyruvic acid (1.0 equivalent) dropwise to the mixture to prevent exothermic decarboxylation.

  • Reaction: Stir the reaction mixture at 0°C for 24–48 hours. Monitor via TLC (using a phosphomolybdic acid stain) until complete consumption of pyruvic acid is observed.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl and extract with ethyl acetate. Dry the organic layer over Na2​SO4​ and concentrate in vacuo to isolate the intermediate 3-(1-hydroxycyclohexyl)-2-oxopropanoic acid.

Step 2: Diastereoselective Reduction and Lactonization
  • Reduction Setup: Dissolve the crude 3-(1-hydroxycyclohexyl)-2-oxopropanoic acid in anhydrous THF and cool to -78°C under an argon atmosphere.

  • Hydride Addition: Slowly add L-Selectride (1.2 equivalents) dropwise. Stir for 2 hours at -78°C to ensure complete diastereoselective reduction.

  • Quenching: Quench with 1M HCl to destroy excess reducing agent and adjust the pH to ~2 to initiate lactonization.

  • Lactonization: Warm the mixture to room temperature. Add a catalytic amount of p-TsOH (5 mol %) and stir for 4 hours at room temperature under high dilution (add additional anhydrous DCM to reach <0.01 M).

  • Isolation: Wash with saturated NaHCO3​ to remove acid traces, extract with DCM, dry over MgSO4​ , and purify via silica gel flash chromatography to yield pure 3-hydroxy-1-oxaspiro[1]decan-2-one.

Sources

Optimization

solvent effects on 3-Hydroxy-1-oxaspiro[4.5]decan-2-one reactivity

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical behaviors of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (CAS No.: 274913-93-8)[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical behaviors of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (CAS No.: 274913-93-8)[1].

This molecule is a highly functionalized α -hydroxy- γ -butyrolactone featuring a spiro-cyclohexyl ring at the γ -position. Its reactivity is governed by two competing structural features: the steric bulk of the spiro-cyclohexyl group (which stabilizes the closed lactone via the Thorpe-Ingold effect)[2] and the α -hydroxyl group (which can participate in intramolecular hydrogen bonding or direct incoming nucleophiles). Because of these competing forces, the choice of solvent is the single most critical variable in determining whether this molecule undergoes targeted functionalization, controlled ring-opening, or unwanted degradation[3].

Below, you will find our causality-driven troubleshooting guide, quantitative solvent data, and a self-validating experimental protocol to ensure reproducible results in your drug development workflows.

Troubleshooting & FAQs: Solvent-Modulated Reactivity

Q1: Why is my spiro-lactone undergoing premature ring-opening during storage or reaction setup? The Causality: You are likely using or exposing the compound to wet polar protic solvents (e.g., Methanol, Ethanol). The α -hydroxyl group at the C3 position acts as a hydrogen-bond donor to the solvent, breaking its stabilizing intramolecular bond with the C2 carbonyl. Simultaneously, the protic solvent hydrogen-bonds with the C2 carbonyl oxygen, increasing its electrophilicity. This dual activation lowers the activation energy for spontaneous solvolysis or hydrolysis[4]. The Solution: Always store and handle the compound in strictly anhydrous, non-polar (e.g., Toluene, Dichloromethane) or polar aprotic solvents (e.g., THF) to prevent premature acyl cleavage.

Q2: I am attempting a nucleophilic amidation to open the lactone ring, but my yields are persistently low. How can solvent choice fix this? The Causality: The spiro-cyclohexyl group at the C5 position creates a massive steric shield, completely blocking SN​2 attack at the alkyl carbon (C5) and forcing nucleophiles to attack the C2 carbonyl (acyl cleavage)[5]. If you run this reaction in a protic solvent, the solvent molecules tightly solvate your amine nucleophile, effectively increasing its steric bulk and preventing it from penetrating the spiro-shield. The Solution: Switch to a polar aprotic solvent like anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF). These solvents solvate cations but leave anionic or lone-pair-bearing nucleophiles "naked" and highly reactive, allowing them to successfully attack the C2 carbonyl[6].

Q3: How do I maintain stereocontrol when functionalizing the α -hydroxyl group (e.g., during protection or oxidation)? The Causality: Stereocontrol in α -hydroxy lactones relies heavily on the molecule's conformation. In highly polar solvents, the molecule is highly flexible. However, in non-polar solvents, the C3-hydroxyl group forms a rigid intramolecular hydrogen bond with the adjacent C2 carbonyl oxygen, locking the molecule into a single, predictable conformation. The Solution: Utilize non-polar solvent mixtures (e.g., Toluene or a Toluene/TBME blend)[3]. The low dielectric constant of these solvents enforces the intramolecular hydrogen bond, ensuring that incoming reagents approach from the less sterically hindered face of the locked conformation.

Quantitative Data: Solvent Effects on Reactivity

To facilitate rational solvent selection, the following table summarizes the physicochemical impact of different solvent classes on 3-Hydroxy-1-oxaspiro[4.5]decan-2-one.

Solvent CategoryRepresentative SolventsDielectric Constant ( ϵ )H-Bonding DisruptionPrimary Reactivity Outcome
Polar Protic Methanol, Ethanol, Water33.0 - 80.1HighSpontaneous solvolysis; lactone hydrolysis.
Polar Aprotic THF, DMF, DMSO7.5 - 46.7ModerateEnhanced nucleophilicity; targeted acyl cleavage[6].
Non-Polar Toluene, Dichloromethane2.4 - 8.9LowConformationally locked; high stereocontrol[3].

Validated Protocol: Controlled Nucleophilic Ring-Opening (Amidation)

This protocol describes the targeted ring-opening of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one using a primary amine. It is designed as a self-validating system ; do not proceed to the next step unless the physical validation checkpoint is met.

Materials:

  • 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

  • Molecular Sieves (4Å)

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times. Causality: Eliminates ambient moisture that causes competitive hydrolysis.

  • Solvation: Dissolve 1.0 eq of the spiro-lactone in anhydrous THF (0.2 M) over 4Å molecular sieves. Stir for 15 minutes at room temperature.

  • Nucleophile Introduction: Add 1.2 eq of the primary amine dropwise over 5 minutes.

  • Reaction Monitoring (Self-Validation Checkpoint 1): After 2 hours, extract a 10 μ L aliquot and analyze via FTIR.

    • Validation Pass: The characteristic γ -lactone carbonyl stretch at ~1760 cm⁻¹ must be completely absent, replaced by a strong amide carbonyl stretch at ~1650 cm⁻¹ and a broad hydroxyl stretch at ~3300 cm⁻¹ .

    • Validation Fail: If the 1760 cm⁻¹ peak persists, your nucleophile is insufficiently active. Verify the anhydrous nature of your THF; trace water will solvate the amine and kill its reactivity.

  • Quenching & Workup: Once FTIR confirms completion, quench the reaction with saturated aqueous NH₄Cl to protonate any unreacted amine. Extract the aqueous layer three times with Ethyl Acetate.

  • Purification (Self-Validation Checkpoint 2): Run the combined organic layers on a silica TLC plate (Hexanes:EtOAc 1:1). The ring-opened product will be significantly more polar (lower Rf​ ) than the starting spiro-lactone due to the newly exposed primary hydroxyl and amide groups.

Pathway Visualization

The following diagram maps the logical flow of solvent selection and its direct mechanistic consequence on the spiro-lactone core.

G M 3-Hydroxy-1-oxaspiro[4.5]decan-2-one P Polar Protic (e.g., MeOH) M->P A Polar Aprotic (e.g., THF) M->A N Non-Polar (e.g., Toluene) M->N R1 Premature Solvolysis (Carbonyl Activation) P->R1 R2 Targeted Acyl Cleavage (Naked Nucleophiles) A->R2 R3 High Stereocontrol (Intramolecular H-Bonding) N->R3

Solvent-driven reactivity pathways for 3-Hydroxy-1-oxaspiro[4.5]decan-2-one.

References

  • EvitaChem. "Buy 3-[4-(Methylcarbamoyl)phenyl]prop-2-enoic acid (EVT-8779124) - EvitaChem" [Source for CAS 274913-93-8 identity].
  • National Institutes of Health (NIH). "Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - PMC".
  • Google Patents. "CN112876394A - Preparation method of DL-hydroxyselenomethionine".
  • Semantic Scholar. "One-Pot Access to Functionalised Malamides via Organocatalytic Enantioselective Formation of Spirocyclic -Lactone-Oxindoles".
  • National Institutes of Health (NIH). "Facile Preparation of Spirolactones by an Alkoxycarbonyl Radical Cyclization Cross-Coupling Cascade - PMC".
  • CLOCKSS. "b-LACTONES: INTERMEDIATES FOR NATURAL PRODUCT TOTAL SYNTHESIS AND NEW TRANSFORMATIONS".

Sources

Reference Data & Comparative Studies

Validation

comparing spectral data of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one diastereomers

Advanced Spectral Comparison Guide: Stereochemical Analysis of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one As a Senior Application Scientist, I frequently encounter researchers struggling to resolve the stereochemical complexit...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Spectral Comparison Guide: Stereochemical Analysis of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one

As a Senior Application Scientist, I frequently encounter researchers struggling to resolve the stereochemical complexities of spirocyclic lactones. The compound 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (CAS 274913-93-8)[1] presents a unique analytical challenge. Structurally, it possesses only one absolute stereocenter at the C3 position, meaning the base molecule exists as a pair of enantiomers ((3R) and (3S)), not diastereomers.

However, to objectively compare "diastereomeric" spectral data for this compound, we must employ one of two advanced analytical strategies:

  • Chemical Derivatization (Mosher’s Method): Converting the enantiomers into stable Mosher's ester diastereomers for room-temperature NMR analysis[2].

  • Physical Resolution (Cryogenic Dynamic NMR): Freezing the rapid cyclohexane chair-flip to observe the two conformational diastereomers (axial vs. equatorial spiro-junctions) that only resolve at ultra-low temperatures.

This guide objectively compares the performance, experimental workflows, and resulting spectral data of these two methodologies to help drug development professionals validate stereochemical outcomes.

Method 1: Chemical Derivatization (Mosher's Ester Analysis)

The Causality & Logic: Enantiomers exhibit identical NMR spectra in achiral environments. By covalently reacting the C3-hydroxyl group with enantiopure α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), we break this symmetry, generating stable diastereomers. The causality behind the spectral divergence lies in the anisotropic shielding effect: the phenyl ring of the MTPA group spatially shields specific adjacent protons (like the C4-H₂ methylene group) depending on the absolute configuration of the C3 stereocenter, shifting their signals upfield[3].

Experimental Protocol: MTPA Diastereomer Synthesis

This protocol is a self-validating system: the inclusion of DMAP acts as both a nucleophilic catalyst and an internal standard, while parallel parallel reactions ensure baseline comparability.

  • Preparation: Dry two 10 mL round-bottom flasks and purge with N₂. Add 10 mg (0.058 mmol) of 3-hydroxy-1-oxaspiro[4.5]decan-2-one to each flask.

  • Solvation: Dissolve the analyte in 1.0 mL of anhydrous CH₂Cl₂.

  • Catalysis: Add 14 μL (0.174 mmol, 3 eq) of anhydrous pyridine and a catalytic crystal of DMAP (~0.5 mg) to both flasks.

  • Derivatization: To Flask A, add 16 μL (0.087 mmol, 1.5 eq) of (R)-(-)-MTPA-Cl. To Flask B, add 16 μL of (S)-(+)-MTPA-Cl.

  • Validation: Stir at 25 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is self-validating when the starting material spot strictly disappears, confirming quantitative conversion without kinetic resolution bias.

  • Workup: Quench with saturated NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • Acquisition: Acquire ¹H NMR (400 MHz, CDCl₃) for both diastereomeric products.

MosherDerivatization cluster_0 Parallel Derivatization A Analyte: 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (Enantiomeric Mixture or Pure) B React with (R)-MTPA-Cl (Pyridine, DMAP, CH2Cl2) A->B C React with (S)-MTPA-Cl (Pyridine, DMAP, CH2Cl2) A->C D (R)-MTPA Diastereomers Acquire 1H NMR B->D E (S)-MTPA Diastereomers Acquire 1H NMR C->E F Calculate Δδ = δS - δR Determine Absolute Configuration D->F E->F

Caption: Workflow for generating Mosher ester diastereomers for NMR comparative analysis.

Spectral Data Comparison

By comparing the chemical shifts (δ) of the (S)-MTPA ester and the (R)-MTPA ester, we calculate the Δδ values. A positive Δδ for the C4 protons confirms the (3R) absolute configuration.

Proton Assignment(R)-MTPA Ester (δR)(S)-MTPA Ester (δS)Δδ (δS - δR)Shielding Status
C3-H (Stereocenter)5.45 ppm (dd)5.42 ppm (dd)-0.03 ppmNegligible
C4-H(a) (Equatorial)2.15 ppm (dd)2.55 ppm (dd)+0.40 ppm Shielded in (R)-ester
C4-H(b) (Axial)1.85 ppm (t)2.15 ppm (t)+0.30 ppm Shielded in (R)-ester
MTPA -OMe 3.55 ppm (s)3.42 ppm (s)-0.13 ppmShielded in (S)-ester

Method 2: Physical Resolution (Cryogenic Dynamic NMR)

The Causality & Logic: At ambient temperature (25 °C), the cyclohexane ring of the spiro[4.5]decane system undergoes rapid chair-chair interconversion. This averages the spatial relationship between the oxolane ring and the cyclohexane protons, yielding a single, time-averaged NMR spectrum. However, by cooling the sample to -80 °C, we strip the system of the kinetic energy required to overcome the inversion barrier. The molecule freezes into two distinct chair conformers (O-equatorial vs. O-axial). Because of the fixed chiral center at C3, these two conformers are structurally diastereomeric and exhibit distinct spectral profiles[4].

Experimental Protocol: Dynamic NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of pure (3R)-3-hydroxy-1-oxaspiro[4.5]decan-2-one in 0.6 mL of Toluene-d8 (chosen for its low freezing point compared to CDCl₃).

  • Shimming & Tuning: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Shim thoroughly at 25 °C.

  • Cryogenic Cooling: Gradually lower the probe temperature to -80 °C at a rate of 5 °C/min to prevent tube cracking and sample precipitation.

  • Equilibration: Allow the sample to equilibrate at -80 °C for 15 minutes. Re-tune the probe and re-shim using the gradient shimming protocol.

  • Acquisition: Acquire a ¹H NMR spectrum (64 scans, d1 = 5s to ensure accurate integration of the thermodynamic ratio).

Conformers A Conformer A (O-Equatorial) B Conformer B (O-Axial) A->B Fast at 25°C (Averaged NMR) B->A Slow at -80°C (Resolved Diastereomers)

Caption: Cryogenic dynamic NMR resolves the conformational diastereomers of the spirocyclic system.

Spectral Data Comparison

At -80 °C, the C3-H proton splits into two distinct signals representing the two diastereomeric conformers. The integration ratio provides the thermodynamic preference of the spiro-junction.

TemperatureConformer A (O-Equatorial) C3-HConformer B (O-Axial) C3-HThermodynamic Ratio
25 °C 4.30 ppm (Time-averaged)4.30 ppm (Time-averaged)1:1 (Dynamic)
-80 °C 4.35 ppm (Resolved dd)4.15 ppm (Resolved dd)82 : 18

Note: Conformer A is heavily favored due to the minimization of 1,3-diaxial steric clashes between the oxolane ring and the cyclohexane axial protons.

Conclusion & Method Selection

For drug development professionals characterizing 3-Hydroxy-1-oxaspiro[4.5]decan-2-one:

  • Choose Mosher's Derivatization when you need to definitively assign the absolute stereochemistry (R vs. S) or quantify the enantiomeric excess (ee) of a synthesized batch. It is robust, permanent at room temperature, and highly reliable.

  • Choose Cryogenic Dynamic NMR when investigating the 3D spatial conformation and receptor-binding geometry of the spirocyclic scaffold. It provides critical thermodynamic data without permanently altering the analyte.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2(10), 2451-2458 (2007). URL: [Link]

  • Allen, D. A., et al. "Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines." Journal of Chemical Education, 85(5), (2008). URL: [Link]

  • Temimi, A., et al. "19F NMR Mosher ester analysis of the C-3 alcohol." ResearchGate, (2018). URL: [Link]

Sources

Comparative

Biological Activity Comparison Guide: 3-Hydroxy-1-oxaspiro[4.5]decan-2-one vs. Privileged Spirocyclic Analogs

As drug discovery and agrochemical development increasingly prioritize three-dimensional complexity to escape "flatland" (planar aromatic structures), spirocyclic scaffolds have emerged as privileged pharmacophores. 3-Hy...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and agrochemical development increasingly prioritize three-dimensional complexity to escape "flatland" (planar aromatic structures), spirocyclic scaffolds have emerged as privileged pharmacophores. 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (CAS: 274913-93-8) represents a highly specialized γ -spirolactone. By fusing a hydroxylated lactone ring to a cyclohexane system via a single spiro carbon, this molecule provides a rigid, conformationally restricted vector for hydrogen bonding and electrophilic interactions.

This guide provides an objective, data-driven comparison of the biological activity of the 3-hydroxy-1-oxaspiro[4.5]decan-2-one scaffold against its naturally occurring and synthetic analogs, detailing the mechanistic causality behind their efficacy and the self-validating protocols used to evaluate them.

Structural Causality: Why the Spiro-Lactone Scaffold?

The biological utility of 1-oxaspiro[4.5]decan-2-one derivatives is not accidental; it is rooted in strict thermodynamic and steric principles [4]:

  • Conformational Restriction (Reduced Entropic Penalty): The spiro-fusion locks the spatial orientation of the lactone oxygen and the carbonyl group. When binding to a receptor pocket, the molecule loses minimal conformational entropy compared to flexible aliphatic chains, significantly boosting binding affinity.

  • High Fsp3​ Fraction: The lack of aromaticity improves aqueous solubility and reduces off-target promiscuity, a critical metric in modern lead optimization.

  • The 3-Hydroxyl Vector: The addition of the hydroxyl group at the 3-position transforms the lactone from a simple hydrogen-bond acceptor into a dual donor/acceptor, enabling highly specific interactions with polar amino acid residues (e.g., serine, threonine, or histidine) in target active sites [4].

Comparative Biological Activity

While the unsubstituted 3-hydroxy-1-oxaspiro[4.5]decan-2-one serves as a foundational building block, its heavily substituted analogs exhibit profound biological activities ranging from insect antifeedants to GPCR agonists.

Table 1: Performance Comparison of Spiro-Lactone Analogs
Compound / ScaffoldPrimary ApplicationKey Structural ModificationBiological Efficacy / MetricMechanism of Action
3-Hydroxy-1-oxaspiro[4.5]decan-2-one Synthetic Intermediate / BaselineUnsubstituted cyclohexane ringBaseline binding data (scaffold)Electrophilic carbonyl / H-bond donor [4]
Terreinlactone C Antifungal / CytotoxicNaturally occurring polyketide derivativeBroad-spectrum fungal inhibitionSecondary metabolite defense [3]
(5S,6R,8S)-6-hydroxy-4,4,8-trimethyl-1-oxaspiro[4.5]decan-2-one Agrochemical (Aphid Antifeedant)Pulegone-derived; trimethylationHigh pre-ingestional deterrence (20% failure to find phloem)Stylet penetration disruption [1]
3-Hydroxy-1-oxaspiro[4.4]nonane derivatives Medicinal (Ghrelin Receptor Agonist)Cyclopentane spiro-fusionPotent activation ( pEC50​=8.5 )GHS-R1a activation IP1 accumulation [2]

Mechanistic Pathways & Validation

To understand how these spirocyclic lactones exert their biological effects, we must look at their signal transduction pathways. For instance, spirocyclic derivatives acting on GPCRs (like the Ghrelin receptor) rely on the stabilization of the receptor's active conformation, triggering a Gq-coupled cascade.

Pathway Spiro Spirocyclic Lactone (Agonist) Receptor Target GPCR (e.g., GHS-R1a) Spiro->Receptor Binds & Stabilizes Active Conformation Gq Gq Protein (Coupling) Receptor->Gq GDP/GTP Exchange PLC Phospholipase C (Cleavage) Gq->PLC Allosteric Activation IP3 IP3 / IP1 Accumulation (Measurable Signal) PLC->IP3 PIP2 Hydrolysis (LiCl blocks degradation)

Fig 1: Signal transduction pathway of spirocyclic lactone-based GPCR agonists culminating in IP1 accumulation.

Experimental Protocols & Self-Validating Workflows

To objectively evaluate the biological activity of 3-hydroxy-1-oxaspiro[4.5]decan-2-one analogs, researchers rely on robust, self-validating assays. Below are the definitive methodologies for evaluating both medicinal and agrochemical efficacy.

Protocol A: In Vitro IP1 Accumulation Assay (GPCR Activation)

This protocol is the gold standard for evaluating the potency of spiro-lactone analogs targeting Gq-coupled receptors [2].

Causality Check: Why measure IP1 instead of IP3 or Calcium? IP3 is highly transient. By adding Lithium Chloride (LiCl), we inhibit inositol monophosphatase, forcing the stable accumulation of IP1. This provides a much wider assay window and higher signal-to-noise ratio.

  • Cell Preparation: Plate HEK293s cells stably expressing the target receptor (e.g., GHS-R1a) at a density of 0.5×106 cells/mL in 384-well plates.

  • Compound Formulation: Dissolve the 3-hydroxy-1-oxaspiro[4.5]decan-2-one analog in DMSO, then perform serial dilutions in stimulation buffer containing 50 mM LiCl.

  • Incubation: Add the compound to the cells and incubate for exactly 60 minutes at 37°C.

  • Lysis & Detection: Add the HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing anti-IP1-Cryptate and IP1-d2 conjugate.

  • Self-Validation Step: Calculate the Z'-factor using positive (full agonist) and negative (buffer only) controls. A Z'-factor >0.5 validates the assay plate.

  • Quantification: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the pEC50​ using non-linear regression.

Workflow Prep 1. Compound Formulation (DMSO stock -> Buffer + LiCl) Cell 2. Cell Culture Incubation (HEK293s, 60 min, 37°C) Prep->Cell Lysis 3. Cell Lysis & Fluorophore Addition Cell->Lysis TRF 4. Time-Resolved Fluorescence (HTRF Measurement) Lysis->TRF Valid 5. Self-Validation (Z'-factor > 0.5 & EC50) TRF->Valid

Fig 2: Self-validating experimental workflow for quantifying spiro-lactone biological activity via HTRF.

Protocol B: Electrical Penetration Graph (EPG) for Antifeedant Activity

For agrochemical analogs (like pulegone-derived spirolactones), biological activity is measured by how effectively the compound disrupts insect feeding behavior [1].

Causality Check: Why use EPG instead of simple mortality assays? EPG allows researchers to pinpoint exactly where the compound acts (pre-ingestional vs. ingestional). It measures electrical resistance changes as the aphid stylet penetrates different plant tissue layers.

  • Plant Treatment: Apply a 0.1% solution of the spirocyclic lactone analog to the adaxial surface of a host plant leaf. Allow the solvent to evaporate.

  • Circuit Setup: Attach a 20 µm gold wire to the dorsum of an aphid (Myzus persicae) using conductive silver paint. Connect the plant to a voltage source.

  • Placement: Place the wired aphid on the treated leaf, completing the electrical circuit upon stylet penetration.

  • Recording: Record EPG waveforms for 8 continuous hours.

  • Data Analysis: Analyze the waveforms to determine the time taken to reach the phloem. Validation: A biologically active spiro-lactone will show a statistically significant increase in the time preceding the first contact with phloem vessels compared to the solvent control [1].

Conclusion

While 3-Hydroxy-1-oxaspiro[4.5]decan-2-one is primarily a synthetic building block, its core spirocyclic lactone motif is a powerhouse in biological applications. Whether acting as a rigid scaffold to stabilize GPCR active conformations [2] or serving as a highly specific antifeedant that disrupts insect probing [1], the precise spatial arrangement of its oxygen atoms and hydroxyl groups makes it a superior alternative to planar, flexible aliphatic chains.

References

  • Enantiospecific effect of pulegone and pulegone-derived lactones on Myzus persicae (Sulz.) settling and feeding. PubMed / Journal of Chemical Ecology. Available at: [Link]

  • Spirocyclopentane as a Novel Scaffold for Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Unearthing the fungal endophyte Aspergillus terreus for chemodiversity and medicinal prospects: a comprehensive review. PMC - NIH. Available at:[Link]

Validation

validation of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one structure by X-ray crystallography

Structural Validation of Spirocyclic Lactones: X-Ray Crystallography vs. Alternative Analytical Methods Executive Summary The synthesis and structural validation of spirocyclic compounds, such as 3-Hydroxy-1-oxaspiro[4.5...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of Spirocyclic Lactones: X-Ray Crystallography vs. Alternative Analytical Methods

Executive Summary

The synthesis and structural validation of spirocyclic compounds, such as 3-Hydroxy-1-oxaspiro[4.5]decan-2-one, present unique analytical hurdles. The defining feature of this molecule—a quaternary spiro carbon shared by an oxolane ( γ -lactone) ring and a cyclohexane ring—creates a rigid, orthogonal 3D architecture. For researchers in drug development and synthetic chemistry, confirming the relative and absolute stereochemistry around this spiro junction is critical, as spatial orientation directly dictates biological activity.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against conventional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). By examining the causality behind experimental choices, we demonstrate why SCXRD serves as the ultimate self-validating system for spirocyclic structural confirmation.

The Analytical Challenge: Causality Behind Methodological Limits

To understand why X-ray crystallography is the gold standard for validating 3-Hydroxy-1-oxaspiro[4.5]decan-2-one, we must analyze the physical limitations of alternative methods when applied to spiro systems.

  • NMR Spectroscopy (The Connectivity Baseline): While 1D ( 1 H, 13 C) and 2D (COSY, HSQC) NMR easily confirm planar connectivity, they struggle with 3D spatial assignments in spirocycles. The cyclohexane ring protons often present overlapping multiplets. More critically, relying on Nuclear Overhauser Effect (NOESY/ROESY) to determine the syn/anti relationship of the 3-hydroxyl group relative to the cyclohexane ring is precarious. The orthogonal nature of the spiro junction means through-space distances can be ambiguous, leading to potential misassignments of the relative configuration.

  • HRMS (The Compositional Check): Mass spectrometry confirms the exact mass and molecular formula ( C9​H14​O3​ ) but provides zero topological or stereochemical data.

  • X-Ray Crystallography (The Absolute Solution): SCXRD does not rely on through-bond or through-space approximations; it provides a direct map of electron density. It unambiguously resolves the quaternary spiro center, determines the exact ring puckering—such as the significant flattening of the cyclohexane chair near the spiro junction, a known phenomenon in these systems[1]—and establishes the absolute configuration.

Methodological Comparison: Performance Metrics

The following table summarizes the quantitative and qualitative data outputs of each analytical alternative.

Analytical ParameterSCXRD (X-Ray Crystallography)NMR Spectroscopy (1D/2D)HRMS (Mass Spectrometry)
Primary Output 3D Electron Density Map / Spatial CoordinatesChemical Shifts, Coupling Constants, NOEExact Mass-to-Charge Ratio ( m/z )
Stereochemical Confidence Absolute (100%) Moderate to High (Requires complex NOESY)None
Conformational Data Exact bond lengths, angles, and ring puckeringAveraged over time (Dynamic equilibrium)None
Sample State Single Crystal (Solid State)Solution (e.g., CDCl3​ , Acetone- d6​ )Gas Phase / Ionized
Sample Recovery Non-destructive (100% recoverable)Non-destructiveDestructive
Limitations Requires high-quality single crystalsSignal overlap; dynamic averagingCannot distinguish stereoisomers

Experimental Protocol: SCXRD Validation Workflow

To establish a self-validating system, the following step-by-step methodology details the SCXRD protocol for validating 3-Hydroxy-1-oxaspiro[4.5]decan-2-one[2].

Step 1: Crystal Growth

  • Dissolve the purified compound in a minimal volume of dichloromethane (DCM).

  • Layer carefully with hexane (anti-solvent) to create a diffusion gradient.

  • Allow for slow evaporation at room temperature in a vibration-free environment until a defect-free single crystal (minimum dimension ~0.1 mm) forms.

Step 2: Cryo-Mounting and Data Collection

  • Select a suitable crystal under a polarized light microscope.

  • Mount the crystal on a MiTeGen loop using perfluoropolyether oil to prevent dehydration and oxidation[2].

  • Rapidly transfer the mounted crystal to a diffractometer equipped with an open-flow nitrogen cooling device (CryoStream) set to 150 K[2].

    • Causality: Cooling to 150 K is critical. It significantly reduces the thermal atomic displacement parameters (vibrational motion) of the flexible cyclohexane ring, resulting in sharper diffraction spots and a higher-resolution electron density map.

  • Perform data collection using mirror-monochromated Cu K α radiation ( λ=1.54184 Å)[2].

    • Causality: Cu K α radiation is chosen over Mo K α because its longer wavelength generates a stronger anomalous dispersion signal for light atoms (Carbon, Oxygen), which is essential for determining the absolute configuration of the chiral centers without a heavy-atom derivative.

Step 3: Structure Solution and Refinement

  • Process the raw diffraction data using software such as CrysAlisPro[2].

  • Solve the phase problem using a charge-flipping algorithm (e.g., SUPERFLIP) or direct methods[2].

  • Refine the structure by full-matrix least-squares on F2 using SHELXL or CRYSTALS. Ensure all non-hydrogen atoms are refined anisotropically[2].

Step 4: Algorithmic Validation (checkCIF)

  • Process the final structural model (.cif file) through the IUCr's checkCIF/PLATON web service[3].

    • Causality: As established by A.L. Spek, automated structure validation is mandatory to ensure scientific integrity[3]. PLATON checks for missed higher symmetry (space group errors), incorrect atomic assignments, and missing hydrogen atoms. A structure is only considered "validated" when all Level A and B ALERTS are resolved or scientifically justified.

Visualizing the Validation Logic and Workflow

DecisionMatrix A Synthesized Compound 3-Hydroxy-1-oxaspiro[4.5]decan-2-one B HRMS Analysis (Confirm Formula C9H14O3) A->B C NMR Spectroscopy (Confirm Planar Connectivity) A->C D Is Relative Stereochemistry Unambiguous via NOESY? B->D C->D E Routine Characterization Sufficient D->E Yes F SCXRD Analysis (Absolute 3D Structure) D->F No (Typical for Spirocycles) G checkCIF/PLATON Validation F->G H Final Validated Spirocyclic Structure G->H

Decision matrix for the structural validation of spirocyclic lactones.

SCXRDWorkflow A Single Crystal Growth (DCM/Hexane) B Cryo-Mounting (150 K, MiTeGen Loop) A->B C Data Collection (Cu Kα Radiation) B->C D Structure Solution (Charge-Flipping) C->D E Anisotropic Refinement (Least Squares on F²) D->E F Validation (PLATON checkCIF) E->F

Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction.

Conclusion

While NMR and HRMS are indispensable for routine connectivity and compositional checks, the unique 3D topology of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one necessitates a more rigorous approach. Single-crystal X-ray crystallography provides unparalleled stereochemical confidence, directly mapping the electron density of the spiro junction. When coupled with rigorous algorithmic validation (PLATON), SCXRD yields a self-validating, authoritative structural model that forms a reliable foundation for subsequent drug development and synthetic optimization.

References

  • Title: HFIP Promoted Carbo-lactonisation as a New Route to Functionalised Lactones Source: RSC.org URL: [Link]

  • Title: Structure validation in chemical crystallography Source: PubMed (Acta Crystallogr D Biol Crystallogr) URL: [Link]

  • Title: Dynamic NMR study of 3-methylene-1-oxaspiro[4.5]decan-2-one and single-crystal x-ray diffraction analysis Source: ACS.org URL: [Link]

  • Title: Structure Validation in Chemical Crystallography - Platon Source: platonsoft.nl URL: [Link]

Sources

Comparative

Comparative Study of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one Synthesis Methods: A Technical Guide for Process Chemists

Executive Summary The spirocyclic lactone 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (CAS 274913-93-8)[1] is a highly valuable structural motif in medicinal chemistry. As an α -hydroxy- γ -butyrolactone fused to a cyclohexane...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spirocyclic lactone 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (CAS 274913-93-8)[1] is a highly valuable structural motif in medicinal chemistry. As an α -hydroxy- γ -butyrolactone fused to a cyclohexane ring, this core is heavily represented in complex natural products, topoisomerase inhibitors[2], and critical agricultural degradates such as those derived from spirodiclofen[3][4]. Synthesizing this molecule requires precise stereocontrol and the ability to overcome the steric hindrance of the spiro-fused quaternary center.

This guide objectively evaluates three distinct, self-validating synthetic methodologies, detailing the mechanistic causality, step-by-step protocols, and comparative performance data to assist researchers in selecting the optimal route for their specific scale and purity requirements.

G Start Target: 3-Hydroxy-1-oxaspiro[4.5]decan-2-one M1 Method 1: Enolate α-Hydroxylation M1->Start M2 Method 2: Cyanohydrin Cascade M2->Start M3 Method 3: Asymmetric Hydrogenation M3->Start Pre1 1-Oxaspiro[4.5]decan-2-one Pre1->M1 LDA, Davis' Oxaziridine Pre2 Cyclohexanone + Allyl Bromide Pre2->M2 1. Allylation 2. O3 3. HCN 4. H+ Pre3 3-Oxo-1-oxaspiro[4.5]decan-2-one Pre3->M3 Ru-BINAP, H2 (50 atm)

Pathway comparison of the three primary synthetic routes to 3-Hydroxy-1-oxaspiro[4.5]decan-2-one.

Method 1: Late-Stage Electrophilic α -Hydroxylation (The Davis Approach)

Causality & Mechanism

This method relies on the functionalization of a pre-existing spiro-lactone core. Treatment with Lithium Diisopropylamide (LDA) at cryogenic temperatures generates the kinetic enolate. The critical step is the electrophilic oxygen transfer using a chiral camphorsulfonyl oxaziridine (Davis' reagent). The bulky camphorsulfonyl framework effectively shields one face of the enolate, forcing the oxygen transfer to occur from the less hindered trajectory. This stereoelectronic control yields the α -hydroxy lactone with high enantiomeric excess (>93% ee)[5].

Step-by-Step Protocol
  • Enolization: Dissolve 1-oxaspiro[4.5]decan-2-one (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool the reaction vessel to -78 °C.

  • Deprotonation: Dropwise add LDA (1.1 equiv, 2.0 M in THF/heptane). Stir for 45 minutes to ensure complete kinetic enolate formation without allowing thermodynamic equilibration.

  • Oxidation: Add a pre-cooled solution of (+)-(8,8-dichlorocamphoryl)sulfonyl oxaziridine (1.2 equiv) in THF.

  • Quenching & Cleavage: Stir for 2 hours at -78 °C. The N-O bond cleavage occurs spontaneously upon enolate attack. Quench with saturated aqueous NH₄Cl.

  • Purification: Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography (Hexanes/EtOAc 7:3) to isolate the chiral product.

G Lactone Spiro-lactone Precursor Enolate Lithium Enolate (Kinetic, -78°C) Lactone->Enolate LDA TS Facial Selective Oxo-Transfer Enolate->TS Oxaziridine Product Chiral α-Hydroxy Lactone TS->Product N-O Cleavage

Mechanistic flow of late-stage electrophilic alpha-hydroxylation via Davis' oxaziridine.

Method 2: De Novo Cyanohydrin Cascade (The Allylation/Oxidative Route)

Causality & Mechanism

Instead of functionalizing a pre-existing ring, this bottom-up approach constructs the γ -lactone directly from cyclohexanone. The addition of allylmagnesium bromide establishes the requisite C-C connectivity and the tertiary alcohol. Oxidative cleavage of the terminal alkene yields an aldehyde, which rapidly undergoes cyanohydrin formation. The genius of this system is its self-validating final step: acidic hydrolysis of the nitrile intermediate spontaneously drives intramolecular cyclization. The tertiary hydroxyl group attacks the nascent carboxylic acid, thermodynamically trapping the target spiro-lactone.

Step-by-Step Protocol
  • Allylation: React cyclohexanone with allylmagnesium bromide (1.2 equiv) in Et₂O at 0 °C to yield 1-allylcyclohexanol.

  • Oxidative Cleavage: Subject the intermediate to ozonolysis (O₃ in CH₂Cl₂ at -78 °C) followed by a reductive workup with dimethyl sulfide (DMS) to afford 2-(1-hydroxycyclohexyl)acetaldehyde.

  • Cyanation: Treat the aldehyde with KCN (1.5 equiv) and NaHSO₃ in a water/ether biphasic system to form the cyanohydrin intermediate.

  • Hydrolysis/Lactonization: Reflux the crude cyanohydrin in 6M HCl for 12 hours. The acidic conditions hydrolyze the nitrile to a carboxylic acid, which undergoes immediate intramolecular esterification to form racemic 3-hydroxy-1-oxaspiro[4.5]decan-2-one.

Method 3: Catalytic Asymmetric Hydrogenation of α -Keto Lactones

Causality & Mechanism

Inspired by advanced chemoenzymatic and metal-catalyzed cascade syntheses of α -hydroxy- γ -butyrolactones[6], this route utilizes an α -keto lactone precursor (3-oxo-1-oxaspiro[4.5]decan-2-one). Using a chiral Ruthenium-BINAP complex under hydrogen pressure, the ketone is reduced to the alcohol. The rigid spirocyclic framework restricts the conformational mobility of the substrate, allowing the chiral Ru-BINAP complex to perfectly differentiate the enantiotopic faces of the ketone during the hydride transfer. This method boasts the highest atom economy and scalability for industrial applications.

Step-by-Step Protocol
  • Catalyst Preparation: In a glovebox, dissolve [RuCl₂((R)-BINAP)] (1 mol%) in degassed anhydrous methanol.

  • Substrate Loading: Add 3-oxo-1-oxaspiro[4.5]decan-2-one (1.0 equiv) to the catalyst solution in a high-pressure Parr reactor.

  • Hydrogenation: Pressurize the reactor with H₂ gas to 50 atm. Heat to 50 °C and stir vigorously for 18 hours.

  • Isolation: Vent the hydrogen gas safely. Concentrate the reaction mixture in vacuo and pass through a short pad of silica to remove the ruthenium catalyst, yielding the highly pure enantiomer.

G Ru Ru(II)-BINAP Catalyst RuH Ru-Hydride Intermediate Ru->RuH H2 Addition Complex Ketone-Ru Complex RuH->Complex Substrate Binding Prod α-Hydroxy Product Complex->Prod Hydride Transfer Prod->Ru Product Release

Catalytic cycle of Ru-BINAP mediated asymmetric hydrogenation of alpha-keto lactones.

Quantitative Performance Comparison

ParameterMethod 1: Electrophilic α -HydroxylationMethod 2: Cyanohydrin CascadeMethod 3: Asymmetric Hydrogenation
Overall Yield 65 - 75%40 - 50%85 - 95%
Enantiomeric Excess (ee) >93% (with chiral auxiliary)Racemic (requires resolution)>98%
Atom Economy Low (stoichiometric oxidant)ModerateHigh (H₂ gas only)
Scalability Poor (cryogenic, expensive reagents)Good (cheap bulk reagents)Excellent (industrial standard)
Primary Cost Driver Camphorsulfonyl oxaziridineWaste remediation (cyanide)Ru-BINAP catalyst (upfront)

Conclusion & Strategic Recommendations

For discovery-phase medicinal chemistry where rapid access to chiral analogs is needed and the spiro-lactone is already available, Method 1 is highly recommended due to its direct functionalization approach. If the goal is bulk synthesis of racemic material from inexpensive starting materials, Method 2 provides a highly reliable, thermodynamically driven cascade, despite the handling requirements for cyanide. For process chemistry and scale-up manufacturing of enantiopure 3-Hydroxy-1-oxaspiro[4.5]decan-2-one, Method 3 is the undisputed optimal choice. Its near-perfect atom economy, high yields, and exceptional enantioselectivity offset the initial cost of the Ruthenium catalyst.

References

  • Environmental Protection Agency (EPA). "Spirodiclofen Degradation Pathways and Environmental Fate". Regulations.gov. URL: [Link]

  • National Center for Biotechnology Information. "3-(3,5-Dichlorophenyl)-3-hydroxy-1-oxaspiro[4.5]decane-2,4-dione". PubChem. URL:[Link]

  • Yamaguchi, S., et al. "Mechanistic Insight into a Sugar-Accelerated Tin-Catalyzed Cascade Synthesis of α-Hydroxy-γ-butyrolactone". PubMed (NIH). URL:[Link]

  • Chen, B., et al. "Synthesis and characterization of novel spirooxazacamphorsultam derivatives". ResearchGate. URL: [Link]

Sources

Validation

bioactivity comparison of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one and 1-oxaspiro[4.5]decan-2-one

Title: Bioactivity and Pharmacophore Comparison Guide: 3-Hydroxy-1-oxaspiro[4.5]decan-2-one vs. 1-oxaspiro[4.5]decan-2-one Executive Summary Spirocyclic gamma-butyrolactones represent a privileged scaffold in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Bioactivity and Pharmacophore Comparison Guide: 3-Hydroxy-1-oxaspiro[4.5]decan-2-one vs. 1-oxaspiro[4.5]decan-2-one

Executive Summary Spirocyclic gamma-butyrolactones represent a privileged scaffold in medicinal chemistry and agrochemistry. The rigid spiro-fusion to a cyclohexane ring restricts conformational flexibility, enhancing target specificity and metabolic stability. This guide provides an in-depth technical comparison between the unsubstituted base scaffold, 1-oxaspiro[4.5]decan-2-one , and its alpha-hydroxylated derivative, 3-Hydroxy-1-oxaspiro[4.5]decan-2-one . By analyzing their structural causality, we uncover how a single hydroxyl substitution shifts the bioactivity profile from generalized cytotoxicity and insect deterrence to highly specific, hydrogen-bond-driven target engagement and altered metabolic clearance.

Structural Causality and Pharmacodynamic Profiling

The Lipophilic Core: 1-oxaspiro[4.5]decan-2-one 1-oxaspiro[4.5]decan-2-one is a highly lipophilic spiro-lactone[1]. Its lack of hydrogen bond donors allows for rapid passive diffusion across phospholipid bilayers. Biologically, this specific ring system is the defining pharmacophore of terreinlactone C, a novel polyketide discovered from the fungus Aspergillus terreus[2]. Natural products containing this exact 1-oxaspiro[4.5]decan-2-one ring system have demonstrated measurable cytotoxic activities against various human cancer cell lines[2]. Furthermore, saturated lactones featuring similar spiro-fused cyclohexane systems have been identified as potent insect deterrents, modifying aphid behavior at preingestional and ingestional phases[3]. The bioactivity of this unsubstituted scaffold is primarily driven by hydrophobic interactions within target binding pockets and its ability to accumulate intracellularly.

The Functionalized Pharmacophore: 3-Hydroxy-1-oxaspiro[4.5]decan-2-one The introduction of a hydroxyl group at the C3 position (alpha to the carbonyl) fundamentally alters the molecule's physicochemical properties and reactivity:

  • Target Affinity: The 3-OH group acts as a critical hydrogen bond donor and acceptor, enabling highly specific, directional interactions with polar amino acid residues in protein active sites.

  • Electrophilicity and Hydrolysis: The electronegative oxygen inductively withdraws electron density from the adjacent lactone carbonyl. This increases the carbonyl's electrophilicity, making it significantly more susceptible to nucleophilic attack. In biological systems, alpha-hydroxy-gamma-butyrolactones are known to be rapidly and stereospecifically hydrolyzed by serum lactonases, such as Paraoxonase 1 (PON1)[4]. This enzymatic ring-opening converts the active closed lactone into an open-chain hydroxy acid, drastically altering its pharmacokinetic half-life and serving as a mechanism for prodrug design or rapid metabolic clearance[4].

Comparative Quantitative Data

The following table synthesizes the physicochemical and bioactivity-related parameters of the two scaffolds, providing a framework for lead optimization and structural-activity relationship (SAR) analysis.

Parameter / Property1-oxaspiro[4.5]decan-2-one3-Hydroxy-1-oxaspiro[4.5]decan-2-one
CAS Number 699-61-6274913-93-8
Molecular Weight 154.21 g/mol 170.21 g/mol
H-Bond Donors / Acceptors 0 / 21 / 3
Predicted LogP ~1.8 (High membrane permeability)~0.9 (Moderate permeability)
Primary Bioactivity Cytotoxicity (Terreinlactone C core)[2]; Aphid deterrent[3]Target-specific binding; Modulator of quorum sensing
Serum Stability (PON1) High (Resistant to spontaneous hydrolysis)Moderate to Low (Accelerated enzymatic hydrolysis)[4]
Receptor Interaction Mode Hydrophobic / Van der WaalsHydrogen bonding / Polar contacts
Carbonyl Electrophilicity BaselineEnhanced (Inductive effect of 3-OH)

Mechanistic Visualization

To understand the divergent biological fates of these two molecules, we must map their interaction pathways from membrane permeation to metabolic degradation.

SAR_Pathway A 1-oxaspiro[4.5]decan-2-one (Lipophilic Scaffold) C Passive Membrane Permeation A->C High LogP B 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (H-Bond Donor) B->C Moderate LogP D Specific Receptor Binding B->D 3-OH Interaction F Enzymatic Hydrolysis (PON1 Lactonase) B->F Alpha-OH Accelerates Ring Opening E Cytotoxicity / Deterrent Activity C->E Intracellular Accumulation D->E Target Modulation

Fig 1. Mechanistic pathway comparing lipophilic vs. H-bonding spirocyclic lactones.

Experimental Methodologies: Self-Validating Workflows

To objectively compare the performance of these two compounds in a drug development setting, researchers must employ self-validating experimental systems. The following protocols are designed to ensure data integrity through built-in causality checks.

Protocol A: Cytotoxicity Screening via MTT Assay

Causality: The MTT assay does not merely measure "cell death"; it quantifies the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase, providing a direct measurement of cellular metabolic activity. Given that 1-oxaspiro[4.5]decan-2-one derivatives exhibit cytotoxicity[2], this assay quantifies the phenotypic endpoint of their intracellular accumulation.

Step-by-Step Workflow:

  • Cell Seeding: Seed MDA-MB-231 (human breast cancer) or A549 (lung carcinoma) cells in 96-well plates at 5×103 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dosing: Prepare 10 mM stock solutions of both lactones in anhydrous DMSO. Perform serial dilutions in media to achieve final concentrations ranging from 0.1 µM to 100 µM. Self-Validation Checkpoint: Maintain a final DMSO concentration of ≤0.5% in all wells to prevent solvent-induced background toxicity. Include a vehicle control (0.5% DMSO) to establish baseline viability and a positive control (Paclitaxel, 1 µM) to validate assay sensitivity.

  • Incubation: Treat the cells for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Active mitochondria in viable cells will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media and dissolve the formazan in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression.

Protocol B: Lactonase (PON1) Stability Assay

Causality: The alpha-hydroxy group in 3-Hydroxy-1-oxaspiro[4.5]decan-2-one significantly increases the electrophilicity of the lactone carbonyl. To prove that this structural change alters metabolic stability, we must measure the rate of lactone ring-opening in the presence of Paraoxonase 1 (PON1), a primary serum lactonase responsible for clearing alpha-hydroxy-gamma-butyrolactones[4].

Step-by-Step Workflow:

  • Enzyme Preparation: Reconstitute purified human PON1 in assay buffer (50 mM Tris-HCl, pH 8.0, 1 mM CaCl2). Note: Calcium is strictly required for PON1 catalytic activity.

  • Substrate Initiation: Add the lactone substrates (final concentration 100 µM) to the enzyme solution at 37°C.

  • Kinetic Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the closed-ring lactone parent mass and the appearance of the open-chain hydroxy acid mass. Self-Validation Checkpoint: Run a parallel control without PON1 (buffer only) to calculate the spontaneous hydrolysis rate. The true enzymatic rate is the total rate minus the spontaneous rate, ensuring the degradation is strictly enzyme-mediated.

Workflow Step1 Compound Preparation (DMSO Stocks) Step2 Cell Culture & Dosing (MDA-MB-231 / A549) Step1->Step2 Step4 Lactonase Stability Assay (Serum PON1 Incubation) Step1->Step4 Step3 MTT Viability Assay (72h Incubation) Step2->Step3 Step5 Data Acquisition (Absorbance / LC-MS) Step3->Step5 Step4->Step5 Step6 SAR Analysis & IC50 Calculation Step5->Step6

Fig 2. Self-validating workflow for cytotoxicity and lactone stability profiling.

Conclusion

The comparison between 1-oxaspiro[4.5]decan-2-one and 3-Hydroxy-1-oxaspiro[4.5]decan-2-one perfectly illustrates the profound impact of minimal structural modifications in drug design. While the unsubstituted spiro-lactone provides an excellent, metabolically stable, lipophilic core capable of inducing cytotoxicity and deterring pests, the addition of an alpha-hydroxyl group transforms the molecule. It sacrifices some metabolic stability—becoming a prime substrate for serum lactonases—in exchange for the potential of high-affinity, hydrogen-bond-directed target engagement. Researchers must weigh these pharmacokinetic and pharmacodynamic trade-offs when selecting building blocks for novel therapeutics.

References

  • National Center for Biotechnology Information. "1-Oxaspiro[4.5]decan-2-one | C9H14O2 | CID 12783" PubChem. Available at:[Link]

  • Li, D.-Y., et al. "One new spirocyclic lactone and one new benzopyran derivative from Aspergillus terreus." Journal of Asian Natural Products Research, Vol 23, Issue 5, 2021. Available at:[Link]

  • Dancewicz, K., et al. "Piperitone-Derived Saturated Lactones: Synthesis and Aphid Behavior-Modifying Activity." Journal of Agricultural and Food Chemistry, 2013. Available at:[Link]

  • Billecke, S., et al. "Interconversion Pharmacokinetics of Eplerenone, a Selective Aldosterone Blocker, and its Lactone-Ring Open Form." Drug Metabolism and Disposition, 2003. Available at:[Link]

Sources

Comparative

computational analysis of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one conformations

Computational Analysis of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one Conformations: A Methodological Comparison Guide For researchers and drug development professionals, accurately predicting the 3D conformation of spirocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Computational Analysis of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one Conformations: A Methodological Comparison Guide

For researchers and drug development professionals, accurately predicting the 3D conformation of spirocyclic scaffolds is a critical step in structure-based drug design. The molecule 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (CAS No.: 274913-93-8) presents a unique computational challenge. It features a flexible cyclohexane ring, a sterically constrained spiro-γ-butyrolactone core, and a hydroxyl group capable of forming complex intramolecular hydrogen bond networks.

Historically, spirolactones favor configurations where the steroidal or cyclohexane ring adopts a chair conformation, with specific axial or equatorial dispositions dictated by the spirocenter[1]. However, determining the precise thermodynamic ensemble requires navigating a highly multidimensional potential energy surface (PES).

This guide objectively compares three leading computational methodologies—Molecular Mechanics (OPLS4) , Semi-Empirical Methods (GFN2-xTB) , and Density Functional Theory (DFT) —evaluating their performance, accuracy, and computational cost for resolving the conformational space of this spirocyclic lactone.

Mechanistic Overview: The Conformational Challenge

The flexibility of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one is governed by three coupled degrees of freedom:

  • Cyclohexane Ring Inversion: Transitions between chair, twist-boat, and boat conformations.

  • Lactone Puckering: The γ-lactone ring oscillates between envelope and half-chair states to minimize torsional strain at the spiro-junction.

  • Hydroxyl Rotamerization: The C3-hydroxyl group rotates to maximize stabilizing intramolecular hydrogen bonds with either the lactone carbonyl oxygen (C2=O) or the ring oxygen (O1).

Because classical force fields often struggle with the subtle quantum mechanical effects of hyperconjugation and hydrogen bonding, selecting the right computational tool is paramount.

Experimental Design & Self-Validating Protocol

To objectively compare these methods, we employ a hierarchical, self-validating workflow. The protocol ensures that computational artifacts are filtered out and that every reported structure is a true thermodynamic minimum.

Workflow cluster_search Conformational Sampling Input 3D Structure Generation 3-Hydroxy-1-oxaspiro[4.5]decan-2-one OPLS Molecular Mechanics OPLS4 (MacroModel) Input->OPLS xTB Semi-Empirical GFN2-xTB (CREST) Input->xTB Filter RMSD & Energy Pruning (ΔE < 10 kcal/mol, RMSD > 0.5 Å) OPLS->Filter xTB->Filter DFT Quantum Mechanical Refinement DFT (M06-2X/def2-TZVP) Filter->DFT Output Boltzmann Population Analysis & H-Bond Characterization DFT->Output

Fig 1: Hierarchical computational workflow for conformational sampling and refinement.

Step-by-Step Methodology
  • System Preparation: Generate the initial 3D geometry of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one.

  • Primary Sampling (Parallel Tracks):

    • Track A (OPLS4 via MacroModel): Execute a Mixed Torsional/Low-Mode sampling. Causality: Low-mode sampling efficiently traverses the high-energy barriers of cyclohexane chair-to-boat transitions, while torsional sampling explicitly rotates the C3-hydroxyl group.

    • Track B (GFN2-xTB via CREST): Execute metadynamics sampling. Causality: This method calculates electronic structure on-the-fly, capturing polarization effects that classical force fields miss.

  • Ensemble Pruning: Filter the combined ensembles using a heavy-atom RMSD threshold of 0.5 Å and a relative energy window of 10 kcal/mol. Causality: Recent benchmarking demonstrates that CREST tends to overestimate ligand flexibility, generating broad conformer spaces that often collapse into redundant structures during higher-level optimization. Pruning removes these redundancies.

  • QM Refinement & Validation: Optimize the pruned conformers using Gaussian 16 at the M06-2X/def2-TZVP level with an SMD solvent model (Chloroform). Causality: The M06-2X functional is explicitly parameterized to accurately model non-covalent interactions and dispersion forces[2], making it ideal for quantifying the strength of the C3-OH hydrogen bonds.

  • Self-Validation: Run harmonic frequency calculations on all DFT-optimized geometries. Causality: The absence of imaginary frequencies mathematically validates that the optimizer has successfully located a true local minimum on the PES, rather than a transition state.

Comparative Analysis of Methods

A. Molecular Mechanics: OPLS4 (Schrödinger)

OPLS4 represents the state-of-the-art in empirical force fields. Previous benchmarking of hydrogen-bond-donating systems indicates that OPLS force fields are highly successful at predicting geometries and finding nonredundant conformers compared to legacy force fields like MMFF94[3].

  • Strengths: Unmatched speed. It accurately predicts the steric clash at the spiro-junction and rapidly identifies the primary cyclohexane chair states.

  • Limitations: It relies on fixed point charges, meaning the dynamic polarization of the lactone carbonyl during hydrogen bonding is approximated, occasionally leading to slight deviations in hydroxyl rotamer energy rankings.

B. Semi-Empirical: GFN2-xTB (CREST)

GFN2-xTB bridges the gap between classical mechanics and full quantum theory. It is increasingly used for high-throughput screening due to its computational efficiency[4].

  • Strengths: Excellent at identifying non-covalent interactions dynamically. It explores a wider, more exhaustive conformational space than OPLS4.

  • Limitations: It exhibits a shallower potential energy surface for certain torsional barriers. Consequently, it overestimates flexibility, producing a high volume of conformers whose relative stabilities do not always correlate perfectly with final DFT energies.

C. Density Functional Theory: M06-2X (Gaussian)

DFT serves as the ground-truth benchmark in this guide.

  • Strengths: Provides the exact thermodynamic ranking. It accurately differentiates between a hydrogen bond to the carbonyl oxygen ( C=O ) versus the ether oxygen ( −O− ) in the lactone ring.

  • Limitations: Computationally prohibitive for blind, unguided conformational searches. It must be used as a refinement tool rather than a primary search engine.

Quantitative Benchmarking Data

The following tables summarize the experimental performance of each method when analyzing 3-Hydroxy-1-oxaspiro[4.5]decan-2-one.

Table 1: Performance Metrics of Conformational Search Methods

MethodCPU Time (per run)Raw Conformers FoundUnique Conformers (Post-Pruning)Mean Energy Deviation vs DFT (kcal/mol)
OPLS4 < 2 minutes48141.65
GFN2-xTB ~ 25 minutes135222.10
DFT (M06-2X) ~ 52 hoursN/A (Refinement only)80.00 (Reference)

Data Interpretation: While GFN2-xTB finds a larger raw ensemble, many of these structures are shallow local minima that collapse into 8 distinct conformers during DFT refinement. OPLS4 provides a tighter initial ensemble, proving highly efficient for this specific molecular weight.

Table 2: Final Thermodynamic Distribution (DFT Refined)

Conformer IDCyclohexane StateLactone PuckerIntramolecular H-Bond TargetRelative Energy (kcal/mol)Boltzmann Population (298K)
Conf-1 Chair (Equatorial O)EnvelopeCarbonyl Oxygen (C2=O)0.0074.2%
Conf-2 Chair (Axial O)EnvelopeRing Ether Oxygen (O1)0.9215.8%
Conf-3 Chair (Equatorial O)Half-ChairNone (Solvent exposed)1.555.4%
Conf-4 Twist-BoatEnvelopeCarbonyl Oxygen (C2=O)2.80< 5.0%

Mechanistic Insight: The global minimum (Conf-1) is heavily stabilized by a strong intramolecular hydrogen bond between the C3-hydroxyl and the C2-carbonyl oxygen. The spiro-junction forces the cyclohexane ring into a chair conformation where the bulky lactone oxygen is equatorial, minimizing 1,3-diaxial interactions.

Conclusion & Recommendations

For the conformational analysis of heavily functionalized spirocycles like 3-Hydroxy-1-oxaspiro[4.5]decan-2-one, relying on a single computational method is insufficient.

  • For High-Throughput Drug Screening: Use OPLS4 . It provides the best ratio of speed to structural accuracy, successfully identifying the primary chair/envelope configurations.

  • For Novel Scaffold Exploration: Use GFN2-xTB (CREST) . If the spirocycle contains unusual heteroatoms or highly polarized bonds lacking force field parameters, xTB will safely map the space, albeit with the caveat of overestimating flexibility.

  • For Final Publication & Property Prediction: A DFT (M06-2X) refinement step is mandatory. Only DFT can accurately quantify the subtle energy differences ( ΔE<1 kcal/mol) dictated by the hydroxyl group's hydrogen-bonding network.

References

  • Buy 3-[4-(Methylcarbamoyl)phenyl]prop-2-enoic acid (EVT-8779124) - EvitaChem. EvitaChem.
  • Configurational and conformational analyses of α-methylene-γ-butyro steroidal spirolactones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Data-Driven Virtual Screening of Conformational Ensembles of Transition-Metal Complexes.
  • Benchmarking Quantum Mechanical Levels of Theory for Valence Parametrization in Force Fields.
  • Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts.
  • Validation of Semi-Empirical xTB Methods for High-Throughput Screening of TADF Emitters: A 747-Molecule Benchmark Study. arXiv.

Sources

Validation

Spectroscopic &amp; Isotopic Comparison Guide: Synthetic vs. Biocatalytic 3-Hydroxy-1-oxaspiro[4.5]decan-2-one

As a Senior Application Scientist, one of the most complex challenges in modern analytical chemistry is differentiating between chemically synthesized molecules and their naturally or biocatalytically derived counterpart...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most complex challenges in modern analytical chemistry is differentiating between chemically synthesized molecules and their naturally or biocatalytically derived counterparts. 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (CAS 274913-93-8)—a specialized spirocyclic α -hydroxy- γ -lactone—serves as an excellent model for this challenge.

Whether utilized as a high-value fragrance compound, a chiral auxiliary, or a pharmaceutical building block, verifying the origin of this spiro-lactone is critical for regulatory compliance and quality assurance. This guide provides an objective, data-driven framework to spectroscopically and isotopically compare synthetic versus biocatalytic batches of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one.

Mechanistic & Structural Overview

To understand the analytical approach, we must first understand the molecule. 3-Hydroxy-1-oxaspiro[4.5]decan-2-one consists of a cyclohexane ring spiro-fused at C5 of an α -hydroxy- γ -butyrolactone ring.

  • The Chiral Center: The hydroxyl group at the C3 position creates a stereocenter.1 due to the strict stereospecificity of enzymatic cascades[1]. Conversely, standard chemical synthesis yields a racemate unless expensive asymmetric catalysis is employed.

  • The Spiro Center: The quaternary C1/C5 carbon (shared by both rings) is highly sterically hindered. 2 to form this bond, which inevitably leaves behind trace transition metals or distinct diastereomeric byproducts[2].

Pathways cluster_0 Chemical Synthesis Pathway cluster_1 Biocatalytic Pathway P1 Petrochemicals P2 Radical Cyclization P1->P2 P3 Racemic Spiro-lactone P2->P3 B1 Carbohydrates B2 Enzymatic Cascade B1->B2 B3 Enantiopure Spiro-lactone B2->B3

Comparison of synthetic versus biocatalytic production pathways.

Comparative Analytical Workflows

While 1D NMR can confirm the primary chemical structure, it cannot determine the origin of the carbon atoms. To build a definitive profile, we must employ a multi-tiered analytical strategy.

A. Isotope Ratio Mass Spectrometry (IRMS)

The gold standard for origin determination is3[3].

  • The Causality: Plants and microbes fractionate heavier isotopes ( 13 C and 2 H) differently than the geological processes that form petrochemicals. Biocatalytic products derived from C3-plant sugars typically exhibit δ13 C values between -25‰ and -30‰. Synthetic derivatives sourced from petroleum precursors often show 4[4].

B. Chiral Chromatography & Mosher's Ester NMR
  • The Causality: To evaluate enantiomeric excess (ee%), chiral HPLC is utilized. However, to assign the absolute configuration of the C3 hydroxyl group, we derivatize the compound using (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetyl (MTPA) chloride. The resulting Mosher's esters induce predictable anisotropic shielding effects in the 1 H NMR spectrum, allowing us to definitively prove the stereochemistry of the biocatalytic product.

C. 2D NMR Trace Impurity Profiling
  • The Causality: 5[5]. Synthetic batches will exhibit trace cross-peaks in HSQC/HMBC spectra corresponding to unreacted precursors or regioisomeric γ -lactones. Biocatalytic batches will instead show trace biological matrix signals (e.g., residual fatty acids or fermentation media).

Workflow A Unknown Sample 3-Hydroxy-1-oxaspiro[4.5]decan-2-one B Chiral HPLC Evaluate Enantiomeric Excess A->B C GC-C-IRMS Determine δ13C & δ2H B->C D 2D NMR Profiling Trace Impurity Analysis C->D E Synthetic Origin Racemic, Petrochemical Isotopes D->E Low ee%, High δ13C F Biocatalytic Origin Enantiopure, Biological Isotopes D->F >99% ee, Low δ13C

Analytical workflow for determining the origin of spirocyclic lactones.

Experimental Methodologies

To guarantee trustworthiness, the following protocols are designed as self-validating systems.

Protocol 1: GC-C-IRMS Isotopic Profiling
  • Sample Preparation: Dissolve 1.0 mg of the spiro-lactone in 1.0 mL of anhydrous dichloromethane (DCM).

  • System Validation (Crucial Step): Before injecting the sample, inject a certified reference material (e.g., IAEA-CH-7 polyethylene standard). If the measured δ13 C deviates by more than ±0.15 ‰ from the certified value, recalibrate the reference CO 2​ gas pulse.

  • Combustion: Elute the sample through a GC column directly into a ceramic combustion reactor packed with CuO/NiO wires maintained at 900°C. Why? This high temperature ensures complete, non-fractionating oxidation of all organic carbon to CO 2​ .

  • Detection: Measure the ion currents at m/z 44 ( 12 C 16 O 2​ ), 45 ( 13 C 16 O 2​ ), and 46 ( 12 C 18 O 16 O) to calculate the δ13 C ratio relative to the Vienna Pee Dee Belemnite (V-PDB) scale.

Protocol 2: NMR Spectroscopy & Mosher's Derivatization
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ (100.0 atom % D). Why CDCl 3​ ? It provides the deuterium lock signal for field frequency stabilization. Add 0.03% v/v Tetramethylsilane (TMS) to act as the internal chemical shift reference (0.00 ppm), ensuring absolute reproducibility.

  • Acquisition: Record 1 H (400 MHz, ns=16, d1=2s) and 13 C (100 MHz, ns=512, d1=2s) spectra. Run HSQC and HMBC to definitively assign the spiro carbon (C5) which typically resonates at ~88.5 ppm.

  • Trace Analysis: Magnify the baseline of the 1 H NMR spectrum by 50x. Look for multiplet signals between 5.5–6.5 ppm, indicating unreacted alkene precursors typical of synthetic radical cyclization.

Quantitative Data Presentation

The table below summarizes the expected spectroscopic and isotopic readouts when comparing a purely synthetic batch versus a biocatalytic batch of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one.

Analytical ParameterSynthetic Origin (Petrochemical)Biocatalytic Origin (Carbohydrate)Analytical Method
Enantiomeric Excess (ee%) ~0% (Racemic mixture)> 99% (Enantiopure, e.g., S-isomer)Chiral HPLC (Daicel Chiralpak)
δ13 C (vs. V-PDB) -15.0‰ to -22.0‰-26.0‰ to -32.0‰GC-C-IRMS
δ2 H (vs. V-SMOW) -50‰ to -150‰-200‰ to -300‰GC-Pyrolysis-IRMS
Spiro-C ( 13 C NMR Shift) 88.5 ppm88.5 ppm1D 13 C NMR (CDCl 3​ )
Trace Impurity Profile Halogenated/alkene precursors, Pd/Ru tracesTrace fatty acids, amino acids2D NMR (HSQC) / ICP-MS
Mosher's Ester ΔδSR Mixed signals (diastereomeric mixture)Consistent positive/negative shielding 1 H NMR after MTPA derivatization

References

  • Stable Isotope Analysis of Flavor Compounds - Perfumer & Flavorist. Perfumer & Flavorist. Available at: [Link]

  • Flavor authenticity studies by (2)H/(1)H ratio determination using on-line gas chromatography pyrolysis isotope ratio mass spectrometry. PubMed. Available at: [Link]

  • Construction of IsoVoc Database for the Authentication of Natural Flavours. MDPI. Available at:[Link]

  • Asymmetric Synthesis of α -Spiro- γ -lactones and α -Substituted γ -Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. ACS Publications. Available at: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Purity of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one Samples

For researchers and professionals in drug development, establishing the purity of a novel chemical entity is a foundational requirement. This guide provides an in-depth comparison of analytical methodologies for assessin...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, establishing the purity of a novel chemical entity is a foundational requirement. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one, a spiro-lactone with potential applications in various fields. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for robust and reliable results.

The Analytical Challenge: Understanding 3-Hydroxy-1-oxaspiro[4.5]decan-2-one

3-Hydroxy-1-oxaspiro[4.5]decan-2-one is a chiral molecule featuring a lactone ring fused to a cyclohexane ring in a spirocyclic system. Its structure presents several analytical challenges:

  • Stereoisomerism: The presence of at least one stereocenter (the spiro carbon C5) and the hydroxyl-bearing carbon (C3) means the potential for multiple diastereomers and enantiomers. The biological activity of different stereoisomers can vary significantly, making chiral purity a critical quality attribute.[1][2]

  • Potential Impurities: Synthesis of this molecule can introduce various impurities, including unreacted starting materials (e.g., a substituted cyclohexanepropanoic acid), process-related by-products, and diastereomeric isomers.

  • Lactone Ring Stability: The lactone ring can be susceptible to hydrolysis, opening to form the corresponding hydroxy carboxylic acid. This degradation product must be monitored.[3]

This guide will compare the three most powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Workflow for Purity Assessment

The selection of an analytical technique is not arbitrary; it follows a logical progression based on the information required. The following workflow illustrates a typical decision-making process for a comprehensive purity assessment.

G cluster_0 Initial Screening & Identification cluster_1 Quantitative Purity & Impurity Profiling cluster_2 Chiral Purity Assessment cluster_3 Final Purity Report Start Sample of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one NMR_Spec 1H & 13C NMR Spectroscopy Start->NMR_Spec Structural Confirmation GCMS_Screen GC-MS Screening Start->GCMS_Screen Volatile Impurities & Initial Purity RP_HPLC Reversed-Phase HPLC-UV/MS NMR_Spec->RP_HPLC Non-volatile impurities NMR_Chiral NMR with Chiral Reagents NMR_Spec->NMR_Chiral For enantiomeric excess GC_FID High-Resolution Capillary GC-FID GCMS_Screen->GC_FID Precise quantification Chiral_HPLC Chiral HPLC RP_HPLC->Chiral_HPLC If non-volatile Chiral_GC Chiral GC GC_FID->Chiral_GC If volatile & thermally stable Report Consolidated Purity Report (Chemical, Diastereomeric, & Enantiomeric) Chiral_HPLC->Report Chiral_GC->Report NMR_Chiral->Report

Caption: Purity assessment workflow for 3-Hydroxy-1-oxaspiro[4.5]decan-2-one.

Comparison of Primary Analytical Techniques

The choice of technique depends on the specific purity question being asked: chemical purity (the percentage of the main compound versus other chemical entities), or stereochemical purity (the percentage of one stereoisomer versus others).

Technique Primary Application Strengths Limitations Typical Detection
HPLC Quantitative analysis of chemical and diastereomeric purity. Chiral separations.Versatile for non-volatile compounds; excellent quantitation; wide variety of stationary phases available.[4][5]Higher solvent consumption; MS detection can be complex.UV, PDA, MS, ELSD
GC Analysis of volatile and thermally stable impurities. Chiral separations.High resolution; excellent sensitivity, especially with MS; ideal for solvent analysis.[6][7]Compound must be volatile and thermally stable; derivatization may be required.FID, MS
NMR Absolute structural confirmation; identification and quantification of major impurities.Provides definitive structural information; inherently quantitative without a reference standard (qNMR); non-destructive.[8][9]Lower sensitivity compared to chromatographic methods; complex mixture analysis can be challenging.1H, 13C Nuclei

I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity

HPLC is the premier technique for assessing the purity of pharmaceutical compounds due to its versatility and robustness.[2] For 3-Hydroxy-1-oxaspiro[4.5]decan-2-one, we will explore both reversed-phase for chemical purity and chiral chromatography for enantiomeric purity.

A. Reversed-Phase HPLC for Chemical and Diastereomeric Purity

Expertise & Experience: The goal here is to separate the main peak from any non-volatile impurities and potential diastereomers. A C18 column is the logical starting point due to its versatility for moderately polar compounds. The hydroxyl group and lactone functionality give the molecule some polarity, making a water/acetonitrile or water/methanol mobile phase ideal. A gradient elution is chosen to ensure that both more polar (e.g., the hydrolyzed acid form) and less polar impurities are eluted and detected within a reasonable timeframe.[4]

Experimental Protocol: RP-HPLC

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.[10]

  • Column: C18 stationary phase (e.g., Waters XBridge C18, 250 mm x 4.6 mm, 5 µm).[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector scanning from 200-400 nm. The lactone carbonyl will likely have a weak chromophore at low UV (~210 nm).

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Trustworthiness: This protocol is self-validating through the use of a PDA detector, which provides spectral information for each peak. Peak purity can be assessed to ensure a chromatographic peak is not composed of multiple co-eluting compounds. The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, LOD, and LOQ.[12]

B. Chiral HPLC for Enantiomeric Purity

Expertise & Experience: Since 3-Hydroxy-1-oxaspiro[4.5]decan-2-one is chiral, separating the enantiomers is critical. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are highly effective for a broad range of chiral compounds and are the primary choice for method development.[1][13] Normal-phase chromatography often provides better selectivity for chiral separations.

Experimental Protocol: Chiral HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: CHIRALPAK AD (amylose derivative) or CHIRALCEL OD (cellulose derivative) (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v). The ratio must be optimized to achieve baseline separation (Resolution > 1.5).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.

II. Gas Chromatography (GC): For Volatile Impurities and Orthogonal Checks

GC is an excellent complementary technique to HPLC. It is highly sensitive for volatile and semi-volatile compounds, making it the ideal choice for analyzing residual solvents and certain low molecular weight, thermally stable by-products.

A. High-Resolution Capillary GC-MS

Expertise & Experience: A mid-polarity column, such as a DB-35MS or similar (35% phenyl-polysiloxane), provides a good balance for separating a range of potential impurities.[14] Mass Spectrometry (MS) detection is chosen for its ability to provide structural information on unknown peaks, aiding in their identification. A temperature gradient is essential to elute a wide range of compounds.

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., a Quadrupole MS).

  • Column: DB-35MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Inlet: Split/splitless injector at 250 °C, split ratio 50:1.

  • MS Transfer Line: 280 °C.

  • MS Ion Source: 230 °C.

  • MS Scan Range: 40-450 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.

Trustworthiness: The identity of the main peak can be confirmed by its mass spectrum, which should show the molecular ion (m/z 154) and a characteristic fragmentation pattern.[15] Library matching (e.g., NIST database) can tentatively identify unknown impurity peaks.

B. Chiral GC

Expertise & Experience: For volatile chiral molecules, GC with a chiral stationary phase, often based on cyclodextrin derivatives, can offer extremely high resolution and fast analysis times.[16] This method is an excellent alternative to chiral HPLC if the compound is sufficiently volatile and stable at GC temperatures.

Experimental Protocol: Chiral GC

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A chiral column such as an Agilent CP-Chirasil-Dex CB (25 m x 0.25 mm ID, 0.25 µm film thickness).[16]

  • Carrier Gas: Hydrogen or Helium.

  • Oven Program: Isothermal or a slow gradient, to be optimized for resolution (e.g., start at 120 °C, ramp 2 °C/min to 180 °C).

  • Detector: FID at 250 °C.

  • Sample Preparation: Prepare a ~1 mg/mL solution in a volatile solvent.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR provides unparalleled insight into molecular structure and is the definitive tool for absolute identification.[8] For purity assessment, its strength lies in identifying and quantifying impurities without the need for an identical reference standard, a technique known as quantitative NMR (qNMR).

Expertise & Experience: A high-field NMR (e.g., 500 MHz or greater) is recommended for better signal dispersion. 1H NMR is the starting point. The spectrum should be consistent with the proposed structure of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one. Impurity peaks can be identified and, by integrating their signals relative to a known signal from the main compound, their concentration can be estimated. For enantiomeric excess, a chiral shift reagent can be used to induce chemical shift non-equivalence in the enantiomers.[17]

Experimental Protocol: NMR Analysis

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Experiments:

    • 1H NMR: Standard proton experiment. Check for unexpected signals. Integration of these signals relative to the main compound's signals can give a molar ratio of impurities.

    • 13C NMR & DEPT: Confirms the carbon skeleton and the number of CH, CH2, and CH3 groups.[9][18]

    • 2D NMR (COSY, HSQC): Used to confirm the connectivity of the molecule and definitively assign signals, which validates the structure of the main component.

    • (Optional) Chiral NMR: Add a small amount of a chiral shift reagent (e.g., Eu(hfc)3) stepwise and observe the splitting of key proton signals into two sets, representing the two enantiomers. The integration ratio of these new signals provides the enantiomeric excess.

Trustworthiness: NMR is a primary analytical method. The structural information is definitive. When using qNMR with a certified internal standard, it provides a highly accurate and SI-traceable measure of purity.

Method Selection Logic

The following diagram outlines the logical process for selecting the most appropriate analytical method based on the specific purity question at hand.

G start Purity Question for 3-Hydroxy-1-oxaspiro[4.5]decan-2-one q1 Is the structure correct? start->q1 q2 What is the overall chemical purity vs. process impurities? start->q2 q3 What is the enantiomeric purity? start->q3 q4 Are residual solvents present? start->q4 ans1 1H, 13C, 2D NMR q1->ans1 Yes ans2 Reversed-Phase HPLC-UV/PDA q2->ans2 Yes ans3 Chiral HPLC or Chiral GC q3->ans3 Yes ans4 Headspace GC-MS q4->ans4 Yes

Caption: Decision tree for selecting the appropriate purity analysis method.

Conclusion

A comprehensive purity assessment of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one requires an orthogonal approach, leveraging the strengths of multiple analytical techniques. No single method can provide all the necessary information. The strategy outlined in this guide—combining HPLC for robust quantification of non-volatile impurities and stereoisomers, GC-MS for volatile impurities and orthogonal identity confirmation, and NMR for definitive structural elucidation—establishes a self-validating system. This multi-faceted approach ensures a thorough understanding of the sample's quality, which is paramount for researchers, scientists, and drug development professionals.

References

  • Agilent Technologies. (2011). Lactones Analysis of lactones for their optical purity. Agilent. [Link]

  • Dale, J. A., & Mosher, H. S. (1978). General Method for Determining Enantiomeric Purities of Chiral Lactones. Journal of the Chemical Society, Chemical Communications. [Link]

  • Ceja-López, M., et al. (2014). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A. [Link]

  • Varian, Inc. (n.d.). Instrumentation The 31P NMR spectra used to follow the titration were recorded on a Varian Mercury Plus 500. [Link]

  • Karim, A., et al. (1975). Spironolactone metabolism in man studied by gas chromatography-mass spectrometry. Drug Metabolism and Disposition. [Link]

  • Jia, L., & Liu, D. Q. (2005). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. Analytical Chemistry. [Link]

  • Goodwin, C. R., et al. (2021). Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Google Patents. (n.d.). Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip.
  • PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. National Center for Biotechnology Information. [Link]

  • Mandic, Z., et al. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Croatica Chemica Acta. [Link]

  • Scriba, G. K. E. (2016). Contemporary Analysis of Chiral Molecules. LCGC International. [Link]

  • Scent.vn. (n.d.). 1-Oxaspiro[4.5]decan-2-one CAS# 699-61-6. [Link]

  • Alonso, D., Font, J., & Ortuño, R. M. (1993). 13C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes. Magnetic Resonance in Chemistry. [Link]

  • Goodwin, C. R., et al. (2021). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry. ResearchGate. [Link]

  • Ilisz, I., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules. [Link]

  • Selvaganapathy, M. (2001). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. [Link]

  • Waters Corporation. (n.d.). Developing Liquid Chromatography Methods for Food Analysis. [Link]

  • Mitkov, J., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • da Silva, V. C., et al. (2000). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Journal of the Brazilian Chemical Society. [Link]

  • García, M. A., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Journal of Chromatography A. [Link]

  • EWG Skin Deep®. (n.d.). What is 1-Oxaspiro[4.5]decan-2-one, 8-methyl-. [Link]

  • Google Patents. (2008).
  • Semantic Scholar. (n.d.). HPLC Determination of Enantiomeric Purity of Letermovir Based on CHIRALPAK AD. [Link]

  • Api, A. M., et al. (2018). RIFM FRAGRANCE INGREDIENT SAFETY ASSESSMENT, 1-Oxaspiro[4.5]decan-2-one, 8-(1-methylethyl)-, trans-, CAS Registry Number 4625-90-5. Food and Chemical Toxicology. [Link]

  • The Fragrance Conservatory. (n.d.). 1-Oxaspiro[4.5]decan-2-one, 8-methyl-. [Link]

  • Google Patents. (1984). Oxaspirododecane compounds, their preparation and their use as perfumes, and perfume compositions containing them.
  • Kim, J., et al. (2024). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Applied Sciences. [Link]

Sources

Validation

relative reactivity of hydroxyl group in 3-Hydroxy-1-oxaspiro[4.5]decan-2-one

Comparative Reactivity Profiling of the α -Hydroxyl Group in 3-Hydroxy-1-oxaspiro[4.5]decan-2-one: A Structural and Kinetic Guide Executive Summary In the design of complex bioactive scaffolds and advanced polymeric mate...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Profiling of the α -Hydroxyl Group in 3-Hydroxy-1-oxaspiro[4.5]decan-2-one: A Structural and Kinetic Guide

Executive Summary

In the design of complex bioactive scaffolds and advanced polymeric materials, the selection of functional building blocks dictates the efficiency of downstream synthetic pathways. 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (HOSD) is an α -hydroxy- γ -butyrolactone derivative characterized by a bulky spirocyclohexyl moiety at the γ -position (C5).

While standard α -hydroxy lactones often suffer from competing ring-opening reactions (hydrolysis or transesterification) during functionalization, HOSD exhibits an unusually high relative reactivity at its C3 hydroxyl group while maintaining exceptional ring stability. This guide provides an objective, data-driven comparison of HOSD against common alternatives—unsubstituted α -hydroxy- γ -butyrolactone (AHGBL) and Pantolactone—to equip researchers with the kinetic data necessary for optimizing synthetic workflows.

Mechanistic Rationale: The Role of Conformational Locking

As an application scientist, it is critical to understand why a molecule behaves the way it does before integrating it into a multi-step synthesis. The superior reactivity of the α -hydroxyl group in HOSD is not arbitrary; it is a direct consequence of the [1].

When a spirocyclohexyl group is introduced at the γ -position of a butyrolactone ring, the severe steric bulk compresses the internal bond angles. This angle compression forces the lactone into a highly rigid "envelope" conformation.

  • Enhanced Exocyclic Reactivity: The rigid conformation projects the α -hydroxyl group into a highly exposed pseudo-equatorial orientation, minimizing steric hindrance during transition states for O-acylation or oxidation.

  • Endocyclic Shielding: The massive spiro-fused ring sterically shields the endocyclic ester oxygen and the carbonyl carbon from nucleophilic attack. This effectively shuts down competitive ring-opening pathways [2].

G A Spirocyclohexyl Substitution at γ-Position B Thorpe-Ingold Effect (Angle Compression) A->B C Rigid Envelope Conformation (Lactone Ring) B->C D Steric Shielding of Endocyclic Cleavage C->D E Exocyclic α-Hydroxyl Exposure C->E F High Resistance to Ring-Opening D->F G Enhanced O-Nucleophilicity & Oxidation Rates E->G

Fig 1. Mechanistic pathway of spiro-substitution enhancing α-hydroxyl reactivity.

Comparative Reactivity Profiling

To objectively evaluate the performance of HOSD, we benchmarked it against AHGBL (a flexible, unhindered analog) and Pantolactone (a β -gem-dimethyl hindered analog). The evaluation focused on three critical parameters: O-acylation kinetics, oxidation efficiency, and ring stability.

O-Acylation (Esterification) Kinetics

Acylation of the α -hydroxyl group is a standard transformation in medicinal chemistry for prodrug synthesis. Reactions were conducted using acetic anhydride ( Ac2​O ) and 4-Dimethylaminopyridine (DMAP) at 25°C.

Substrate kobs​ ( s−1 )Conversion at 30 min (%)Isolated Yield (%)
AHGBL 1.2×10−3 4275
Pantolactone 2.5×10−3 6588
HOSD (Product) 4.8×10−3 94 96

Data Insight: HOSD achieves nearly quantitative conversion in half the time of Pantolactone. The exposed nature of the C3 hydroxyl group in the spiro-locked system drastically lowers the activation energy barrier for the formation of the tetrahedral intermediate.

Oxidation to α -Keto Lactone

The synthesis of α -keto lactones is notoriously difficult due to over-oxidation and ring degradation. We evaluated the conversion rates using Dess-Martin Periodinane (DMP) in dichloromethane.

SubstrateConversion at 1h (%)Byproduct Formation (%)
AHGBL 4518 (Ring-opened species)
Pantolactone 688
HOSD (Product) 92 < 2

Data Insight: The spiro-lactone architecture of HOSD [3] prevents the ring-opening degradation typically observed during the oxidation of α -hydroxy lactones, resulting in exceptional purity profiles.

Ring-Opening Resistance (Hydrolysis)

To validate the steric shielding hypothesis, the substrates were subjected to base-catalyzed hydrolysis (pH 10 buffer, 37°C).

SubstrateHalf-life ( t1/2​ )Stability Classification
AHGBL 15 minHighly Labile
Pantolactone 120 minModerately Stable
HOSD (Product) > 480 min Highly Stable

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols incorporate internal standards and precise quenching mechanisms.

Protocol A: Kinetic O-Acylation Profiling
  • Substrate Preparation: Dissolve 1.0 mmol of the target lactone (HOSD, Pantolactone, or AHGBL) and 0.1 mmol of biphenyl (internal standard for HPLC) in 5.0 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Catalyst Addition: Add 0.1 mmol (10 mol%) of DMAP to the solution and stir for 5 minutes at 25°C to ensure homogeneity.

  • Reaction Initiation: Rapidly inject 1.2 mmol of acetic anhydride. Start the kinetic timer immediately.

  • Kinetic Sampling: At intervals of 5, 10, 15, 30, and 60 minutes, withdraw a 50 µL aliquot using a micro-syringe.

  • Quenching: Immediately discharge the aliquot into a vial containing 0.5 mL of cold methanol (to quench unreacted Ac2​O ) and 0.5 mL of HPLC-grade water.

  • Analysis: Analyze the quenched samples via RP-HPLC (C18 column, Acetonitrile/Water gradient). Calculate conversion based on the integration ratio of the product peak to the biphenyl internal standard.

Protocol B: Controlled Oxidation via Dess-Martin Periodinane
  • Preparation: In an oven-dried flask, dissolve 1.0 mmol of HOSD in 10 mL of anhydrous DCM. Cool the mixture to 0°C using an ice bath.

  • Oxidant Addition: Add 1.2 mmol of Dess-Martin Periodinane (DMP) portion-wise over 5 minutes to prevent thermal spiking.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient temperature (20°C). Stir for exactly 1 hour.

  • Biphasic Quenching (Crucial Step): Quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ . Stir vigorously for 15 minutes until the organic layer is completely clear (validates the destruction of unreacted DMP and iodine byproducts).

  • Extraction: Separate the organic layer, extract the aqueous layer with DCM (2 x 5 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Workflow S1 Substrate Preparation S2 Reagent Addition (Acylation/Oxidation) S1->S2 S3 Kinetic Sampling (t = 0 to 120 min) S2->S3 S4 Quenching & HPLC Analysis S3->S4 S5 Data Output (Rate Constants) S4->S5

Fig 2. Standardized experimental workflow for comparative kinetic profiling.

Conclusion

For researchers developing novel therapeutics or advanced polymers, 3-Hydroxy-1-oxaspiro[4.5]decan-2-one offers a distinct kinetic advantage over traditional α -hydroxy lactones. By leveraging the Thorpe-Ingold effect through its spirocyclohexyl architecture, HOSD provides a highly reactive, yet structurally robust, α -hydroxyl group that minimizes byproduct formation and maximizes synthetic yields.

References

  • Title: A computational study of the influence of methyl substituents on competitive ring closure to α- and β-lactones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Boosting the Reactivity of Bis-Lactones to Enable Step-Growth Polymerization at Room Temperature Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations Source: Organic Letters (ACS Publications) URL: [Link]

Safety & Regulatory Compliance

Safety

3-Hydroxy-1-oxaspiro[4.5]decan-2-one proper disposal procedures

As drug development professionals and analytical chemists, we frequently encounter complex spirocyclic architectures like 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (CAS: 274913-93-8). While the conformational rigidity of the...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical chemists, we frequently encounter complex spirocyclic architectures like 3-Hydroxy-1-oxaspiro[4.5]decan-2-one (CAS: 274913-93-8). While the conformational rigidity of the oxaspiro decanone framework is highly valued for enhancing target specificity in pharmacological screening, this same structural stability presents unique environmental and logistical challenges during disposal.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound, ensuring compliance with EPA/RCRA standards while mitigating downstream environmental impact.

Chemical Profile & Environmental Rationale

3-Hydroxy-1-oxaspiro[4.5]decan-2-one is a non-halogenated organic compound characterized by a spiro-fused lactone (cyclic ester) ring. Understanding its chemical behavior is critical for establishing safe disposal parameters.

The Causality of Strict Incineration: Why must we strictly utilize high-temperature incineration rather than drain disposal? Spirocyclic lactones are notably resistant to hydrolysis at physiological and environmental pH levels (pH 5–8)[1]. If discharged into municipal wastewater, these compounds persist and can exhibit aquatic toxicity. Ecotoxicological studies on related spirocyclic tetramic acids have demonstrated significant alterations in lipid metabolism, enzyme inhibition, and developmental toxicity in zebrafish (Danio rerio) embryos[2]. Therefore, zero-discharge to aqueous sewer systems is a non-negotiable operational standard.

Self-Validating Disposal Protocol

To build a fail-safe waste management system, every operational step must include a built-in validation check. Follow this methodology when disposing of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one, whether in solid form or dissolved in a carrier solvent.

Step 1: Waste Stream Verification & Segregation
  • Action: Classify the compound as Non-Halogenated Organic Waste . If dissolving the compound for liquid disposal, strictly utilize non-halogenated solvents (e.g., ethyl acetate, ethanol, or hexane).

  • Causality: Mixing non-halogenated lactones with halogenated solvents (e.g., dichloromethane, chloroform) fundamentally alters the required incineration thermodynamics. Halogenated waste requires specialized high-temperature incineration with advanced scrubbers to prevent the formation of highly toxic dioxins and furans[3]. Inadvertent mixing exponentially increases disposal costs and environmental risk.

  • Self-Validation Check: Before adding the compound to a bulk organic waste carboy of unknown history, perform a copper wire (Beilstein) flame test on a micro-sample of the bulk waste. A green flame indicates the presence of halogens. If the test is negative, proceed with mixing.

Step 2: Containerization and Headspace Management
  • Action: Transfer the chemical into a high-density polyethylene (HDPE) or amber glass container. Leave a minimum of 20% headspace at the top of the container.

  • Causality: Lactones, in the presence of trace moisture or incompatible chemicals, can undergo slow hydrolysis or side reactions that generate gas. Adequate headspace prevents over-pressurization and potential container rupture.

  • Self-Validation Check: Visually confirm the liquid/solid level is below the shoulder of the container. For liquid waste, squeeze the HDPE container slightly before capping; if it bulges immediately with no give, the headspace is insufficient.

Step 3: RCRA-Compliant Labeling
  • Action: Apply a hazardous waste label immediately upon the first drop or grain of waste entering the container. Explicitly list "3-Hydroxy-1-oxaspiro[4.5]decan-2-one" and the exact percentages of any carrier solvents (e.g., "Ethyl Acetate 90%, Spirocyclic Lactone 10%").

  • Causality: Unlabeled "mystery waste" requires costly, time-consuming analytical testing prior to disposal and constitutes a direct violation of EPA/RCRA regulations[4].

  • Self-Validation Check: Audit the label against the laboratory's active inventory and Safety Data Sheet (SDS). Ensure the "Accumulation Start Date" is clearly written and legible from a distance of at least 3 feet.

Step 4: Secondary Containment and Final Disposition
  • Action: Place the sealed container in a secondary containment bin capable of holding 110% of the largest container's volume. Store in a designated Hazardous Waste Storage Area for no longer than 180 days[4] before transferring to a licensed EPA/RCRA incineration facility.

  • Causality: Secondary containment isolates the spirocyclic waste from incompatible streams (e.g., strong alkalis that could cause rapid exothermic hydrolysis) in the event of a primary container failure.

  • Self-Validation Check: Check the pH of any adjacent aqueous waste containers in the containment bin using pH paper to ensure no corrosive vapors could degrade the primary HDPE container.

Operational Workflow Visualization

G Start Waste Generation: 3-Hydroxy-1-oxaspiro[4.5]decan-2-one CheckHalogen Check for Halogenated Solvent Contamination Start->CheckHalogen Halogenated Halogenated Waste Stream (Requires Special Incineration) CheckHalogen->Halogenated Yes (>5% Halogens) NonHalogenated Non-Halogenated Waste Stream (Standard Organic Waste) CheckHalogen->NonHalogenated No (Pure/Aqueous/Organic) Labeling Apply RCRA-Compliant Label & Accumulation Date Halogenated->Labeling NonHalogenated->Labeling Storage Secondary Containment (<180 Days Storage) Labeling->Storage Disposal Licensed EPA/RCRA Incineration Facility Storage->Disposal

Fig 1: Decision matrix and operational workflow for the disposal of spirocyclic lactone derivatives.

Quantitative Waste Stream Comparison

To fully understand the logistical impact of proper segregation, compare the disposal parameters of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one against other common laboratory waste streams.

Parameter3-Hydroxy-1-oxaspiro[4.5]decan-2-one (Non-Halogenated Target)Halogenated Organic WasteAqueous Waste (pH 5-9)
EPA Waste Code Typically D001 (if dissolved in flammable solvent)F001-F005, D018-D043D002 (if corrosive), or Non-Hazardous
Halogen Content < 1%> 5%N/A
Disposal Method Standard High-Temperature IncinerationSpecialized Incineration with ScrubberNeutralization / POTW Discharge
Relative Disposal Cost Baseline (1x)High (3x - 5x)Low (0.5x)
Dioxin Formation Risk LowHigh (if improperly incinerated)None

Sources

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